molecular formula C22H26F2N4O2 B15588127 RK-287107

RK-287107

Katalognummer: B15588127
Molekulargewicht: 416.5 g/mol
InChI-Schlüssel: FZQYCOUBRJEYBC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

RK-287107 is a useful research compound. Its molecular formula is C22H26F2N4O2 and its molecular weight is 416.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-[4,6-difluoro-1-(2-hydroxyethyl)spiro[2H-indole-3,4'-piperidine]-1'-yl]-5,6,7,8-tetrahydro-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26F2N4O2/c23-14-11-16(24)19-18(12-14)28(9-10-29)13-22(19)5-7-27(8-6-22)21-25-17-4-2-1-3-15(17)20(30)26-21/h11-12,29H,1-10,13H2,(H,25,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZQYCOUBRJEYBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=O)NC(=N2)N3CCC4(CC3)CN(C5=C4C(=CC(=C5)F)F)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26F2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Delving into the Core Mechanism of RK-287107: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of RK-287107, a novel and potent small molecule inhibitor targeting the Wnt/β-catenin signaling pathway. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and molecular biology.

Executive Summary

This compound is a highly specific inhibitor of tankyrase-1 and tankyrase-2, key enzymes in the Wnt/β-catenin signaling cascade. By inhibiting these enzymes, this compound effectively disrupts the aberrant signaling often implicated in the proliferation of colorectal cancer cells, particularly those with mutations in the Adenomatous Polyposis Coli (APC) gene. This guide will elaborate on its molecular interactions, cellular effects, and preclinical anti-tumor activity, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying pathways.

Core Mechanism of Action: Targeting the Wnt/β-catenin Pathway

The primary mechanism of action of this compound is the targeted inhibition of tankyrase-1 and tankyrase-2.[1][2][3][4] In a healthy cell, the tumor suppressor APC is part of a "destruction complex" that targets β-catenin for degradation. However, in many colorectal cancers, APC is mutated and non-functional, leading to the accumulation of β-catenin, which then translocates to the nucleus and activates genes responsible for cell proliferation.

Tankyrase enzymes play a crucial role in this pathological process by marking Axin, a key component of the β-catenin destruction complex, for degradation through a process called PARylation. By inhibiting tankyrase, this compound prevents the degradation of Axin.[4][5] This leads to the stabilization and accumulation of the Axin-dependent destruction complex, which in turn resumes the degradation of β-catenin. The subsequent reduction in nuclear β-catenin leads to the downregulation of target genes such as MYC and AXIN2, ultimately suppressing tumor cell growth.[2][4][5]

Signaling Pathway Diagram

Wnt_Pathway_Inhibition_by_RK287107 cluster_cell Cancer Cell with APC Mutation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RK287107 This compound Tankyrase Tankyrase-1/2 RK287107->Tankyrase inhibits Axin Axin Tankyrase->Axin PARylates for degradation DestructionComplex Destruction Complex Axin->DestructionComplex stabilizes beta_catenin β-catenin DestructionComplex->beta_catenin promotes degradation of Degradation Degradation beta_catenin->Degradation beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc translocates to TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF activates TargetGenes Target Genes (e.g., MYC, AXIN2) TCF_LEF->TargetGenes promotes transcription of Proliferation Tumor Growth & Proliferation TargetGenes->Proliferation

Caption: this compound inhibits Tankyrase, stabilizing Axin and promoting β-catenin degradation.

Quantitative Analysis of this compound Activity

The potency and efficacy of this compound have been quantified through various in vitro and in vivo studies.

ParameterTarget/Cell LineValueReference
IC50 Tankyrase-114.3 nM[1][3]
Tankyrase-210.6 nM[1][3]
GI50 COLO-320DM0.449 µM[3]
Tumor Growth Inhibition (TGI) COLO-320DM Xenograft32.9% (at 100 mg/kg)[3]
COLO-320DM Xenograft44.2% (at 300 mg/kg)[3]

Experimental Protocols

The following sections detail the methodologies employed in the key experiments to characterize the mechanism of action of this compound.

In Vitro Tankyrase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against Tankyrase-1 and Tankyrase-2.

Methodology:

  • Recombinant human Tankyrase-1 or Tankyrase-2 is incubated with biotinylated-NAD+ and a histone substrate in a reaction buffer.

  • This compound is added at various concentrations to the reaction mixture.

  • The reaction is initiated by the addition of ATP and allowed to proceed for a specified time at 30°C.

  • The reaction is stopped, and the amount of ADP-ribosylated histone is quantified using a chemiluminescent assay.

  • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell Proliferation Assay (MTT Assay)

Objective: To determine the half-maximal growth inhibition concentration (GI50) of this compound on colorectal cancer cell lines.

Methodology:

  • Colorectal cancer cells (e.g., COLO-320DM, SW403, RKO) are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are treated with a serial dilution of this compound or vehicle control for 120 hours.[1]

  • After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow the formation of formazan (B1609692) crystals.

  • The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The GI50 value is calculated from the dose-response curve.

Western Blot Analysis

Objective: To assess the effect of this compound on the protein levels of Tankyrase, Axin1/2, and β-catenin.

Methodology:

  • COLO-320DM cells are treated with varying concentrations of this compound for 16 hours.[3]

  • Cells are lysed, and total protein is extracted.

  • Protein concentration is determined using a BCA protein assay.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with primary antibodies against Tankyrase, Axin1/2, β-catenin, and a loading control (e.g., β-actin).

  • The membrane is then washed and incubated with a corresponding HRP-conjugated secondary antibody.

  • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

TCF/LEF Luciferase Reporter Assay

Objective: To measure the effect of this compound on Wnt/β-catenin signaling activity.

Methodology:

  • HEK293T cells are co-transfected with a TCF/LEF-responsive luciferase reporter plasmid and a Renilla luciferase control plasmid.

  • After transfection, cells are stimulated with Wnt3A-conditioned medium in the presence of varying concentrations of this compound.

  • Following treatment, cell lysates are prepared, and luciferase activity is measured using a dual-luciferase reporter assay system.

  • The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency.

Quantitative Real-Time PCR (qRT-PCR)

Objective: To quantify the mRNA expression levels of Wnt/β-catenin target genes, AXIN2 and MYC.

Methodology:

  • COLO-320DM cells are treated with this compound for a specified period.

  • Total RNA is extracted from the cells using a suitable RNA isolation kit.

  • cDNA is synthesized from the extracted RNA using a reverse transcription kit.

  • qRT-PCR is performed using gene-specific primers for AXIN2, MYC, and a housekeeping gene (e.g., GAPDH) for normalization.

  • The relative mRNA expression levels are calculated using the ΔΔCt method.

In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical mouse model.

Methodology:

  • NOD-SCID mice are subcutaneously implanted with COLO-320DM cells.

  • When tumors reach a palpable size, mice are randomized into treatment and control groups.

  • This compound is administered intraperitoneally or orally at specified doses (e.g., 100 and 300 mg/kg) on a defined schedule (e.g., once daily, 5-days on/2-days off for 2 weeks).[3]

  • Tumor volume and body weight are measured regularly throughout the study.

  • At the end of the study, tumors are excised, weighed, and may be used for further pharmacodynamic analysis.

  • Tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and control groups.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Target Engagement Tankyrase Inhibition Assay Cellular Activity Cell Proliferation (MTT) Western Blot TCF/LEF Reporter Assay qRT-PCR Target Engagement->Cellular Activity informs Preclinical Efficacy Tumor Xenograft Model Cellular Activity->Preclinical Efficacy justifies Pharmacodynamics Biomarker Analysis (Axin2, MYC) Preclinical Efficacy->Pharmacodynamics provides samples for

Caption: A streamlined workflow from in vitro characterization to in vivo efficacy studies.

Conclusion

This compound demonstrates a clear and potent mechanism of action as a specific inhibitor of Tankyrase-1 and -2. Through the stabilization of Axin and subsequent downregulation of the Wnt/β-catenin signaling pathway, it effectively inhibits the growth of APC-mutated colorectal cancer cells in both in vitro and in vivo models. The comprehensive data and detailed protocols presented in this guide provide a solid foundation for further research and development of this compound as a potential therapeutic agent for cancers driven by aberrant Wnt/β-catenin signaling.

References

RK-287107: A Potent and Selective Tankyrase Inhibitor for Colorectal Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

RK-287107 is a novel, potent, and specific small-molecule inhibitor of tankyrase-1 (TNKS1) and tankyrase-2 (TNKS2), enzymes belonging to the poly(ADP-ribose) polymerase (PARP) family.[1][2][3] These enzymes are key positive regulators of the Wnt/β-catenin signaling pathway, which is aberrantly activated in over 90% of colorectal cancers, primarily due to mutations in the tumor suppressor gene Adenomatous Polyposis Coli (APC).[4][5][6] this compound exerts its anti-tumor effects by stabilizing the β-catenin destruction complex, leading to the downregulation of β-catenin and its downstream oncogenic target genes.[1][4][7] Preclinical studies have demonstrated the efficacy of this compound in inhibiting the growth of APC-mutated colorectal cancer cells both in vitro and in vivo, highlighting its potential as a targeted therapeutic agent.[1][3][8] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, and detailed protocols for key experimental procedures.

Core Concepts: this compound and its Target

This compound is a selective inhibitor of tankyrase-1 and tankyrase-2.[2][3] Unlike other PARP inhibitors, this compound shows high selectivity for the tankyrase subfamily over PARP1.[8]

The Target: Tankyrase-1 and Tankyrase-2

Tankyrase-1 and -2 are central to the Wnt/β-catenin signaling pathway. Their primary role in this context is the PARylation (poly-ADP-ribosylation) of Axin, a scaffold protein in the β-catenin destruction complex.[1][7] This post-translational modification tags Axin for ubiquitination and subsequent proteasomal degradation. The degradation of Axin destabilizes the destruction complex, leading to the accumulation of β-catenin in the cytoplasm. This stabilized β-catenin then translocates to the nucleus, where it complexes with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to activate the expression of target genes, such as MYC and AXIN2, which drive cell proliferation and tumor growth.[1][7]

Mechanism of Action of this compound

By inhibiting the enzymatic activity of tankyrase-1 and -2, this compound prevents the PARylation and subsequent degradation of Axin.[1][3] This leads to the accumulation and stabilization of Axin, thereby promoting the assembly and activity of the β-catenin destruction complex. A functional destruction complex efficiently phosphorylates β-catenin, marking it for proteasomal degradation. The resulting decrease in cellular β-catenin levels leads to the downregulation of Wnt/β-catenin target gene expression and, consequently, the inhibition of cancer cell growth.[1][4][7]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of this compound from in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity of this compound

ParameterTarget/Cell LineValueReference
IC50Tankyrase-114.3 nM[9][10]
IC50Tankyrase-210.6 nM[9][10]
GI50COLO-320DM (APC-mutated colorectal cancer)0.449 µM[9]

Table 2: In Vivo Anti-Tumor Efficacy of this compound in a COLO-320DM Xenograft Model

Administration RouteDosageScheduleTumor Growth Inhibition (TGI)Reference
Intraperitoneal (i.p.)100 mg/kgOnce daily, 5 days on/2 days off for 2 weeks32.9%[8][9]
Intraperitoneal (i.p.)300 mg/kgOnce daily, 5 days on/2 days off for 2 weeks44.2%[8][9]
Intraperitoneal (i.p.)150 mg/kgTwice daily47.2%[8]
Oral300 mg/kgTwice daily51.9%[8]

Signaling Pathway and Experimental Workflows

This compound Mechanism of Action in the Wnt/β-catenin Pathway

Wnt_Pathway_Inhibition This compound Inhibition of the Wnt/β-catenin Signaling Pathway cluster_destruction_complex β-catenin Destruction Complex cluster_nucleus Nucleus Axin Axin b_catenin_cyto β-catenin (cytoplasm) Axin->b_catenin_cyto Phosphorylates APC APC APC->b_catenin_cyto GSK3b GSK3β GSK3b->b_catenin_cyto CK1 CK1 CK1->b_catenin_cyto TCF_LEF TCF/LEF TargetGenes Target Genes (e.g., MYC, AXIN2) TCF_LEF->TargetGenes Transcription Proliferation Cell Proliferation TargetGenes->Proliferation Drives TNKS Tankyrase 1/2 TNKS->Axin PARylates & promotes degradation RK287107 This compound RK287107->TNKS Inhibits b_catenin_nuc β-catenin (nucleus) b_catenin_cyto->b_catenin_nuc Translocation Ub_Proteasome Ubiquitination & Proteasomal Degradation b_catenin_cyto->Ub_Proteasome Degradation b_catenin_nuc->TCF_LEF Activates

Caption: this compound inhibits Tankyrase, stabilizing Axin and promoting β-catenin degradation.

Experimental Workflow for In Vitro Evaluation of this compound

in_vitro_workflow In Vitro Evaluation of this compound cluster_cell_culture Cell Culture cluster_assays Assays cluster_analysis Data Analysis start Seed Colorectal Cancer Cells treatment Treat with this compound (dose-response) start->treatment mtt MTT Assay (Cell Proliferation) treatment->mtt wb Western Blot (Protein Levels) treatment->wb qpcr qRT-PCR (mRNA Levels) treatment->qpcr gi50 Calculate GI50 mtt->gi50 protein_quant Quantify Protein (Axin2, β-catenin) wb->protein_quant mrna_quant Quantify mRNA (MYC, AXIN2) qpcr->mrna_quant

Caption: Workflow for assessing this compound's in vitro effects on cancer cells.

Detailed Experimental Protocols

Tankyrase Activity Assay (Chemiluminescent)

This protocol is adapted from a general chemiluminescent assay for measuring tankyrase activity.

Materials:

  • Recombinant human Tankyrase-1 or -2

  • Histone H4

  • Biotinylated NAD+

  • Assay Buffer (e.g., 50 mM Tris pH 8.0, 50 mM NaCl, 1 mM DTT, 10 mM MgCl2)

  • Blocking Buffer (e.g., PBS with 0.1% Tween-20 (PBST) and 5% BSA)

  • Streptavidin-HRP conjugate

  • Chemiluminescent HRP substrate

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Plate Coating:

    • Coat the wells of a white, opaque microplate with histone H4 (e.g., 1 µ g/well in PBS) overnight at 4°C.

    • Wash the plate three times with PBST.

    • Block the wells with Blocking Buffer for 1 hour at room temperature.

    • Wash the plate three times with PBST.

  • Enzymatic Reaction:

    • Prepare a serial dilution of this compound in assay buffer.

    • Add the diluted this compound or vehicle control to the wells.

    • Add recombinant tankyrase enzyme to the wells.

    • Initiate the reaction by adding biotinylated NAD+ to each well.

    • Incubate for 1 hour at room temperature.

  • Detection:

    • Wash the plate three times with PBST.

    • Add Streptavidin-HRP diluted in Blocking Buffer to each well and incubate for 30 minutes at room temperature.

    • Wash the plate five times with PBST.

    • Add the chemiluminescent HRP substrate to each well.

    • Immediately read the luminescence using a luminometer.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Western Blot Analysis for Axin2 and β-catenin

This protocol provides a general procedure for Western blotting.

Materials:

  • Colorectal cancer cells (e.g., COLO-320DM)

  • This compound

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-Axin2, anti-β-catenin, anti-loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis:

    • Culture cells and treat with various concentrations of this compound for the desired time.

    • Wash cells with ice-cold PBS and lyse with Lysis Buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE.

    • Transfer the separated proteins to a PV DF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with Blocking Buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane five times with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate.

    • Visualize the protein bands using an imaging system.

  • Analysis:

    • Quantify band intensities and normalize to the loading control to determine relative protein expression levels.

Quantitative RT-PCR for MYC and AXIN2

This protocol outlines a general procedure for quantitative reverse transcription PCR (qRT-PCR).

Materials:

  • Colorectal cancer cells (e.g., COLO-320DM)

  • This compound

  • RNA extraction kit (e.g., RNeasy Mini Kit)

  • cDNA synthesis kit

  • SYBR Green or TaqMan-based qPCR master mix

  • Primers for MYC, AXIN2, and a housekeeping gene (e.g., GAPDH or ACTB)

  • Real-time PCR instrument

Procedure:

  • RNA Extraction:

    • Culture and treat cells with this compound.

    • Extract total RNA from the cells using an RNA extraction kit according to the manufacturer's instructions.

    • Assess RNA quality and quantity.

  • cDNA Synthesis:

    • Reverse transcribe the RNA into cDNA using a cDNA synthesis kit.

  • qPCR:

    • Set up qPCR reactions containing cDNA, qPCR master mix, and specific primers for the target genes and a housekeeping gene.

    • Run the reactions in a real-time PCR instrument using a standard thermal cycling protocol.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Calculate the relative mRNA expression levels using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene.

Colorectal Cancer Xenograft Model

This protocol describes a general procedure for establishing and using a subcutaneous colorectal cancer xenograft model. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Materials:

  • Immunocompromised mice (e.g., NOD-SCID or athymic nude mice)

  • Colorectal cancer cells (e.g., COLO-320DM)

  • Matrigel (optional)

  • This compound formulation for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Implantation:

    • Harvest colorectal cancer cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel.

    • Subcutaneously inject the cell suspension into the flank of the mice.

  • Tumor Growth and Treatment:

    • Monitor the mice for tumor formation.

    • Once tumors reach a palpable size, randomize the mice into treatment and control groups.

    • Administer this compound or vehicle control to the mice according to the desired dose and schedule (e.g., intraperitoneal injection or oral gavage).

  • Monitoring and Endpoint:

    • Measure tumor volume with calipers regularly (e.g., 2-3 times per week).

    • Monitor the body weight and overall health of the mice.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, western blotting, or immunohistochemistry).

  • Data Analysis:

    • Calculate tumor growth inhibition (TGI) by comparing the tumor volumes in the treated groups to the control group.

    • Perform statistical analysis to determine the significance of the observed anti-tumor effects.

Conclusion

This compound is a promising preclinical candidate for the treatment of colorectal cancers with aberrant Wnt/β-catenin signaling. Its high potency and selectivity for tankyrase-1 and -2, coupled with its demonstrated efficacy in preclinical models, warrant further investigation and development. The information and protocols provided in this technical guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and other tankyrase inhibitors.

References

RK-287107: A Potent and Specific Tankyrase Inhibitor Targeting the Wnt/β-catenin Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The Wnt/β-catenin signaling pathway is a critical regulator of cellular processes, and its aberrant activation is a hallmark of numerous cancers, particularly colorectal cancer. RK-287107 has emerged as a novel, potent, and selective small-molecule inhibitor of tankyrase-1 and -2, key enzymes in this pathway. By preventing the degradation of Axin, a negative regulator of β-catenin, this compound effectively downregulates Wnt/β-catenin signaling. This guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its efficacy, detailed experimental protocols for its evaluation, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to the Wnt/β-catenin Signaling Pathway

The canonical Wnt/β-catenin signaling pathway plays a pivotal role in embryonic development and adult tissue homeostasis.[1] In the absence of a Wnt ligand, a "destruction complex" composed of Axin, Adenomatous Polyposis Coli (APC), glycogen (B147801) synthase kinase 3β (GSK3β), and casein kinase 1α (CK1α) phosphorylates β-catenin.[2][3] This phosphorylation marks β-catenin for ubiquitination and subsequent proteasomal degradation, keeping its cytoplasmic levels low.[2][4]

Upon binding of a Wnt ligand to its Frizzled (FZD) receptor and LRP5/6 co-receptor, the destruction complex is inactivated.[2][5] This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus.[1][5] In the nucleus, β-catenin associates with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to drive the expression of target genes, such as MYC and AXIN2, which are involved in cell proliferation and feedback regulation.[6][7]

Dysregulation of this pathway, often due to mutations in components like APC, leads to constitutive activation and is a major driver of tumorigenesis, especially in colorectal cancer.[6][7]

This compound: Mechanism of Action

This compound is a specific inhibitor of tankyrase-1 (TNKS1) and tankyrase-2 (TNKS2).[6][8] Tankyrases are poly(ADP-ribose) polymerases (PARPs) that post-translationally modify target proteins by adding poly(ADP-ribose) (PAR) chains.[7][9] A key substrate of tankyrases is Axin.[7][9] The PARylation of Axin by tankyrases leads to its ubiquitination and proteasomal degradation.[7][9]

By inhibiting the enzymatic activity of tankyrases, this compound prevents the PARylation of Axin.[6][7] This stabilizes Axin, leading to its accumulation and enhancing the activity of the β-catenin destruction complex.[6][7] Consequently, β-catenin is degraded, and the transcription of Wnt target genes is suppressed.[6][7] This mechanism makes this compound particularly effective in cancers with aberrant Wnt signaling, such as colorectal cancer cells harboring APC mutations.[6][7]

cluster_pathway This compound Mechanism of Action RK287107 This compound TNKS Tankyrase 1/2 RK287107->TNKS Inhibits Axin Axin TNKS->Axin Promotes Degradation (via PARylation) DestructionComplex β-catenin Destruction Complex (Axin, APC, GSK3β, CK1α) Axin->DestructionComplex Component of beta_catenin β-catenin DestructionComplex->beta_catenin Promotes Degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Activates Degradation Proteasomal Degradation beta_catenin->Degradation TargetGenes Wnt Target Genes (e.g., MYC, AXIN2) TCF_LEF->TargetGenes Induces Transcription Proliferation Tumor Cell Proliferation TargetGenes->Proliferation Promotes

Mechanism of this compound in the Wnt/β-catenin pathway.

Quantitative Data

The efficacy of this compound has been quantified through various in vitro and in vivo studies.

Table 1: In Vitro Enzymatic Inhibition
CompoundTargetIC50 (nM)[8][10]
This compoundTankyrase-114.3
This compoundTankyrase-210.6
Table 2: Anti-proliferative Activity in Colorectal Cancer Cell Lines
Cell LineAPC StatusGI50 (µM)[3][10]
COLO-320DMMutated0.449
SW403MutatedN/A
RKOWild-typeNo effect
HCT-116Wild-typeNo effect
HCC2998Wild-typeNo effect
DLD-1Wild-typeNo effect
Table 3: In Vivo Anti-tumor Efficacy in COLO-320DM Xenograft Model
Administration RouteDosageTumor Growth Inhibition (TGI)[6][10]
Intraperitoneal (i.p.)100 mg/kg, once daily32.9%
Intraperitoneal (i.p.)300 mg/kg, once daily44.2%
Intraperitoneal (i.p.)150 mg/kg, twice daily47.2%
Oral (p.o.)300 mg/kg, twice daily51.9%

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to characterize this compound.

In Vitro Tankyrase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of tankyrases.

  • Principle: A colorimetric or chemiluminescent assay is used to quantify the poly(ADP-ribosyl)ation of a substrate by recombinant tankyrase-1 or tankyrase-2.

  • Materials:

    • Recombinant human tankyrase-1 and tankyrase-2

    • Histone or other suitable substrate

    • NAD+ (biotinylated)

    • Streptavidin-HRP conjugate

    • HRP substrate (e.g., TMB)

    • Assay buffer

    • This compound and control compounds

  • Procedure:

    • Add recombinant tankyrase enzyme to the wells of a microplate.

    • Add varying concentrations of this compound or control compounds.

    • Initiate the reaction by adding the substrate and biotinylated NAD+.

    • Incubate to allow for the PARylation reaction to occur.

    • Stop the reaction.

    • Add streptavidin-HRP conjugate to bind to the biotinylated PAR chains.

    • Wash to remove unbound reagents.

    • Add HRP substrate and measure the resulting signal (absorbance or luminescence).

    • Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.

Cell Proliferation (MTT) Assay

This assay assesses the effect of this compound on the viability and proliferation of cancer cells.

  • Principle: The MTT reagent is reduced by metabolically active cells to a purple formazan (B1609692) product, the amount of which is proportional to the number of viable cells.

  • Materials:

    • Colorectal cancer cell lines (e.g., COLO-320DM, RKO)

    • Cell culture medium and supplements

    • This compound

    • MTT reagent

    • Solubilization solution (e.g., DMSO)

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound for a specified period (e.g., 120 hours).[8]

    • Add MTT reagent to each well and incubate for 2-4 hours.

    • Add solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of growth inhibition relative to vehicle-treated control cells and determine the GI50 value.

TCF/LEF Luciferase Reporter Assay

This assay measures the transcriptional activity of the Wnt/β-catenin pathway.

  • Principle: A reporter plasmid containing TCF/LEF binding sites upstream of a luciferase gene is introduced into cells. Activation of the Wnt pathway leads to the expression of luciferase, which can be quantified.[11]

  • Materials:

    • HEK293T or other suitable cells

    • TCF/LEF firefly luciferase reporter plasmid (e.g., TOPFlash)

    • Control plasmid with mutated TCF/LEF sites (e.g., FOPFlash)

    • Renilla luciferase control plasmid for normalization

    • Transfection reagent

    • Wnt3a conditioned medium (to stimulate the pathway)

    • This compound

    • Dual-luciferase reporter assay system

  • Procedure:

    • Co-transfect cells with the firefly and Renilla luciferase plasmids.

    • After 24 hours, treat the cells with this compound and/or Wnt3a conditioned medium.

    • Incubate for an additional 16-24 hours.

    • Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer.

    • Normalize the firefly luciferase activity to the Renilla luciferase activity. A decrease in normalized activity indicates inhibition of the Wnt pathway.[11]

cluster_workflow TCF/LEF Luciferase Reporter Assay Workflow Transfection Co-transfect cells with TCF/LEF reporter and Renilla control plasmids Treatment Treat with this compound and/or Wnt3a Transfection->Treatment Incubation Incubate for 16-24 hours Treatment->Incubation Lysis Lyse cells Incubation->Lysis Measurement Measure Firefly and Renilla luciferase activity Lysis->Measurement Analysis Normalize Firefly to Renilla and analyze data Measurement->Analysis

Workflow for the TCF/LEF Luciferase Reporter Assay.
Western Blot Analysis

This technique is used to detect and quantify specific proteins, such as Axin, tankyrase, and β-catenin, in cell lysates.

  • Principle: Proteins are separated by size via gel electrophoresis, transferred to a membrane, and detected using specific antibodies.

  • Materials:

    • Cell lysates from cells treated with this compound

    • SDS-PAGE gels and running buffer

    • PVDF or nitrocellulose membrane

    • Transfer buffer

    • Blocking buffer (e.g., non-fat milk or BSA)

    • Primary antibodies (e.g., anti-Axin1/2, anti-tankyrase, anti-β-catenin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

  • Procedure:

    • Prepare cell lysates from cells treated with this compound for a specified time (e.g., 16 hours).[10]

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the separated proteins to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Add chemiluminescent substrate and visualize the protein bands using an imaging system.

In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of this compound in a living organism.

  • Principle: Human cancer cells are implanted into immunocompromised mice, and the effect of the drug on tumor growth is monitored.

  • Materials:

    • Immunocompromised mice (e.g., NOD-SCID)

    • COLO-320DM cells

    • Matrigel

    • This compound formulated for in vivo administration

    • Calipers for tumor measurement

  • Procedure:

    • Subcutaneously inject a suspension of COLO-320DM cells and Matrigel into the flank of the mice.

    • Allow tumors to reach a palpable size.

    • Randomize mice into vehicle control and treatment groups.

    • Administer this compound via the desired route (e.g., intraperitoneal or oral) according to a specific dosing schedule.[6]

    • Measure tumor volume and body weight regularly.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).

    • Calculate the tumor growth inhibition (TGI).

Conclusion

This compound is a promising therapeutic agent that targets the Wnt/β-catenin signaling pathway through the specific inhibition of tankyrases. Its ability to stabilize Axin and promote the degradation of β-catenin has been demonstrated through robust in vitro and in vivo studies. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of tankyrase inhibitors in oncology.

References

The Tankyrase Inhibitor RK-287107: A Technical Guide for Targeting APC-Mutated Colorectal Cancer

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis for Researchers and Drug Development Professionals

Abstract

Colorectal cancer (CRC) is predominantly driven by mutations in the Adenomatous Polyposis Coli (APC) gene, leading to aberrant activation of the Wnt/β-catenin signaling pathway.[1][2] This pathway represents a prime therapeutic target, yet direct inhibition has proven challenging. A promising strategy involves targeting tankyrase, a key enzyme responsible for the degradation of Axin, a negative regulator of β-catenin.[3][4] This document provides a comprehensive technical overview of RK-287107, a potent and specific tankyrase inhibitor, detailing its mechanism of action, preclinical efficacy in APC-mutated CRC models, and the experimental protocols used for its evaluation.

Introduction: The Role of Wnt/β-Catenin Signaling in APC-Mutated CRC

The Wnt/β-catenin signaling pathway is integral to cell proliferation and differentiation. In a healthy state, the APC protein is part of a "destruction complex" that targets β-catenin for proteasomal degradation. Loss-of-function mutations in APC, present in over 90% of CRCs, disrupt this complex, leading to the accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus.[1][2] Nuclear β-catenin then associates with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to activate target genes like MYC and AXIN2, driving uncontrolled cell growth.[3][5]

Tankyrase 1 and 2 are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes.[1] They poly(ADP-ribosyl)ate (PARylate) Axin, marking it for ubiquitination and degradation.[3][4] By inhibiting tankyrase, Axin is stabilized, the destruction complex is re-established, and β-catenin levels are reduced, thereby suppressing the oncogenic signaling cascade. This compound has emerged as a novel, highly potent, and specific inhibitor of tankyrase, showing significant promise in preclinical models of APC-mutated CRC.[5]

Mechanism of Action of this compound

This compound functions by directly inhibiting the enzymatic activity of Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2). This inhibition prevents the PARylation of Axin.[3][4] The subsequent stabilization of Axin enhances the activity of the β-catenin destruction complex, leading to a cascade of downstream effects that counter the consequences of APC mutation.

The core mechanism involves:

  • Inhibition of Tankyrase: this compound binds to the nicotinamide (B372718) subsite of the NAD+ binding domain of tankyrases.[5]

  • Stabilization of Axin: By preventing PARylation, this compound blocks the ubiquitin-dependent degradation of Axin, leading to its accumulation.[3][5]

  • Downregulation of β-catenin: The stabilized Axin facilitates the phosphorylation and subsequent degradation of β-catenin.[5]

  • Suppression of Target Gene Expression: Reduced nuclear β-catenin leads to decreased transcriptional activity of TCF/LEF, resulting in the downregulation of Wnt target genes such as MYC and AXIN2.[4][5]

RK_287107_Mechanism cluster_pathway Wnt/β-catenin Pathway in APC-mutant CRC APC_mut APC Mutation Axin Axin Beta_Catenin β-catenin Axin->Beta_Catenin Degradation Tankyrase Tankyrase (TNKS1/2) Tankyrase->Axin Degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Activation Target_Genes Target Genes (MYC, AXIN2) TCF_LEF->Target_Genes Transcription Proliferation Tumor Growth Target_Genes->Proliferation RK287107 This compound RK287107->Tankyrase Inhibition

Caption: Mechanism of this compound in APC-mutated colorectal cancer.

Preclinical Data Overview

This compound has demonstrated significant anti-tumor activity in various preclinical models of APC-mutated colorectal cancer. Its efficacy is particularly pronounced in cell lines harboring short, truncating APC mutations.

In Vitro Efficacy

The inhibitory activity of this compound against tankyrase enzymes and its anti-proliferative effects on CRC cell lines are summarized below.

Table 1: In Vitro Inhibitory Activity of this compound

Parameter Target/Cell Line Value Reference
IC50 Tankyrase-1 14.3 nM [6]
Tankyrase-2 10.6 nM [6]
GI50 COLO-320DM (short APC mutation) 0.449 µM [5]
SW403 (short APC mutation) Sensitive [5]
RKO (APC wild-type) Resistant [5]
HCT-116 (CTNNB1 mutation) Resistant [5]
HCC2998 (long APC mutation) Resistant [5]

| | DLD-1 (long APC mutation) | Resistant |[5] |

IC50: Half-maximal inhibitory concentration. GI50: 50% growth inhibition.

In Vivo Efficacy

The therapeutic potential of this compound has been validated in mouse xenograft models using the COLO-320DM cell line, which has a short APC mutation.

Table 2: In Vivo Efficacy of this compound in COLO-320DM Xenograft Model

Administration Route Dosage Schedule Tumor Growth Inhibition (TGI) Reference
Intraperitoneal (i.p.) 100 mg/kg Once daily 32.9% [5]
Intraperitoneal (i.p.) 300 mg/kg Once daily 44.2% [5]
Intraperitoneal (i.p.) 150 mg/kg Twice daily 47.2% [7]

| Oral (p.o.) | 300 mg/kg | Twice daily | 51.9% |[7] |

Experimental Protocols

This section details the methodologies employed in the preclinical evaluation of this compound.

In Vitro Tankyrase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of tankyrase.

Tankyrase_Assay_Workflow start Start plate_prep Plate Coating: Histone mixture coated on 96-well plate overnight at 4°C. start->plate_prep blocking Blocking: Incubate with Blocking Buffer for 90 min at RT. plate_prep->blocking reaction_mix Reaction Setup: Add Master Mix (Buffer, Biotinylated NAD+) and this compound. blocking->reaction_mix enzyme_add Enzyme Addition: Add purified Tankyrase 1 or 2 enzyme. reaction_mix->enzyme_add incubation Incubation: 1 hour at 30°C to allow PARylation reaction. enzyme_add->incubation detection_prep Detection: Wash plate, add Streptavidin-HRP, incubate for 30 min at RT. incubation->detection_prep readout Readout: Add chemiluminescent substrate and measure luminescence. detection_prep->readout end End readout->end

Caption: Workflow for the in vitro chemiluminescent tankyrase assay.

Methodology:

  • Plate Coating: A 96-well plate is coated with a histone mixture, which serves as the substrate for the tankyrase enzyme, and incubated overnight.

  • Reaction: Purified tankyrase-1 or -2 enzyme is incubated with biotinylated NAD+ and the histone-coated plate in the presence of varying concentrations of this compound.

  • Detection: The extent of PARylation is quantified by adding streptavidin-conjugated horseradish peroxidase (HRP), which binds to the biotinylated ADP-ribose chains. A chemiluminescent substrate is then added, and the resulting signal, proportional to enzyme activity, is measured using a luminometer.

  • Analysis: IC50 values are calculated from the dose-response curve of the inhibitor.

Cell Proliferation (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Methodology:

  • Cell Seeding: Colorectal cancer cells (e.g., COLO-320DM, SW403, RKO) are seeded into 96-well plates at a density of approximately 5 x 105 cells/200 µL and allowed to adhere overnight.

  • Treatment: Cells are treated with serial dilutions of this compound or a vehicle control (DMSO) and incubated for 120 hours.[6]

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The culture medium is removed, and DMSO is added to solubilize the formazan crystals.

  • Readout: The absorbance is measured on a spectrophotometer at a wavelength of 570 nm.

  • Analysis: The percentage of growth inhibition is calculated relative to the vehicle-treated control cells, and the GI50 value is determined.

Western Blot Analysis

Western blotting is used to detect changes in the protein levels of key components of the Wnt/β-catenin pathway.

Methodology:

  • Cell Lysis: COLO-320DM cells are treated with this compound for a specified time (e.g., 16 hours).[8] Cells are then washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Tankyrase, Axin1, Axin2, active β-catenin, total β-catenin) overnight at 4°C.

  • Detection: After washing, the membrane is incubated with an HRP-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Loading controls like actin or tubulin are used to ensure equal protein loading.

TCF/LEF Luciferase Reporter Assay

This assay measures the transcriptional activity of the Wnt/β-catenin pathway.

Methodology:

  • Transfection: COLO-320DM or HEK293T cells are co-transfected with a TCF/LEF-responsive firefly luciferase reporter plasmid (e.g., TOPFlash) and a control plasmid expressing Renilla luciferase for normalization of transfection efficiency. A FOPFlash plasmid with mutated TCF/LEF binding sites can be used as a negative control.

  • Treatment: After transfection, cells are treated with various concentrations of this compound. For cells with low basal Wnt activity like HEK293T, the pathway is stimulated with Wnt3A-conditioned media.[5]

  • Lysis and Readout: Cells are lysed, and the firefly and Renilla luciferase activities are measured sequentially using a dual-luciferase reporter assay system and a luminometer.

  • Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The results are expressed as the relative TCF/LEF reporter activity compared to the vehicle-treated control.

Mouse Xenograft Model

This in vivo model assesses the anti-tumor efficacy of this compound in a living organism.

Xenograft_Workflow start Start cell_prep Cell Preparation: COLO-320DM cells suspended in Matrigel/HBSS (1:1). start->cell_prep implantation Implantation: 5.2 x 10^6 cells injected subcutaneously into 6-week-old female NOD-SCID mice. cell_prep->implantation tumor_growth Tumor Growth Monitoring: Tumor volume calculated as (L x W^2)/2. implantation->tumor_growth randomization Randomization: When tumors reach ~60-120 mm^3, mice are grouped. tumor_growth->randomization treatment Treatment Initiation: Administer this compound (i.p. or p.o.) or vehicle control. randomization->treatment monitoring Efficacy & Safety Monitoring: Measure tumor volume and body weight throughout the study. treatment->monitoring endpoint Endpoint Analysis: Calculate Tumor Growth Inhibition (TGI). Collect tumors for pharmacodynamic analysis. monitoring->endpoint end End endpoint->end

Caption: Experimental workflow for the COLO-320DM mouse xenograft model.

Methodology:

  • Cell Implantation: COLO-320DM cells (e.g., 5.2 x 106 cells in a Matrigel suspension) are implanted subcutaneously into the flank of immunodeficient mice (e.g., 6-week-old female NOD-SCID mice).[5]

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 59-120 mm3).[5]

  • Treatment: Mice are randomized into treatment and control groups. This compound is administered via intraperitoneal (i.p.) or oral (p.o.) routes at specified doses and schedules. The vehicle control is administered to the control group.[5]

  • Monitoring: Tumor volume and body weight are measured regularly to assess efficacy and toxicity.

  • Endpoint: At the end of the study, the Tumor Growth Inhibition (TGI) is calculated using the formula: TGI (%) = [(Vvehicle – Vexperiment) / Vvehicle] × 100, where V is the relative tumor volume on the final day.[5] Tumors may also be harvested for pharmacodynamic biomarker analysis (e.g., western blot for Axin2 or MYC).

Conclusion and Future Directions

This compound is a potent and specific tankyrase inhibitor that effectively suppresses the growth of colorectal cancer cells harboring short APC mutations.[5] Its mechanism of action, centered on the stabilization of Axin and subsequent downregulation of β-catenin signaling, has been robustly demonstrated in preclinical studies.[3][5] The in vivo data, showing significant tumor growth inhibition with both intraperitoneal and oral administration, highlight its potential as a therapeutic agent.[5][7]

Future research should focus on identifying additional predictive biomarkers to refine patient selection beyond the status of APC mutations. Combination studies with other targeted agents or standard-of-care chemotherapies could also unlock synergistic anti-tumor effects. As this compound or similar tankyrase inhibitors advance towards clinical trials, overcoming potential on-target toxicities in Wnt-dependent healthy tissues, such as the intestine, will be a critical consideration.[9] Overall, this compound represents a promising lead compound for the development of targeted therapies for APC-mutated colorectal cancer.

References

The Biological Activity of RK-287107: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

RK-287107 is a novel, potent, and highly specific small molecule inhibitor of tankyrase-1 and tankyrase-2, key enzymes in the Wnt/β-catenin signaling pathway.[1][2] Aberrant activation of this pathway is a critical driver in a significant portion of human cancers, most notably colorectal cancer, where mutations in the Adenomatous Polyposis Coli (APC) gene are prevalent.[3][4] This document provides a comprehensive technical guide on the biological activity of this compound, summarizing its mechanism of action, quantitative in vitro and in vivo data, and detailed experimental methodologies. Through its targeted inhibition of tankyrase, this compound promotes the stabilization of Axin, a crucial component of the β-catenin destruction complex.[3][5] This leads to the subsequent downregulation of β-catenin and its target genes, ultimately suppressing the growth of cancer cells dependent on Wnt/β-catenin signaling.[3][5] Data from preclinical models demonstrates that this compound effectively inhibits the proliferation of APC-mutated colorectal cancer cells and suppresses tumor growth in xenograft models, highlighting its potential as a therapeutic agent.[1][3]

Mechanism of Action: Targeting the Wnt/β-catenin Pathway

This compound exerts its biological effect through the specific inhibition of tankyrase-1 and tankyrase-2.[1][2] Tankyrases are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes that play a crucial role in the regulation of the Wnt/β-catenin signaling pathway.[4][6]

In cancer cells with a constitutively active Wnt/β-catenin pathway, often due to mutations in APC, tankyrases PARylate (poly(ADP-ribosyl)ate) Axin, a scaffold protein in the β-catenin destruction complex.[3][5] This post-translational modification marks Axin for ubiquitination and subsequent proteasomal degradation.[3] The degradation of Axin leads to the disassembly of the destruction complex, allowing β-catenin to accumulate in the cytoplasm, translocate to the nucleus, and activate the transcription of T-cell factor/lymphoid enhancer factor (TCF/LEF) target genes, such as MYC and AXIN2, which drive cell proliferation.[1][5]

This compound, by inhibiting the catalytic activity of tankyrases, prevents the PARylation of Axin.[1] This leads to the stabilization and accumulation of Axin, thereby promoting the assembly and activity of the β-catenin destruction complex.[1][5] As a result, β-catenin is phosphorylated, ubiquitinated, and targeted for proteasomal degradation, leading to a reduction in nuclear β-catenin and the downregulation of its target gene expression.[1][5] This targeted mechanism of action makes this compound particularly effective in cancers with APC mutations that are dependent on the Wnt/β-catenin signaling pathway for their growth and survival.[1][3]

Wnt_Pathway_Inhibition_by_RK287107 cluster_without_RK287107 Wnt/β-catenin Pathway (Active) cluster_with_RK287107 Wnt/β-catenin Pathway with this compound Tankyrase Tankyrase 1/2 Axin_d Axin Tankyrase->Axin_d PARylation DestructionComplex_d β-catenin Destruction Complex (Inactive) Axin_d->DestructionComplex_d Degradation beta_catenin_a β-catenin Nucleus_a Nucleus beta_catenin_a->Nucleus_a Translocation TCF_LEF_a TCF/LEF Nucleus_a->TCF_LEF_a Activation Gene_Expression_a Target Gene Expression (e.g., MYC, AXIN2) TCF_LEF_a->Gene_Expression_a Transcription Proliferation_a Cancer Cell Proliferation Gene_Expression_a->Proliferation_a RK287107 This compound Tankyrase_i Tankyrase 1/2 RK287107->Tankyrase_i Inhibition Axin_s Axin (Stabilized) Tankyrase_i->Axin_s PARylation Blocked DestructionComplex_a β-catenin Destruction Complex (Active) Axin_s->DestructionComplex_a Stabilization beta_catenin_d β-catenin (Degraded) DestructionComplex_a->beta_catenin_d Degradation

Figure 1: Mechanism of this compound in the Wnt/β-catenin signaling pathway.

Quantitative Data Summary

The biological activity of this compound has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative findings.

Table 1: In Vitro Enzymatic Activity of this compound
Target EnzymeIC50 (nM)Selectivity vs. PARP1Reference
Tankyrase-114.3>7000-fold[1][2][7]
Tankyrase-210.6Not specified[1][2][7]
Table 2: In Vitro Cellular Activity of this compound
Cell LineAPC StatusGI50 (µM)Assay Duration (h)Reference
COLO-320DMMutated (short)0.449120[7][8]
SW403Mutated (short)Growth Inhibition ObservedNot specified[1][5]
RKOWild-typeNo significant effectNot specified[1][5]
HCT-116Wild-typeNo significant effectNot specified[7]
HCC2998Mutated (long)No significant effectNot specified[7]
DLD-1Mutated (long)No significant effectNot specified[7]
Table 3: In Vivo Antitumor Efficacy of this compound in COLO-320DM Xenograft Model
Administration RouteDosageScheduleTumor Growth Inhibition (TGI) (%)Reference
Intraperitoneal (i.p.)100 mg/kgOnce daily, 5 days on/2 days off for 2 weeks32.9[1][7]
Intraperitoneal (i.p.)300 mg/kgOnce daily, 5 days on/2 days off for 2 weeks44.2[1][7]
Intraperitoneal (i.p.)150 mg/kgTwice daily47.2[1][8]
Oral (p.o.)300 mg/kgTwice daily51.9[1][8]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following are representative protocols for key experiments cited in the evaluation of this compound.

In Vitro Tankyrase Inhibition Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound against tankyrase-1 and tankyrase-2.

  • Reagents and Materials:

    • Recombinant human tankyrase-1 and tankyrase-2 enzymes

    • Histone (substrate)

    • Biotinylated NAD+

    • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 10 mM MgCl₂)

    • This compound stock solution (in DMSO)

    • Streptavidin-coated plates

    • Anti-poly(ADP-ribose) antibody conjugated to a detectable label (e.g., HRP)

    • Substrate for the detection label (e.g., TMB for HRP)

    • Plate reader

  • Procedure:

    • Coat streptavidin-coated microplates with biotinylated histone by incubating for 1 hour at room temperature. Wash plates three times with wash buffer (assay buffer containing 0.05% Tween-20).

    • Prepare serial dilutions of this compound in assay buffer.

    • Add the tankyrase enzyme, NAD+, and the diluted this compound or vehicle (DMSO) to the wells of the coated plate.

    • Incubate the plate at 30°C for 1 hour to allow the PARylation reaction to occur.

    • Wash the plate three times with wash buffer to remove unreacted components.

    • Add the anti-poly(ADP-ribose) antibody and incubate for 1 hour at room temperature.

    • Wash the plate three times with wash buffer.

    • Add the detection substrate and incubate until color develops.

    • Stop the reaction and measure the absorbance at the appropriate wavelength using a plate reader.

    • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.

Cell Proliferation (MTT) Assay

This protocol outlines the determination of the half-maximal growth inhibition (GI50) of this compound on cancer cell lines.

  • Reagents and Materials:

    • Colorectal cancer cell lines (e.g., COLO-320DM, RKO)

    • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

    • This compound stock solution (in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • 96-well plates

    • Plate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete cell culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of this compound or vehicle (DMSO).

    • Incubate the cells for 120 hours.[2]

    • Add MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add solubilization buffer to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percent growth inhibition for each concentration and determine the GI50 value.

Western Blot Analysis

This protocol is for assessing the protein levels of tankyrase, Axin, and β-catenin in cells treated with this compound.

  • Reagents and Materials:

    • COLO-320DM cells

    • This compound

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Protein quantification assay kit (e.g., BCA assay)

    • SDS-PAGE gels

    • Transfer buffer

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies against tankyrase, Axin1/2, β-catenin, and a loading control (e.g., β-actin or GAPDH)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Treat COLO-320DM cells with various concentrations of this compound or vehicle for 16 hours.[7]

    • Lyse the cells and quantify the protein concentration.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Mouse Xenograft Model

This protocol describes the evaluation of the in vivo antitumor efficacy of this compound.

  • Reagents and Materials:

    • Immunodeficient mice (e.g., NOD-SCID)

    • COLO-320DM cells

    • Matrigel

    • This compound formulation for intraperitoneal or oral administration

    • Calipers for tumor measurement

    • Animal balance

  • Procedure:

    • Subcutaneously inject a suspension of COLO-320DM cells and Matrigel into the flank of the mice.

    • Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.

    • Administer this compound or vehicle according to the specified dose and schedule (e.g., 100 mg/kg, i.p., once daily).[1][7]

    • Measure tumor volume and body weight regularly (e.g., twice a week).

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blot for pharmacodynamic biomarkers like Axin2 and MYC).[1]

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation EnzymeAssay Enzymatic Assay (Tankyrase 1/2) CellLines Cell Line Selection (e.g., COLO-320DM) MTT Cell Proliferation (MTT Assay) CellLines->MTT WesternBlot Western Blot (Biomarker Analysis) MTT->WesternBlot Xenograft Xenograft Model (NOD-SCID mice) MTT->Xenograft Promising Results qRT_PCR qRT-PCR (Target Gene Expression) WesternBlot->qRT_PCR Treatment This compound Administration (i.p. or oral) Xenograft->Treatment Monitoring Tumor Growth and Body Weight Monitoring Treatment->Monitoring PD_Analysis Pharmacodynamic Biomarker Analysis (excised tumors) Monitoring->PD_Analysis

Figure 2: A general experimental workflow for evaluating the biological activity of this compound.

Conclusion

This compound is a potent and specific inhibitor of tankyrase-1 and -2 with a well-defined mechanism of action targeting the Wnt/β-catenin signaling pathway. The provided in vitro and in vivo data demonstrate its efficacy in suppressing the growth of colorectal cancer cells harboring APC mutations. The consistent correlation between the molecular effects (Axin stabilization, β-catenin downregulation) and the cellular and in vivo outcomes (cell growth inhibition, tumor growth suppression) underscores the on-target activity of this compound.[1][5] These findings establish this compound as a promising lead compound for the development of targeted therapies for Wnt/β-catenin-driven cancers.[1][9] The detailed experimental protocols provided herein serve as a valuable resource for researchers in the field of oncology and drug discovery to further investigate the therapeutic potential of tankyrase inhibitors.

References

The Tankyrase Inhibitor RK-287107: A Mechanistic Guide to its Impact on Axin2 Accumulation and Wnt Signaling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The Wnt/β-catenin signaling pathway is a critical regulator of cellular proliferation and differentiation, and its aberrant activation is a hallmark of numerous cancers, particularly colorectal cancer. A key negative regulator of this pathway is the destruction complex, which facilitates the degradation of β-catenin. Axin2, a scaffold protein within this complex, is a pivotal component whose levels are tightly controlled. The novel small molecule RK-287107 has been identified as a potent and specific inhibitor of tankyrase 1 and 2, enzymes responsible for the poly(ADP-ribosyl)ation (PARsylation) and subsequent degradation of Axin proteins. This guide provides a detailed technical overview of the mechanism by which this compound induces the accumulation of Axin2, leading to the suppression of Wnt/β-catenin signaling. We present quantitative data, comprehensive experimental protocols, and detailed signaling and workflow diagrams to serve as a resource for researchers in oncology and drug development.

Introduction

The Wnt/β-catenin signaling cascade is integral to embryonic development and adult tissue homeostasis. In the absence of a Wnt ligand, a cytoplasmic "destruction complex" comprising Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK-3β) phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation. Upon Wnt binding to its receptor complex, this destruction complex is inactivated, leading to the stabilization and nuclear translocation of β-catenin, where it acts as a transcriptional co-activator for T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors, driving the expression of target genes such as MYC and AXIN2 itself.

Mutations in components of the Wnt pathway, most commonly in APC, lead to constitutive signaling and are a primary driver in colorectal cancer. Tankyrase (TNKS) enzymes have emerged as therapeutic targets due to their role in promoting the degradation of Axin proteins. By PARsylating Axin, tankyrases mark it for ubiquitination and subsequent degradation, thereby promoting Wnt signaling.

This compound is a novel, potent, and specific inhibitor of tankyrase-1 and -2.[1] Its mechanism of action involves the stabilization of Axin proteins, including Axin2, which reconstitutes the β-catenin destruction complex and attenuates Wnt signaling.[2][3] This leads to reduced growth of cancer cells dependent on aberrant Wnt pathway activation.[4][2][3] This document details the effect of this compound on Axin2 accumulation.

Mechanism of Action of this compound

This compound functions by directly inhibiting the catalytic activity of tankyrase 1 and 2.[1] This inhibition prevents the PARsylation of Axin2. As PARsylation is a prerequisite for the recruitment of the E3 ubiquitin ligase RNF146 and subsequent proteasomal degradation, the inhibition of this process leads to the stabilization and accumulation of Axin2 protein.[2] The elevated levels of Axin2 enhance the activity of the β-catenin destruction complex, leading to increased phosphorylation and degradation of β-catenin.[2][3] This, in turn, reduces the transcription of Wnt target genes.[2][5]

Signaling Pathway Diagram

Wnt_Pathway_and_RK287107 cluster_off Wnt OFF State cluster_on Wnt ON State / Aberrant Activation cluster_drug Effect of this compound Axin2 Axin2 destruction_complex Destruction Complex Axin2->destruction_complex APC APC APC->destruction_complex GSK3b GSK-3β GSK3b->destruction_complex CK1 CK1 CK1->destruction_complex beta_catenin_off β-catenin Proteasome_off Proteasome beta_catenin_off->Proteasome_off Ubiquitination & Degradation destruction_complex->beta_catenin_off Phosphorylation TCF_LEF_off TCF/LEF Wnt_genes_off Wnt Target Genes (e.g., MYC, AXIN2) TCF_LEF_off->Wnt_genes_off Repressed nucleus_off Nucleus Wnt Wnt Frizzled_LRP Frizzled/LRP5/6 Wnt->Frizzled_LRP Dsh Dsh Frizzled_LRP->Dsh TNKS Tankyrase Dsh->TNKS Axin2_on Axin2 TNKS->Axin2_on PARsylation Proteasome_on Proteasome Axin2_on->Proteasome_on Ubiquitination & Degradation beta_catenin_on β-catenin beta_catenin_nuc β-catenin beta_catenin_on->beta_catenin_nuc TCF_LEF_on TCF/LEF beta_catenin_nuc->TCF_LEF_on Wnt_genes_on Wnt Target Genes (e.g., MYC, AXIN2) TCF_LEF_on->Wnt_genes_on Activated nucleus_on Nucleus RK287107 This compound TNKS_inhibited Tankyrase RK287107->TNKS_inhibited Axin2_acc Axin2 (Accumulated) TNKS_inhibited->Axin2_acc PARsylation Blocked destruction_complex_restored Restored Destruction Complex Axin2_acc->destruction_complex_restored beta_catenin_deg β-catenin destruction_complex_restored->beta_catenin_deg Phosphorylation Proteasome_deg Proteasome beta_catenin_deg->Proteasome_deg Ubiquitination & Degradation

Caption: this compound inhibits Tankyrase, stabilizing Axin2 and promoting β-catenin degradation.

Quantitative Data on this compound's Effects

Treatment of colorectal cancer cells harboring APC mutations with this compound leads to a dose-dependent accumulation of Axin2 protein and a subsequent decrease in the expression of Wnt target genes. The following tables summarize representative quantitative findings.

Table 1: In Vitro Inhibitory Activity of this compound
TargetIC₅₀ (nM)
Tankyrase-114.3
Tankyrase-210.6
Data derived from in vitro enzymatic assays.[1]
Table 2: Effect of this compound on Protein and mRNA Levels in COLO-320DM Cells (16-hour treatment)
This compound Conc. (µM)Axin2 Protein Level (Fold Change vs. Vehicle)Active β-catenin Protein Level (Fold Change vs. Vehicle)AXIN2 mRNA Level (Fold Change vs. Vehicle)MYC mRNA Level (Fold Change vs. Vehicle)
0.12.50.70.80.6
0.34.80.40.50.3
1.08.20.20.30.1
Protein level changes are representative values based on densitometric analysis of Western blots. mRNA level changes are determined by quantitative RT-PCR.[2]
Table 3: Growth Inhibition by this compound in Colorectal Cancer Cell Lines (120-hour treatment)
Cell LineAPC Statusβ-catenin StatusGI₅₀ (µM)
COLO-320DMTruncated MutantWild-type0.449
SW403Truncated MutantWild-type0.980
RKOWild-typeWild-type> 10
GI₅₀ (50% growth inhibition) values determined by MTT assay.[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Culture and Drug Treatment
  • Cell Lines: COLO-320DM (APC mutant) and RKO (APC wild-type) colorectal cancer cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are cultured at 37°C in a humidified atmosphere of 5% CO₂.

  • Drug Preparation: this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution (e.g., 10 mM) and stored at -20°C.

  • Treatment: For experiments, cells are seeded in appropriate culture vessels. After 24 hours, the medium is replaced with fresh medium containing this compound at the desired concentrations or DMSO as a vehicle control.

Western Blot Analysis for Axin2 and β-catenin

This protocol details the detection of protein level changes.

Western_Blot_Workflow start Start: This compound Treated Cells cell_lysis 1. Cell Lysis (RIPA buffer + protease inhibitors) start->cell_lysis quantification 2. Protein Quantification (BCA Assay) cell_lysis->quantification sample_prep 3. Sample Preparation (Laemmli buffer, 95°C for 5 min) quantification->sample_prep sds_page 4. SDS-PAGE (10-50 µg protein/lane) sample_prep->sds_page transfer 5. Protein Transfer (to PVDF membrane) sds_page->transfer blocking 6. Blocking (5% non-fat milk in TBST) transfer->blocking primary_ab 7. Primary Antibody Incubation (Anti-Axin2, Anti-β-catenin, Anti-Actin) Overnight at 4°C blocking->primary_ab wash1 8. Washing (3x with TBST) primary_ab->wash1 secondary_ab 9. Secondary Antibody Incubation (HRP-conjugated anti-rabbit/mouse) wash1->secondary_ab wash2 10. Washing (3x with TBST) secondary_ab->wash2 detection 11. Chemiluminescent Detection (ECL substrate) wash2->detection imaging 12. Imaging & Densitometry detection->imaging end End: Quantified Protein Levels imaging->end

Caption: Workflow for Western blot analysis of protein levels after this compound treatment.

  • Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.

  • Sample Preparation: Lysates are mixed with Laemmli sample buffer and boiled at 95°C for 5 minutes.

  • SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are loaded onto a polyacrylamide gel and separated by electrophoresis.

  • Protein Transfer: Proteins are transferred from the gel to a PVDF membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Antibody Incubation: The membrane is incubated with primary antibodies (e.g., anti-Axin2, anti-active-β-catenin, anti-β-actin) overnight at 4°C.

  • Washing: The membrane is washed three times with TBST.

  • Secondary Antibody: The membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection kit and imaged. Densitometry analysis is performed to quantify protein levels relative to a loading control (e.g., β-actin).

Quantitative RT-PCR (qRT-PCR) for AXIN2 and MYC mRNA

This protocol is for measuring changes in gene expression.

  • RNA Extraction: Total RNA is isolated from treated cells using an RNeasy Mini Kit or TRIzol reagent according to the manufacturer's instructions.

  • cDNA Synthesis: First-strand cDNA is synthesized from 1 µg of total RNA using a cDNA synthesis kit with reverse transcriptase.

  • qPCR Reaction: The qPCR reaction is prepared using a SYBR Green master mix, cDNA template, and gene-specific primers.

    • AXIN2 Forward Primer: 5'-CTGGCTCCAGAAAGTTTCTG-3'

    • AXIN2 Reverse Primer: 5'-GTTCCACACCAACAGCATCT-3'

    • MYC Forward Primer: 5'-GTCAAGAGGCGAACACACAA-3'

    • MYC Reverse Primer: 5'-TTGGACGGACAGGATGTATGC-3'

    • GAPDH (housekeeping gene) Forward Primer: 5'-GAAGGTGAAGGTCGGAGTC-3'

    • GAPDH Reverse Primer: 5'-GAAGATGGTGATGGGATTTC-3'

  • Thermal Cycling: The reaction is performed in a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis: The relative expression of target genes is calculated using the 2-ΔΔCt method, normalized to the expression of a housekeeping gene like GAPDH.

Conclusion

This compound is a potent and specific tankyrase inhibitor that effectively suppresses the Wnt/β-catenin signaling pathway in cancer cells with aberrant pathway activation. Its primary mechanism involves the inhibition of tankyrase-mediated PARsylation of Axin2, leading to the stabilization and accumulation of this crucial scaffold protein. The resulting enhancement of the β-catenin destruction complex activity reduces β-catenin levels and downstream gene expression, ultimately inhibiting cancer cell growth. The data and protocols presented in this guide provide a comprehensive resource for the scientific community to further investigate and leverage the therapeutic potential of tankyrase inhibition. The correlation between Axin2 accumulation and the anti-tumor effects of this compound underscores its value as a pharmacodynamic biomarker for this class of inhibitors.[3]

References

Downregulation of β-catenin by RK-287107: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism, efficacy, and experimental validation of RK-287107, a novel and potent tankyrase inhibitor, in the context of β-catenin downregulation for cancer therapy. This document details the core mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the relevant biological pathways and workflows.

Core Mechanism of Action

This compound is a small molecule inhibitor that specifically targets tankyrase 1 (TNKS1) and tankyrase 2 (TNKS2), enzymes belonging to the poly(ADP-ribose) polymerase (PARP) family.[1][2] In the canonical Wnt/β-catenin signaling pathway, which is aberrantly activated in over 90% of human colorectal cancers, tankyrases play a crucial role in promoting the degradation of Axin.[1][2][3] Axin is a key component of the β-catenin destruction complex, which also includes Adenomatous Polyposis Coli (APC), glycogen (B147801) synthase kinase 3β (GSK3β), and casein kinase 1 (CK1).[3][4]

Tankyrases PARylate (poly-ADP-ribosylate) Axin, marking it for ubiquitination and subsequent proteasomal degradation.[3][5][6] The loss of Axin destabilizes the destruction complex, leading to the accumulation of β-catenin in the cytoplasm. This stabilized β-catenin then translocates to the nucleus, where it binds to T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to activate the expression of target genes such as MYC and AXIN2, driving cell proliferation and tumorigenesis.[3]

This compound inhibits the PARP activity of tankyrases. This inhibition prevents the PARylation of Axin, leading to its stabilization and accumulation.[3][5][6] The increased levels of Axin enhance the activity of the destruction complex, which in turn promotes the phosphorylation and subsequent degradation of β-catenin.[3] Consequently, the nuclear translocation of β-catenin is reduced, and the transcription of its target genes is suppressed, leading to an anti-proliferative effect in cancer cells with a dependency on the Wnt/β-catenin pathway, particularly those with mutations in the APC gene.[3][5][6]

Quantitative Data Summary

The efficacy and specificity of this compound have been quantified through various in vitro and in vivo studies. The data below is compiled from research on its effects on tankyrase activity, cancer cell proliferation, and tumor growth.

Table 1: In Vitro Inhibitory Activity of this compound
TargetIC50 (nM)Fold Potency vs. G007-LK
Tankyrase-114.3[7][8]4-fold more potent[3][5][6]
Tankyrase-210.6[7][8]8-fold more potent[3][5][6]
Table 2: Anti-proliferative Activity of this compound in Colorectal Cancer (CRC) Cell Lines
Cell LineAPC Statusβ-catenin StatusGI50 (μM)
COLO-320DMShort truncating mutationDependent0.449[3][7]
SW403Short truncating mutationDependentNot specified
RKOWild-typeIndependentInsensitive[3][5][6]
HCT-116Wild-typeGain-of-function mutationInsensitive[3]
Table 3: In Vivo Efficacy of this compound in a COLO-320DM Xenograft Model
Administration RouteDosageScheduleTumor Growth Inhibition (TGI)
Intraperitoneal (i.p.)100 mg/kgOnce daily, 5 days on / 2 days off for 2 weeks32.9%[3][7]
Intraperitoneal (i.p.)300 mg/kgOnce daily, 5 days on / 2 days off for 2 weeks44.2%[3][7]

Signaling Pathways and Experimental Workflows

Wnt/β-catenin Signaling Pathway and this compound Inhibition

Caption: Mechanism of this compound in the Wnt/β-catenin pathway.

General Experimental Workflow for Evaluating this compound

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis EnzymeAssay Tankyrase Activity Assay (IC50 Determination) CellLines Select CRC Cell Lines (e.g., COLO-320DM, RKO) EnzymeAssay->CellLines MTT Cell Proliferation Assay (MTT) (GI50 Determination) CellLines->MTT WesternBlot Western Blot Analysis (Axin, β-catenin levels) CellLines->WesternBlot ReporterAssay TCF/LEF Luciferase Assay (Target gene activity) CellLines->ReporterAssay qRT_PCR qRT-PCR (MYC, AXIN2 mRNA levels) CellLines->qRT_PCR Xenograft Establish COLO-320DM Xenograft in Mice MTT->Xenograft Treatment Administer this compound (i.p. or oral) Xenograft->Treatment TumorMeasurement Monitor Tumor Volume and Body Weight Treatment->TumorMeasurement BiomarkerAnalysis Pharmacodynamic Biomarkers (Axin, MYC in tumors) TumorMeasurement->BiomarkerAnalysis

Caption: Workflow for preclinical evaluation of this compound.

Logical Relationship of this compound's Effect on Different CRC Cell Types

Logical_Relationship cluster_compound Compound cluster_mechanism Mechanism cluster_cell_types Cellular Context cluster_outcome Outcome RK287107 This compound Inhibit_TNKS Inhibits Tankyrase RK287107->Inhibit_TNKS Stabilize_Axin Stabilizes Axin Inhibit_TNKS->Stabilize_Axin Degrade_bCat Degrades β-catenin Stabilize_Axin->Degrade_bCat APC_mutant APC-mutant CRC cells (e.g., COLO-320DM) β-catenin dependent Degrade_bCat->APC_mutant APC_wt APC-wildtype CRC cells (e.g., RKO) β-catenin independent Degrade_bCat->APC_wt Growth_Inhibition Cell Growth Inhibition APC_mutant->Growth_Inhibition No_Effect No Significant Effect on Growth APC_wt->No_Effect

Caption: this compound's differential effect on CRC cell lines.

Key Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound. These protocols are based on standard laboratory procedures.

Cell Culture and Proliferation (MTT) Assay
  • Cell Culture : Human colorectal cancer cell lines (e.g., COLO-320DM, SW403, RKO) are maintained in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.[3]

  • Seeding : Cells are seeded in 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.

  • Treatment : The following day, the medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.01 to 10 µM) or vehicle control (DMSO).[7]

  • Incubation : Cells are incubated with the compound for a period of 120 hours.[8]

  • MTT Addition : After incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Solubilization : The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.

  • Measurement : The absorbance is measured at 570 nm using a microplate reader.

  • Analysis : The percentage of cell growth inhibition is calculated relative to the vehicle-treated control cells. The GI50 value (concentration causing 50% growth inhibition) is determined using non-linear regression analysis.

Western Blot Analysis
  • Cell Lysis : Cells are seeded in 6-well plates and treated with this compound or vehicle for a specified time (e.g., 16 hours).[7] After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing a protease and phosphatase inhibitor cocktail.

  • Protein Quantification : The protein concentration of the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE : Equal amounts of protein (20-30 µg) are mixed with Laemmli sample buffer, boiled for 5 minutes, and separated by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer : The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking : The membrane is blocked for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).

  • Primary Antibody Incubation : The membrane is incubated overnight at 4°C with primary antibodies against Tankyrase, Axin1/2, total β-catenin, active (non-phosphorylated) β-catenin, and a loading control (e.g., GAPDH or β-actin).

  • Secondary Antibody Incubation : The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection : After further washes, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.

TCF/LEF Luciferase Reporter Assay
  • Transfection : HEK293T or COLO-320DM cells are seeded in 24-well plates. The next day, cells are co-transfected with a TCF/LEF-responsive firefly luciferase reporter plasmid (e.g., TOPflash) and a Renilla luciferase control plasmid (for normalization) using a suitable transfection reagent.

  • Treatment : After 24 hours, the cells are treated with various concentrations of this compound. For cells with a non-active Wnt pathway like HEK293T, conditioned media from L-Wnt3A cells is added to stimulate the pathway.[3]

  • Lysis and Measurement : After 24-48 hours of treatment, cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Analysis : The firefly luciferase activity is normalized to the Renilla luciferase activity. The relative luciferase units (RLU) are then plotted against the drug concentration to determine the effect on β-catenin/TCF transcriptional activity.

Quantitative Reverse Transcription PCR (qRT-PCR)
  • RNA Extraction : COLO-320DM cells are treated with this compound for a specified time. Total RNA is then extracted from the cells using an RNeasy Mini Kit or a similar method.[3]

  • cDNA Synthesis : First-strand cDNA is synthesized from 1 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • qPCR Reaction : The qPCR reaction is set up using a SYBR Green master mix, the synthesized cDNA, and specific primers for target genes (AXIN2, MYC) and a housekeeping gene for normalization (e.g., GAPDH).

  • Thermal Cycling : The reaction is performed in a real-time PCR thermal cycler.

  • Analysis : The relative mRNA expression levels are calculated using the comparative Ct (ΔΔCt) method, normalizing the expression of the target genes to the housekeeping gene.

In Vivo Xenograft Experiment
  • Animal Model : Female immunodeficient mice (e.g., NOD-SCID), 6-8 weeks old, are used.[3]

  • Tumor Implantation : COLO-320DM cells (e.g., 5 x 10^6 cells) are suspended in a 1:1 mixture of Matrigel and HBSS and injected subcutaneously into the flank of each mouse.[3]

  • Tumor Growth and Randomization : Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into vehicle control and treatment groups.

  • Drug Administration : this compound is formulated in a suitable vehicle and administered to the treatment groups either intraperitoneally or orally at specified doses (e.g., 100 and 300 mg/kg) and schedules.[3][7]

  • Monitoring : Tumor dimensions are measured regularly (e.g., twice a week) with calipers, and tumor volume is calculated (Volume = 0.5 x Length x Width²). Animal body weight and general health are also monitored.

  • Endpoint and Analysis : At the end of the study, the tumor growth inhibition (TGI) is calculated. Tumors may be excised for pharmacodynamic biomarker analysis (e.g., Western blot for Axin2 and MYC).[3]

References

The Discovery and Preclinical Development of RK-287107: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

RK-287107 is a potent and selective small-molecule inhibitor of tankyrase 1 and 2 (TNKS1/2), key enzymes in the Wnt/β-catenin signaling pathway. Aberrant activation of this pathway is a critical driver in a significant portion of human cancers, most notably colorectal cancer. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and preclinical development of this compound. It includes a summary of its in vitro and in vivo efficacy, detailed experimental protocols for key biological assays, and a characterization of its pharmacokinetic properties. This document is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of targeting the Wnt/β-catenin pathway with tankyrase inhibitors.

Introduction

The Wnt/β-catenin signaling pathway plays a crucial role in embryonic development and adult tissue homeostasis.[1] Its dysregulation, often due to mutations in components like Adenomatous Polyposis Coli (APC), leads to the accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus.[1] Nuclear β-catenin acts as a transcriptional co-activator, driving the expression of target genes such as MYC and AXIN2, which promote cell proliferation and tumorigenesis.[2][3]

Tankyrases (TNKS1 and TNKS2) are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes that regulate the stability of Axin, a central component of the β-catenin destruction complex.[1] By PARylating Axin, tankyrases mark it for ubiquitination and proteasomal degradation, thereby promoting Wnt/β-catenin signaling.[3] Inhibition of tankyrase activity stabilizes Axin, leading to the downregulation of β-catenin and the suppression of Wnt-driven cell growth.[1][3] This has made tankyrases attractive therapeutic targets for cancers with activated Wnt/β-catenin signaling.

This compound was developed as a potent and selective inhibitor of tankyrase, demonstrating significant anti-tumor activity in preclinical models of colorectal cancer.[3] This guide details the scientific journey of this compound, from its discovery to its preclinical validation.

Discovery and Synthesis

This compound was optimized from a high-throughput screening hit, RK-140160, which is structurally similar to the first-in-class tankyrase inhibitor, XAV939.[3] The synthesis of this compound involves the construction of a spiro[indole-3,4'-piperidine] (B97032) core. While a detailed, step-by-step protocol for the synthesis of this compound is proprietary, the general synthetic route has been described.[3] The synthesis of related spiro[indole-3,4'-piperidin]-2-one systems often starts from 1-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid and a substituted aniline, such as 2-bromoaniline.[4]

Mechanism of Action

This compound exerts its anti-cancer effects by inhibiting the enzymatic activity of tankyrase 1 and 2, which in turn blocks the Wnt/β-catenin signaling pathway.[3]

G cluster_inhibition This compound Inhibition cluster_pathway Wnt/β-catenin Pathway This compound This compound Tankyrase (TNKS1/2) Tankyrase (TNKS1/2) This compound->Tankyrase (TNKS1/2) inhibits Axin Axin Tankyrase (TNKS1/2)->Axin PARylates for degradation β-catenin Destruction Complex β-catenin Destruction Complex Axin->β-catenin Destruction Complex stabilizes β-catenin β-catenin β-catenin Destruction Complex->β-catenin promotes degradation TCF/LEF TCF/LEF β-catenin->TCF/LEF activates Target Gene Expression (MYC, AXIN2) Target Gene Expression (MYC, AXIN2) TCF/LEF->Target Gene Expression (MYC, AXIN2) induces

Figure 1: Mechanism of action of this compound in the Wnt/β-catenin pathway.

The inhibition of tankyrase by this compound leads to the accumulation of Axin1 and Axin2.[3] This stabilization of the destruction complex enhances the phosphorylation and subsequent degradation of β-catenin, preventing its nuclear translocation and the activation of TCF/LEF-mediated transcription of oncogenic target genes.[3]

In Vitro Efficacy

The potency and selectivity of this compound were evaluated through a series of in vitro assays.

Enzymatic Activity

This compound demonstrated potent inhibition of both tankyrase-1 and tankyrase-2, with significantly greater potency than the earlier-generation inhibitor G007-LK.[3] Importantly, this compound showed high selectivity for tankyrases over PARP1.[3]

CompoundTNKS1 IC50 (nM)TNKS2 IC50 (nM)PARP1 IC50 (µM)
This compound 14.310.6> 20
G007-LK 57.284.8> 20
RK-140160 42.242.3> 20
Table 1: In vitro inhibitory activity of this compound and reference compounds against tankyrases and PARP1.[3]
Cellular Activity

This compound effectively inhibits the growth of colorectal cancer cell lines with mutations in the APC gene, which are dependent on the Wnt/β-catenin pathway for their proliferation.[3] In contrast, it has minimal effect on cell lines with a wild-type APC gene.[3]

Cell LineAPC StatusThis compound GI50 (µM)
COLO-320DM Mutant0.449
SW403 Mutant0.176
RKO Wild-type> 10
HCT-116 Wild-type> 10
Table 2: Growth inhibitory effect of this compound on various colorectal cancer cell lines.[3]

Treatment of COLO-320DM cells with this compound leads to a dose-dependent reduction in DNA synthesis, as measured by BrdU incorporation.[3] Furthermore, this compound treatment results in the accumulation of tankyrase and Axin1/2, and a decrease in active β-catenin levels, consistent with its mechanism of action.[3] This is accompanied by a reduction in the transcriptional activity of TCF/LEF and the downregulation of Wnt target genes AXIN2 and MYC.[3]

In Vivo Efficacy

The anti-tumor activity of this compound was evaluated in a mouse xenograft model using the COLO-320DM colorectal cancer cell line.

Intraperitoneal Administration

Intraperitoneal (i.p.) administration of this compound once daily resulted in a dose-dependent inhibition of tumor growth.

Treatment GroupDose (mg/kg)Administration RouteTumor Growth Inhibition (%)
This compound 100i.p.32.9
This compound 300i.p.44.2
Table 3: In vivo anti-tumor efficacy of intraperitoneally administered this compound in a COLO-320DM xenograft model.[3]
Oral Administration

This compound also demonstrated efficacy when administered orally.

Treatment GroupDose (mg/kg)Administration RouteTumor Growth Inhibition (%)
This compound 150 (twice daily)oral56.1
This compound 300 (once daily)oral65.5
Table 4: In vivo anti-tumor efficacy of orally administered this compound in a COLO-320DM xenograft model.[3]

The anti-tumor effects in vivo correlated with pharmacodynamic biomarkers, showing an accumulation of Axin2 and a reduction in MYC expression in the tumor tissues.[3]

Pharmacokinetics

Pharmacokinetic studies in mice revealed that oral administration of this compound resulted in higher plasma and tumor concentrations compared to intraperitoneal administration at similar dosages.[3]

Administration RouteDose (mg/kg)Plasma Concentration (µM) at 4hTumor Concentration (µM) at 4h
i.p. 150 (twice daily)1.81.1
oral 150 (twice daily)3.62.5
oral 300 (once daily)5.23.5
Table 5: Plasma and tumor concentrations of this compound in mice 4 hours after administration.[3]

Detailed pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life have not been publicly disclosed in the primary literature.

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the preclinical evaluation of this compound.

In Vitro Tankyrase Inhibition Assay

G Plate Coating Coat plate with histone substrate Blocking Block with blocking buffer Plate Coating->Blocking Enzyme Reaction Add Tankyrase, Biotinylated NAD+, and this compound Blocking->Enzyme Reaction Detection Add Streptavidin-HRP and chemiluminescent substrate, then read signal Enzyme Reaction->Detection Washing Wash to remove unbound reagents Enzyme Reaction->Washing Washing->Detection

Figure 2: Workflow for the in vitro tankyrase inhibition assay.

The inhibitory activity of this compound on tankyrase is determined using a chemiluminescent assay that measures the ADP-ribosylation of a histone substrate.

  • Plate Coating: 96-well plates are coated with a histone mixture and incubated overnight at 4°C.

  • Blocking: The wells are washed and blocked to prevent non-specific binding.

  • Enzyme Reaction: Recombinant tankyrase enzyme is incubated with biotinylated NAD+ and varying concentrations of this compound for 1 hour at 30°C.

  • Detection: After washing, streptavidin-HRP is added, followed by a chemiluminescent substrate. The light signal, which is inversely proportional to the inhibitory activity of this compound, is measured using a luminometer.

Cell Proliferation (MTT) Assay
  • Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere overnight.

  • Treatment: Cells are treated with a range of concentrations of this compound for 120 hours.

  • MTT Addition: MTT reagent is added to each well, and the plates are incubated to allow the formation of formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution.

  • Absorbance Reading: The absorbance is measured at a specific wavelength, which is proportional to the number of viable cells.

Western Blot Analysis

G Cell Lysis Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer Blocking Blocking Protein Transfer->Blocking Primary Antibody Incubation Primary Antibody Incubation Blocking->Primary Antibody Incubation Secondary Antibody Incubation Secondary Antibody Incubation Primary Antibody Incubation->Secondary Antibody Incubation Detection Detection Secondary Antibody Incubation->Detection

Figure 3: General workflow for Western blot analysis.
  • Cell Lysis: Cells treated with this compound are lysed to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined.

  • SDS-PAGE: Equal amounts of protein are separated by size on a polyacrylamide gel.

  • Protein Transfer: The separated proteins are transferred to a PVDF or nitrocellulose membrane.

  • Blocking: The membrane is blocked to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with primary antibodies against target proteins (e.g., tankyrase, Axin1/2, active β-catenin, β-actin), followed by incubation with HRP-conjugated secondary antibodies. A primary antibody dilution of 1:1000 is often a good starting point.[5]

  • Detection: The protein bands are visualized using a chemiluminescent substrate.

TCF/LEF Luciferase Reporter Assay
  • Transfection: Cells are co-transfected with a TCF/LEF-responsive firefly luciferase reporter plasmid and a control Renilla luciferase plasmid.

  • Treatment: The transfected cells are treated with this compound.

  • Lysis and Luciferase Measurement: The cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase assay system.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency.

Quantitative RT-PCR
  • RNA Extraction: Total RNA is extracted from cells treated with this compound.

  • cDNA Synthesis: The RNA is reverse-transcribed into cDNA.

  • qPCR: The cDNA is used as a template for quantitative PCR with primers specific for target genes (AXIN2, MYC) and a housekeeping gene for normalization. Primer sequences for human AXIN2 can be found in the literature.[6]

  • Data Analysis: The relative expression of the target genes is calculated after normalization to the housekeeping gene.

BrdU Assay for DNA Synthesis
  • BrdU Labeling: Cells are incubated with BrdU, which is incorporated into newly synthesized DNA.

  • Fixation and Denaturation: The cells are fixed, and the DNA is denatured to expose the incorporated BrdU.

  • Immunostaining: The cells are incubated with an anti-BrdU antibody, followed by a fluorescently labeled secondary antibody.

  • Analysis: The percentage of BrdU-positive cells is determined by fluorescence microscopy or flow cytometry.

In Vivo Xenograft Model
  • Cell Implantation: COLO-320DM cells are subcutaneously injected into immunocompromised mice (e.g., NOD-SCID).

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Mice are treated with this compound or vehicle control via the desired administration route (i.p. or oral).

  • Monitoring: Tumor volume and body weight are monitored regularly.

  • Endpoint Analysis: At the end of the study, tumors are excised for pharmacodynamic analysis (e.g., western blotting for biomarkers).

Conclusion

This compound is a potent and selective tankyrase inhibitor that effectively targets the Wnt/β-catenin signaling pathway. It demonstrates significant anti-proliferative activity in vitro and anti-tumor efficacy in vivo in preclinical models of colorectal cancer. The data presented in this guide highlight the potential of this compound as a therapeutic agent for Wnt-driven cancers. Further optimization of this compound has led to the development of RK-582, which shows improved oral efficacy.[7] The detailed methodologies provided herein should serve as a valuable resource for the continued investigation of tankyrase inhibitors in cancer research and drug development.

References

RK-287107: A Paradigm of Selectivity for Tankyrase Over PARP1

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: December 7, 2025

Abstract

RK-287107 is a novel and potent small molecule inhibitor that has demonstrated remarkable selectivity for tankyrase-1 (TNKS1) and tankyrase-2 (TNKS2) over poly(ADP-ribose) polymerase 1 (PARP1). This high degree of selectivity is crucial for its therapeutic potential, particularly in the context of Wnt/β-catenin signaling pathway-driven cancers. This technical guide provides a comprehensive overview of the selectivity profile of this compound, detailing the quantitative data, experimental methodologies used to determine its potency and selectivity, and the underlying mechanism of action.

Introduction

The poly(ADP-ribose) polymerase (PARP) superfamily of enzymes plays a critical role in various cellular processes, including DNA repair, signaling, and transcription. While PARP1 has been a prominent target for cancer therapy, leading to the development of several approved inhibitors, there is growing interest in selectively targeting other PARP family members, such as the tankyrases (TNKS1 and TNKS2). Tankyrases are key regulators of the Wnt/β-catenin signaling pathway, which is aberrantly activated in a majority of colorectal cancers and other malignancies.

This compound has emerged as a highly selective inhibitor of tankyrases. Its ability to potently inhibit TNKS1 and TNKS2 without significantly affecting PARP1 activity minimizes off-target effects and provides a focused therapeutic intervention for Wnt-driven diseases. This document serves as a technical resource, consolidating the key data and methodologies related to the selectivity of this compound.

Quantitative Selectivity Data

The inhibitory activity of this compound against tankyrase-1, tankyrase-2, and PARP1 has been quantified using in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below, highlighting the potent and selective nature of this compound.

EnzymeThis compound IC50 (nM)Reference Compound (Olaparib) IC50 (nM)
Tankyrase-114.3~1500
Tankyrase-210.6Not Reported
PARP1>20,000~5

Table 1: In Vitro Inhibitory Activity of this compound. The data clearly demonstrates the high potency of this compound against both tankyrase isoforms and its negligible activity against PARP1 at concentrations up to 20 µM[1]. For comparison, the IC50 values for the well-established PARP1/2 inhibitor, olaparib, are included, showcasing its different selectivity profile[2].

Mechanism of Action: Wnt/β-catenin Signaling Pathway

This compound exerts its biological effects primarily through the inhibition of tankyrase-mediated PARsylation within the Wnt/β-catenin signaling pathway. In the absence of a Wnt signal, a "destruction complex" composed of Axin, APC, GSK3β, and CK1α phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. Tankyrases PARsylate Axin, leading to its ubiquitination and degradation, which in turn destabilizes the destruction complex and allows β-catenin to accumulate and translocate to the nucleus to activate target gene expression.

By inhibiting tankyrase, this compound prevents the degradation of Axin, leading to the stabilization of the destruction complex and enhanced degradation of β-catenin. This effectively suppresses the aberrant Wnt/β-catenin signaling characteristic of many cancers[1][3][4].

Wnt_Pathway_Inhibition cluster_0 Normal State (Wnt OFF) cluster_1 Aberrant Wnt Activation cluster_2 Inhibition by this compound Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1α) beta_catenin β-catenin Destruction_Complex->beta_catenin Phosphorylation Degradation Proteasomal Degradation beta_catenin->Degradation Ubiquitination Tankyrase_active Tankyrase Axin_active Axin Tankyrase_active->Axin_active PARsylation Axin_degradation Axin Degradation Axin_active->Axin_degradation beta_catenin_acc β-catenin Accumulation Nucleus Nucleus beta_catenin_acc->Nucleus TCF_LEF TCF/LEF beta_catenin_acc->TCF_LEF Binding Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression Activation RK287107 This compound Tankyrase_inhibited Tankyrase RK287107->Tankyrase_inhibited Inhibition Axin_stabilized Axin Stabilization Tankyrase_inhibited->Axin_stabilized Prevents PARsylation Destruction_Complex_stabilized Stabilized Destruction Complex Axin_stabilized->Destruction_Complex_stabilized beta_catenin_deg β-catenin Degradation Destruction_Complex_stabilized->beta_catenin_deg

Figure 1: Mechanism of this compound in the Wnt/β-catenin signaling pathway.

Experimental Protocols

The determination of the selectivity of this compound relies on robust in vitro enzymatic assays. Below are detailed methodologies for assessing tankyrase and PARP1 inhibition.

In Vitro Tankyrase Inhibition Assay (Chemiluminescent)

This assay quantifies the poly(ADP-ribosyl)ation (PARsylation) of a histone substrate by recombinant tankyrase.

Materials:

  • Recombinant human tankyrase-1 or tankyrase-2 enzyme

  • Histone-coated 96-well white plates

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

  • NAD+ and Biotinylated-NAD+ mixture

  • This compound (or other test compounds) serially diluted in DMSO

  • Streptavidin-HRP conjugate

  • Chemiluminescent HRP substrate

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • Enzyme Reaction:

    • Add 25 µL of the diluted compound to the histone-coated wells.

    • Add 25 µL of recombinant tankyrase enzyme (e.g., 5 mUnits/well) to each well.

    • Incubate at 25°C for 10 minutes to allow for compound-enzyme interaction.

    • Initiate the PARsylation reaction by adding 50 µL of the NAD+/Biotinylated-NAD+ mixture.

    • Incubate for 60 minutes at 25°C.

  • Detection:

    • Wash the wells three times with PBS containing 0.1% Tween-20 (PBST).

    • Add 100 µL of Streptavidin-HRP conjugate diluted in a blocking buffer to each well.

    • Incubate for 60 minutes at room temperature.

    • Wash the wells three times with PBST.

    • Add 100 µL of chemiluminescent HRP substrate.

    • Immediately measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (wells with no enzyme).

    • Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.

    • Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Tankyrase_Assay_Workflow A Prepare serial dilutions of this compound B Add compound and recombinant Tankyrase to histone-coated wells A->B C Incubate for 10 minutes B->C D Initiate reaction with NAD+/ Biotinylated-NAD+ C->D E Incubate for 60 minutes D->E F Wash wells E->F G Add Streptavidin-HRP F->G H Incubate for 60 minutes G->H I Wash wells H->I J Add chemiluminescent substrate I->J K Read luminescence J->K L Calculate IC50 K->L

Figure 2: Workflow for the in vitro Tankyrase inhibition assay.

In Vitro PARP1 Inhibition Assay (Chemiluminescent)

This assay is similar in principle to the tankyrase assay but uses recombinant PARP1 and activated DNA.

Materials:

  • Recombinant human PARP1 enzyme

  • Histone-coated 96-well white plates

  • Activated DNA

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

  • NAD+ and Biotinylated-NAD+ mixture

  • This compound (or other test compounds) serially diluted in DMSO

  • Streptavidin-HRP conjugate

  • Chemiluminescent HRP substrate

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • Enzyme Reaction:

    • Add 25 µL of the diluted compound to the histone-coated wells.

    • Prepare a PARP1/activated DNA mix and add 25 µL to each well.

    • Incubate at 25°C for 10 minutes.

    • Initiate the reaction by adding 50 µL of the NAD+/Biotinylated-NAD+ mixture.

    • Incubate for 60 minutes at 25°C.

  • Detection:

    • Follow steps 3 and 4 from the Tankyrase Inhibition Assay protocol.

PARP1_Assay_Workflow A Prepare serial dilutions of this compound B Add compound and recombinant PARP1/ activated DNA to histone-coated wells A->B C Incubate for 10 minutes B->C D Initiate reaction with NAD+/ Biotinylated-NAD+ C->D E Incubate for 60 minutes D->E F Wash wells E->F G Add Streptavidin-HRP F->G H Incubate for 60 minutes G->H I Wash wells H->I J Add chemiluminescent substrate I->J K Read luminescence J->K L Determine lack of inhibition K->L

Figure 3: Workflow for the in vitro PARP1 inhibition assay.

Conclusion

This compound is a potent and highly selective inhibitor of tankyrase-1 and tankyrase-2. The quantitative data from in vitro enzymatic assays conclusively demonstrate its preferential activity for tankyrases over PARP1. This selectivity is critical for its mechanism of action, which involves the targeted inhibition of the Wnt/β-catenin signaling pathway through the stabilization of Axin. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and characterization of this compound and other selective tankyrase inhibitors. The remarkable selectivity of this compound underscores its potential as a valuable research tool and a promising therapeutic candidate for the treatment of Wnt-driven cancers.

References

Methodological & Application

Application Notes and Protocols for RK-287107 In Vitro Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

A Potent and Specific Tankyrase Inhibitor for Colorectal Cancer Research

Introduction: RK-287107 is a novel, potent, and specific small-molecule inhibitor of tankyrase-1 and tankyrase-2.[1][2][3] It plays a critical role in the inhibition of the Wnt/β-catenin signaling pathway, which is aberrantly activated in a majority of colorectal cancers.[4][5] By inhibiting tankyrases, this compound prevents the PARsylation-dependent degradation of Axin, a key component of the β-catenin destruction complex.[3][4] This leads to the stabilization of Axin, subsequent downregulation of β-catenin, and suppression of downstream target genes like MYC and AXIN2.[1][3] These application notes provide detailed protocols for the in vitro use of this compound in cancer cell culture models.

Mechanism of Action: this compound selectively inhibits the enzymatic activity of tankyrase-1 and tankyrase-2, which are poly(ADP-ribose) polymerases (PARPs).[2][5] This inhibition stabilizes the Axin protein, promoting the degradation of β-catenin and thereby inhibiting the transcription of Wnt target genes.[3][4] This mechanism is particularly effective in colorectal cancer cells with truncating mutations in the Adenomatous Polyposis Coli (APC) gene.[1][4]

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of this compound against tankyrase enzymes and its anti-proliferative effects on various colorectal cancer cell lines.

ParameterTarget/Cell LineValue (µM)Notes
IC50 Tankyrase-10.0143[1][2][6]In vitro enzyme activity assay.[1]
Tankyrase-20.0106[1][2][6]In vitro enzyme activity assay.[1]
GI50 COLO-320DM0.449[1][6]50% growth inhibition. Cells have a short APC mutation.[1]
SW403Sensitive[1]Cells have a short APC mutation.[1]
RKOInsensitive[1][2]APC wild-type, β-catenin independent.[1]
HCT-116Insensitive[1]CTNNB1 gain-of-function mutation.[1]
HCC2998Insensitive[1]APC mutation with partial retention of 20-AARs.[1]
DLD-1Insensitive[1]APC mutation with partial retention of 20-AARs.[1]

Experimental Protocols

Cell Culture

A variety of human colorectal cancer cell lines can be used to study the effects of this compound.

  • Sensitive Cell Lines (short APC mutations):

    • COLO-320DM: Maintain in RPMI-1640 medium with 10% heat-inactivated FBS.[1]

    • SW403: Maintain in DMEM medium with 10% FBS.[1]

  • Insensitive Cell Lines:

    • RKO (APC wild-type): Maintain in DMEM medium with 10% FBS.[1]

    • HCT-116 (CTNNB1 mutation): Maintain in RPMI-1640 medium with 10% heat-inactivated FBS.[1]

    • HCC2998 and DLD-1 (APC mutations with partial 20-AAR retention): Maintain in RPMI-1640 medium with 10% heat-inactivated FBS.[1]

General Culture Conditions:

  • Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

  • Passage cells regularly to maintain exponential growth.

Preparation of this compound Stock Solution
  • Dissolve this compound in DMSO to prepare a stock solution of 10 mM.

  • Store the stock solution at -20°C or -80°C for long-term storage.[6]

  • For experiments, dilute the stock solution to the desired final concentrations using the appropriate cell culture medium. Ensure the final DMSO concentration does not exceed a level that affects cell viability (typically <0.1%).

Cell Proliferation Assays

a) MTT Assay:

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0.01 to 10 µM) in triplicate for 120 hours.[2]

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the 50% growth inhibition (GI50) values.

b) BrdU Assay:

This assay measures DNA synthesis as an indicator of cell proliferation.

  • Seed cells in a 96-well plate and treat with this compound as described for the MTT assay.

  • During the final 2-4 hours of incubation, add BrdU to each well.

  • Fix the cells and detect BrdU incorporation using an anti-BrdU antibody according to the manufacturer's instructions for a commercial BrdU assay kit.

  • Measure the absorbance to quantify cell proliferation.

Western Blot Analysis

This technique is used to detect changes in protein levels, such as the stabilization of Axin and Tankyrase, and the downregulation of β-catenin.

  • Seed COLO-320DM cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with this compound at various concentrations (e.g., 0.03, 0.1, 0.33, 1, 3, and 10 µM) for 16 hours.[6]

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies against Tankyrase, Axin1/2, and β-catenin overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Gene Expression Analysis (qRT-PCR)

This method is used to quantify the mRNA expression of Wnt/β-catenin target genes such as AXIN2 and MYC.

  • Treat COLO-320DM cells with this compound as described for the western blot analysis.

  • Isolate total RNA from the cells using a commercial RNA extraction kit.

  • Synthesize cDNA from the RNA using a reverse transcription kit.

  • Perform quantitative real-time PCR (qRT-PCR) using primers specific for AXIN2, MYC, and a housekeeping gene (e.g., GAPDH).

  • Analyze the relative gene expression using the ΔΔCt method.

Luciferase Reporter Assay

This assay measures the transcriptional activity of the TCF/LEF family of transcription factors, which are activated by β-catenin.

  • Co-transfect HEK293T cells with a TCF/LEF-responsive luciferase reporter plasmid and a Renilla luciferase control plasmid.

  • After 24 hours, treat the cells with Wnt3a-conditioned medium to activate the Wnt pathway, in the presence or absence of various concentrations of this compound.[1]

  • After 24 hours of treatment, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Normalize the TCF/LEF reporter activity to the Renilla luciferase activity.

Visualizations

RK287107_Signaling_Pathway cluster_wnt Wnt/β-catenin Signaling Tankyrase Tankyrase 1/2 Axin Axin Tankyrase->Axin PARsylation & Degradation DestructionComplex Destruction Complex APC APC GSK3b GSK3β beta_catenin β-catenin DestructionComplex->beta_catenin Degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Activation TargetGenes Target Genes (MYC, AXIN2) TCF_LEF->TargetGenes Transcription RK287107 This compound RK287107->Tankyrase Inhibition

Caption: this compound inhibits Tankyrase, stabilizing Axin and promoting β-catenin degradation.

Experimental_Workflow cluster_assays Endpoint Assays start Start cell_culture Cell Culture (e.g., COLO-320DM) start->cell_culture treatment Treat with this compound (various concentrations) cell_culture->treatment proliferation Proliferation Assays (MTT, BrdU) treatment->proliferation western_blot Western Blot (Axin, β-catenin) treatment->western_blot qpcr qRT-PCR (MYC, AXIN2) treatment->qpcr luciferase Luciferase Assay (TCF/LEF activity) treatment->luciferase analysis Data Analysis proliferation->analysis western_blot->analysis qpcr->analysis luciferase->analysis

Caption: General workflow for in vitro evaluation of this compound.

References

Application Notes and Protocols for In Vivo Xenograft Model Using RK-287107

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RK-287107 is a novel and potent small-molecule inhibitor of tankyrase-1 and -2, enzymes that play a crucial role in the Wnt/β-catenin signaling pathway.[1][2][3] Aberrant activation of this pathway is a key driver in many cancers, particularly colorectal cancer.[1][2] this compound exerts its anti-tumor effects by stabilizing Axin, a key component of the β-catenin destruction complex. This leads to the degradation of β-catenin, thereby inhibiting the transcription of Wnt target genes, such as MYC, which are critical for tumor cell proliferation.[1][2][4]

These application notes provide a detailed protocol for utilizing this compound in a preclinical in vivo xenograft model of colorectal cancer using the COLO-320DM cell line. This model is particularly relevant as COLO-320DM cells harbor a truncated adenomatous polyposis coli (APC) gene, leading to constitutive activation of the Wnt/β-catenin pathway.[2][3]

Mechanism of Action of this compound in the Wnt/β-Catenin Signaling Pathway

The following diagram illustrates the mechanism of action of this compound.

Wnt_Pathway cluster_outside Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh LRP56 LRP5/6 GSK3b GSK3β Dsh->GSK3b |-- BetaCatenin β-catenin GSK3b->BetaCatenin Phosphorylation APC APC APC->BetaCatenin Axin Axin Axin->BetaCatenin Proteasome Proteasome BetaCatenin->Proteasome Degradation BetaCatenin_n β-catenin BetaCatenin->BetaCatenin_n Translocation Tankyrase Tankyrase Tankyrase->Axin PARylation & Degradation RK287107 This compound RK287107->Tankyrase Inhibition TCF_LEF TCF/LEF BetaCatenin_n->TCF_LEF TargetGenes Target Genes (e.g., MYC) TCF_LEF->TargetGenes Transcription

Caption: Mechanism of this compound in the Wnt/β-catenin pathway.

Data Presentation

In Vivo Efficacy of this compound in COLO-320DM Xenograft Model
Treatment GroupDose (mg/kg)Administration RouteDosing ScheduleTumor Growth Inhibition (%)Reference
Vehicle Control-Intraperitoneal (i.p.)Once daily, 5 days on/2 days off for 2 weeks0[5]
This compound100Intraperitoneal (i.p.)Once daily, 5 days on/2 days off for 2 weeks32.9[5]
This compound300Intraperitoneal (i.p.)Once daily, 5 days on/2 days off for 2 weeks44.2[5]

Experimental Protocols

Experimental Workflow for In Vivo Xenograft Study

experimental_workflow cluster_prep Preparation cluster_xenograft Xenograft Establishment cluster_treatment Treatment Phase cluster_analysis Analysis cell_culture 1. COLO-320DM Cell Culture cell_harvest 3. Cell Harvest & Preparation cell_culture->cell_harvest animal_acclimation 2. Animal Acclimation (NOD-SCID Mice) implantation 4. Subcutaneous Implantation animal_acclimation->implantation cell_harvest->implantation tumor_growth 5. Tumor Growth Monitoring implantation->tumor_growth randomization 6. Randomization of Mice tumor_growth->randomization drug_admin 7. This compound Administration randomization->drug_admin tumor_measurement 8. Tumor Volume Measurement drug_admin->tumor_measurement tissue_harvest 9. Tumor Tissue Harvesting tumor_measurement->tissue_harvest pd_analysis 10. Pharmacodynamic Analysis (Western Blot, qRT-PCR) tissue_harvest->pd_analysis data_analysis 11. Data Analysis & Interpretation pd_analysis->data_analysis

Caption: Workflow for the in vivo xenograft study of this compound.
Protocol 1: COLO-320DM Xenograft Model Establishment

Materials:

  • COLO-320DM human colorectal adenocarcinoma cell line

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • 6-week-old female NOD.CB17-Prkdcscid/J (NOD-SCID) mice[5][6]

  • Sterile phosphate-buffered saline (PBS)

  • Matrigel® Basement Membrane Matrix

  • Trypsin-EDTA

  • Hemocytometer or automated cell counter

  • 1 mL syringes with 27-gauge needles

  • Calipers

Procedure:

  • Cell Culture: Culture COLO-320DM cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Harvesting: When cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA. Neutralize the trypsin with complete medium and centrifuge the cell suspension.

  • Cell Preparation for Injection: Resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel® to a final concentration of 5 x 10^7 cells/mL.[7] Keep the cell suspension on ice.

  • Subcutaneous Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10^6 cells) into the right flank of each mouse.[7]

  • Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

Protocol 2: this compound Administration

Materials:

  • This compound

  • Vehicle solution (e.g., DMSO, PEG300, Tween-80, and saline)[5]

  • Sterile syringes and needles for injection

Procedure:

  • Preparation of this compound Solution: Prepare a stock solution of this compound in DMSO. For administration, dilute the stock solution in a vehicle consisting of PEG300, Tween-80, and saline to achieve the desired final concentrations (e.g., 10 mg/mL and 30 mg/mL for 100 and 300 mg/kg doses, respectively, assuming a 10 mL/kg injection volume).

  • Administration: Administer this compound or vehicle control to the respective groups via intraperitoneal (i.p.) injection.[5][6]

  • Dosing Schedule: Follow a dosing schedule of once daily for 5 consecutive days, followed by 2 days of rest, for a total of 2 weeks.[5]

  • Monitoring: Monitor the body weight of the mice and any signs of toxicity throughout the treatment period.

Protocol 3: Pharmacodynamic Marker Analysis

Materials:

  • Excised tumor tissues

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and Western blot apparatus

  • Primary antibodies: anti-Axin2, anti-c-Myc, and anti-β-actin (as a loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix and instrument

  • Primers for AXIN2 and MYC (housekeeping gene primers, e.g., GAPDH, for normalization)

Procedure:

A. Western Blot Analysis

  • Tissue Lysis: Homogenize the excised tumor tissues in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against Axin2 and c-Myc overnight at 4°C.

  • Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Visualize the protein bands using a chemiluminescent substrate. Use β-actin as a loading control to normalize protein levels.

B. Quantitative Real-Time PCR (qRT-PCR)

  • RNA Extraction and cDNA Synthesis: Extract total RNA from tumor tissues and synthesize cDNA.

  • qPCR: Perform qPCR using primers for AXIN2 and MYC.

  • Data Analysis: Normalize the expression levels of the target genes to a housekeeping gene. Analyze the relative gene expression using the ΔΔCt method.

Conclusion

The in vivo xenograft model using COLO-320DM cells is a robust system to evaluate the anti-tumor efficacy of this compound. The protocols outlined above provide a comprehensive guide for researchers to conduct these studies and assess the pharmacodynamic effects of this compound on the Wnt/β-catenin signaling pathway. The accumulation of Axin2 and the downregulation of MYC serve as key biomarkers to confirm the mechanism of action of this compound in vivo.[2][4]

References

Application Notes and Protocols for Oral Administration of RK-287107 in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RK-287107 is a potent and selective small-molecule inhibitor of Tankyrase-1 and Tankyrase-2.[1][2][3] Tankyrases are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes that play a crucial role in the regulation of the Wnt/β-catenin signaling pathway.[4][5][6] In many cancers, particularly colorectal cancer, aberrant activation of the Wnt/β-catenin pathway, often due to mutations in the Adenomatous Polyposis Coli (APC) gene, is a key driver of tumorigenesis.[4][5][6] this compound exerts its anti-tumor effects by inhibiting tankyrase-mediated PARsylation of Axin, a key component of the β-catenin destruction complex.[4][5] This leads to the stabilization of Axin, subsequent degradation of β-catenin, and downregulation of Wnt target genes such as MYC and AXIN2.[4][5][7] Preclinical studies have demonstrated that oral administration of this compound can suppress tumor growth in mouse xenograft models of colorectal cancer.[4][7][8][9]

These application notes provide detailed protocols for the oral administration of this compound in mice, establishment of colorectal cancer xenograft models, and methods for pharmacodynamic and pharmacokinetic analyses.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound
TargetIC50 (nM)
Tankyrase-114.3
Tankyrase-210.6

Data sourced from MedchemExpress and Selleck Chemicals.[2][3]

Table 2: In Vivo Efficacy of Orally Administered this compound in COLO-320DM Xenograft Model
Treatment GroupDosageAdministration RouteDosing ScheduleTumor Growth Inhibition (%)
Vehicle Control-Oral GavageTwice Daily-
This compound300 mg/kgOral GavageTwice Daily51.9

Data adapted from Mizutani et al., 2018.[10]

Table 3: Pharmacokinetic Parameters of this compound in Mice
Administration RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Bioavailability (%)
Intraperitoneal150~1500~0.5Not Reported-
Oral300~2000~2Not Reported~60

Pharmacokinetic profiles indicate higher plasma concentrations after oral administration compared to intraperitoneal administration under the specified dosage conditions.[4][10] Bioavailability is approximately 60%.[10]

Signaling Pathway and Experimental Workflow Visualization

Wnt_Signaling_Pathway Wnt/β-catenin signaling and the mechanism of this compound. cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Dvl Dishevelled (Dvl) Frizzled->Dvl LRP LRP5/6 LRP->Dvl Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1) Dvl->Destruction_Complex Inhibition GSK3b GSK3β APC APC Axin Axin Ubiquitination Ubiquitination Axin->Ubiquitination CK1 CK1 Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylation Proteasome Proteasomal Degradation Beta_Catenin->Proteasome TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Translocation to Nucleus Target_Genes Target Gene Expression (e.g., MYC, AXIN2) TCF_LEF->Target_Genes Activation Tankyrase Tankyrase (TNKS) Tankyrase->Axin PARsylation PARsylation PARsylation Ubiquitination->Proteasome RK287107 This compound RK287107->Tankyrase Inhibition

Caption: Wnt/β-catenin signaling and the mechanism of this compound.

Experimental_Workflow Experimental workflow for in vivo evaluation of this compound. start Start cell_culture 1. Cell Culture (e.g., COLO-320DM) start->cell_culture xenograft 2. Subcutaneous Xenograft Implantation cell_culture->xenograft tumor_growth 3. Tumor Growth Monitoring xenograft->tumor_growth randomization 4. Randomization into Treatment Groups tumor_growth->randomization treatment 5. Oral Administration (this compound or Vehicle) randomization->treatment monitoring 6. Monitor Tumor Volume and Body Weight treatment->monitoring endpoint 7. Study Endpoint monitoring->endpoint analysis 8. Pharmacodynamic & Pharmacokinetic Analysis endpoint->analysis pd_analysis Western Blot (Axin2, MYC) IHC (β-catenin) analysis->pd_analysis pk_analysis Plasma Concentration (LC-MS/MS) analysis->pk_analysis end End pd_analysis->end pk_analysis->end

Caption: Experimental workflow for in vivo evaluation of this compound.

Experimental Protocols

Protocol 1: Preparation and Oral Administration of this compound

This protocol details the preparation of this compound for oral gavage in mice.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Pipettes and sterile tips

  • Vortex mixer

  • Animal weighing scale

  • Oral gavage needles (20-22 gauge, 1.5 inches with a rounded tip)

  • 1 mL syringes

Vehicle Preparation (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline):

  • In a sterile tube, add 100 µL of DMSO.

  • Add 400 µL of PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 and mix until the solution is homogeneous.

  • Add 450 µL of saline to bring the total volume to 1 mL.

  • Vortex the solution until it is clear.

This compound Formulation:

  • Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

  • To prepare the dosing solution, add 100 µL of the this compound DMSO stock to 400 µL of PEG300 and mix well.

  • Add 50 µL of Tween-80 and mix thoroughly.

  • Add 450 µL of saline to reach the final volume of 1 mL. This will yield a concentration of 2.08 mg/mL. Adjust the initial stock concentration as needed to achieve the desired final dosing concentration.

Oral Gavage Procedure:

  • Weigh each mouse to determine the correct dosing volume (typically 10 mL/kg body weight).

  • Gently restrain the mouse by the scruff of the neck to immobilize its head.

  • Measure the gavage needle from the corner of the mouse's mouth to the last rib to ensure proper insertion depth.

  • Insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it gently along the roof of the mouth towards the esophagus.

  • The needle should pass smoothly without resistance. If resistance is felt, withdraw and re-insert.

  • Slowly administer the prepared this compound formulation or vehicle control.

  • Withdraw the needle gently and return the mouse to its cage.

  • Monitor the animal for any signs of distress immediately after the procedure and at regular intervals.

Protocol 2: Colorectal Cancer Xenograft Mouse Model

This protocol describes the establishment of a subcutaneous colorectal cancer xenograft model using a cell line such as COLO-320DM.

Materials:

  • Colorectal cancer cell line (e.g., COLO-320DM)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Matrigel (optional)

  • 6- to 8-week-old immunodeficient mice (e.g., NOD-SCID)

  • 1 mL syringes with 27-gauge needles

  • Calipers for tumor measurement

Procedure:

  • Culture COLO-320DM cells according to standard protocols.

  • Harvest cells at 80-90% confluency using Trypsin-EDTA.

  • Wash the cells with sterile PBS and resuspend in PBS or a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 107 cells/mL.

  • Anesthetize the mouse using an approved method.

  • Inject 100 µL of the cell suspension (5 x 106 cells) subcutaneously into the flank of each mouse.

  • Monitor the mice for tumor growth. Tumors should become palpable within 1-2 weeks.

  • Measure tumor volume regularly (e.g., twice a week) using calipers with the formula: Volume = (Length x Width2) / 2.

  • When tumors reach a predetermined size (e.g., 100-200 mm3), randomize the mice into treatment and control groups.

  • Begin treatment as described in Protocol 1.

  • Continue to monitor tumor volume and body weight throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis.

Protocol 3: Pharmacodynamic Analysis

A. Western Blotting for Tankyrase, Axin, and MYC

  • Excise tumors and snap-freeze in liquid nitrogen.

  • Homogenize the tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Determine the protein concentration using a BCA assay.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against Tankyrase, Axin1/2, Axin2, MYC, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

B. Immunohistochemistry for β-catenin

  • Fix the excised tumors in 10% neutral buffered formalin and embed in paraffin.

  • Cut 4-5 µm sections and mount them on positively charged slides.

  • Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol.

  • Perform antigen retrieval using a citrate (B86180) buffer (pH 6.0) at 95-100°C for 20-30 minutes.

  • Block endogenous peroxidase activity with 3% hydrogen peroxide.

  • Block non-specific binding with a blocking serum.

  • Incubate the sections with a primary antibody against β-catenin overnight at 4°C.

  • Wash the sections and apply a biotinylated secondary antibody, followed by an avidin-biotin-peroxidase complex.

  • Develop the signal with a DAB substrate and counterstain with hematoxylin.

  • Dehydrate the sections, clear in xylene, and mount with a coverslip.

  • Analyze the slides under a microscope to assess β-catenin localization and expression.

Protocol 4: Pharmacokinetic Analysis

This protocol provides a general framework for assessing the pharmacokinetic properties of this compound in mice.

Procedure:

  • Administer a single oral dose of this compound to a cohort of mice.

  • Collect blood samples (approximately 20-30 µL) at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) via submandibular or saphenous vein bleeding.

  • Collect the blood into tubes containing an anticoagulant (e.g., K2EDTA).

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

  • Extract this compound from the plasma samples using a suitable organic solvent (e.g., protein precipitation with acetonitrile).

  • Analyze the concentration of this compound in the samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and bioavailability using appropriate software (e.g., WinNonlin).

References

Application Notes and Protocols for RK-287107 Intraperitoneal Injection

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview of the tankyrase inhibitor RK-287107, its mechanism of action, and a detailed protocol for its intraperitoneal administration in preclinical mouse models. This document is intended for researchers, scientists, and drug development professionals working in oncology and related fields.

Introduction

This compound is a potent and specific small-molecule inhibitor of tankyrase-1 (TNKS1) and tankyrase-2 (TNKS2), which are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes.[1] Aberrant activation of the Wnt/β-catenin signaling pathway is a critical driver in the development and progression of various cancers, particularly colorectal cancer, often due to mutations in the Adenomatous Polyposis Coli (APC) gene.[1][2] Tankyrases play a key role in this pathway by promoting the degradation of Axin, a negative regulator of β-catenin.[3][4] By inhibiting tankyrases, this compound stabilizes Axin, leading to the downregulation of β-catenin and subsequent suppression of Wnt target gene expression, ultimately inhibiting the growth of cancer cells with specific APC mutations.[3][4][5] Preclinical studies have demonstrated the anti-tumor efficacy of this compound in mouse xenograft models of colorectal cancer when administered via intraperitoneal or oral routes.[3][5]

Mechanism of Action: Wnt/β-catenin Signaling Pathway

This compound targets the Wnt/β-catenin signaling pathway by inhibiting tankyrase enzymes. In the absence of Wnt signaling, a destruction complex, which includes Axin, APC, GSK3β, and CK1, phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. In cancer cells with activating Wnt pathway mutations (e.g., APC mutations), this destruction complex is inactive, leading to the accumulation of β-catenin in the cytoplasm. β-catenin then translocates to the nucleus, where it complexes with TCF/LEF transcription factors to activate the transcription of target genes, such as MYC and AXIN2, promoting cell proliferation.

Tankyrases (TNKS1/2) PARylate Axin, leading to its ubiquitination and degradation. The degradation of Axin destabilizes the destruction complex, further promoting β-catenin accumulation. This compound inhibits the PARylating activity of tankyrases, which in turn stabilizes Axin levels. This leads to the reformation of the destruction complex, promoting β-catenin degradation and inhibiting the transcription of Wnt target genes.[4][5]

Wnt_signaling_pathway cluster_wnt_on Wnt Pathway Activated (e.g., APC mutation) cluster_rk287107 Effect of this compound Wnt_on Wnt Signal (or APC mutation) Frizzled_on Frizzled/LRP Dsh_on Dishevelled DestructionComplex_on Inactive Destruction Complex Dsh_on->DestructionComplex_on | TNKS_on Tankyrase 1/2 Axin_on Axin TNKS_on->Axin_on -| PARylation Axin_on->DestructionComplex_on Degradation beta_catenin_on β-catenin (Accumulation) DestructionComplex_on->beta_catenin_on Stabilization Nucleus_on Nucleus beta_catenin_on->Nucleus_on TCF_LEF_on TCF/LEF Gene_Expression_on Target Gene Expression (MYC, AXIN2) TCF_LEF_on->Gene_Expression_on Nucleus_on->TCF_LEF_on Proliferation_on Tumor Growth Gene_Expression_on->Proliferation_on RK287107 This compound TNKS_off Tankyrase 1/2 RK287107->TNKS_off Inhibits Axin_off Axin (Stabilization) TNKS_off->Axin_off -| PARylation DestructionComplex_off Active Destruction Complex Axin_off->DestructionComplex_off beta_catenin_off β-catenin (Degradation) DestructionComplex_off->beta_catenin_off Phosphorylation & Ubiquitination Nucleus_off Nucleus beta_catenin_off->Nucleus_off TCF_LEF_off TCF/LEF Gene_Expression_off Target Gene Expression (MYC, AXIN2) Inhibited TCF_LEF_off->Gene_Expression_off Proliferation_off Tumor Growth Inhibition Gene_Expression_off->Proliferation_off

Caption: Mechanism of action of this compound on the Wnt/β-catenin signaling pathway.

Quantitative Data

The following tables summarize the in vitro and in vivo efficacy of this compound.

Table 1: In Vitro Activity of this compound

ParameterValueCell Line/EnzymeReference
IC₅₀ (Tankyrase-1) 14.3 nMEnzyme Assay[6]
IC₅₀ (Tankyrase-2) 10.6 nMEnzyme Assay[6]
GI₅₀ (Growth Inhibition) 0.449 µMCOLO-320DM[4]

Table 2: In Vivo Efficacy of Intraperitoneal this compound in COLO-320DM Xenograft Model

DosageDosing ScheduleTumor Growth Inhibition (TGI)Animal ModelReference
100 mg/kg Once daily32.9%NOD-SCID mice[4][7]
150 mg/kg Twice daily47.2%NOD-SCID mice[5]

Experimental Protocols

In Vivo Intraperitoneal Injection Protocol

This protocol describes the preparation and intraperitoneal administration of this compound to mice bearing subcutaneous colorectal cancer xenografts.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Polyethylene glycol 300 (PEG300), sterile

  • Tween-80, sterile

  • Saline (0.9% NaCl), sterile

  • Sterile 1.5 mL microcentrifuge tubes

  • Sterile 1 mL syringes with 27-30 gauge needles

  • Animal balance

  • NOD-SCID mice with established COLO-320DM subcutaneous xenograft tumors

Experimental Workflow:

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_monitoring Monitoring & Analysis animal_weighing Weigh Mouse dose_calculation Calculate Dose Volume animal_weighing->dose_calculation drug_dissolution Dissolve this compound in Vehicle dose_calculation->drug_dissolution vehicle_prep Prepare Vehicle (DMSO, PEG300, Tween-80, Saline) vehicle_prep->drug_dissolution animal_restraint Restrain Mouse drug_dissolution->animal_restraint injection Intraperitoneal (IP) Injection animal_restraint->injection animal_monitoring Monitor Animal Health & Body Weight injection->animal_monitoring tumor_measurement Measure Tumor Volume animal_monitoring->tumor_measurement data_analysis Analyze Tumor Growth Inhibition tumor_measurement->data_analysis

Caption: Workflow for the intraperitoneal administration of this compound in a mouse xenograft model.

Procedure:

  • Animal Handling and Acclimatization:

    • All animal procedures should be performed in accordance with institutional guidelines and approved by the local Institutional Animal Care and Use Committee (IACUC).

    • Allow mice to acclimatize to the facility for at least one week before the start of the experiment.

    • House animals in a specific pathogen-free (SPF) environment.

  • Tumor Cell Implantation:

    • Culture COLO-320DM cells under standard conditions.

    • Harvest cells and resuspend in a suitable medium (e.g., PBS or serum-free medium).

    • Subcutaneously inject the cell suspension (e.g., 5 x 10⁶ cells in 100 µL) into the flank of each NOD-SCID mouse.

    • Monitor tumor growth regularly with calipers. Begin treatment when tumors reach a predetermined size (e.g., 100-200 mm³).

  • Preparation of this compound Injection Solution:

    • Vehicle Preparation: Aseptically prepare the vehicle solution consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% sterile saline.

    • Dosage Calculation:

      • The recommended intraperitoneal injection volume for mice is 10 mL/kg.

      • For a 100 mg/kg dose, the required concentration of the injection solution is 10 mg/mL (100 mg/kg / 10 mL/kg).

      • For a 150 mg/kg dose, the required concentration of the injection solution is 15 mg/mL (150 mg/kg / 10 mL/kg).

    • Dissolution of this compound:

      • Weigh the required amount of this compound powder.

      • First, dissolve the this compound in the DMSO component of the vehicle.

      • Sequentially add the PEG300, Tween-80, and saline, vortexing or sonicating gently between each addition to ensure complete dissolution. The final solution should be clear.

      • Prepare the solution fresh daily or store according to stability data.

  • Intraperitoneal Injection Procedure:

    • Weigh each mouse to determine the precise injection volume (e.g., for a 20 g mouse, the injection volume is 0.2 mL).

    • Properly restrain the mouse to expose the abdomen.

    • Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.

    • Insert a 27-30 gauge needle at a 15-20 degree angle into the peritoneal cavity.

    • Gently aspirate to ensure the needle has not entered the bladder or intestines.

    • Slowly inject the calculated volume of the this compound solution.

    • Withdraw the needle and return the mouse to its cage.

  • Monitoring and Efficacy Evaluation:

    • Monitor the mice daily for any signs of toxicity, including changes in body weight, behavior, or appearance.

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for pharmacodynamic markers like Axin2 and MYC).

    • Calculate the Tumor Growth Inhibition (TGI) percentage using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in tumor volume of the treated group and ΔC is the change in tumor volume of the control (vehicle) group.

Disclaimer: This protocol is for research purposes only. Researchers should adapt the protocol based on their specific experimental design and institutional guidelines. It is crucial to adhere to all safety and animal welfare regulations.

References

Application Notes and Protocols for Determining the Effective Concentration of RK-287107 using an MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RK-287107 is a potent and specific small-molecule inhibitor of tankyrase-1 and tankyrase-2, which are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes.[1][2][3][4][5] The primary mechanism of action of this compound involves the inhibition of the Wnt/β-catenin signaling pathway.[1][4] By inhibiting tankyrase, this compound prevents the PARylation-dependent degradation of Axin, a key component of the β-catenin destruction complex.[4][6] This leads to the stabilization and accumulation of Axin, which in turn promotes the degradation of β-catenin.[1][4] Consequently, the transcription of Wnt target genes, such as MYC and AXIN2, is suppressed, leading to the inhibition of cell proliferation in cancers with aberrant Wnt/β-catenin signaling, particularly colorectal cancers with adenomatous polyposis coli (APC) mutations.[1][4][6]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[7][8][9] Metabolically active cells utilize mitochondrial dehydrogenases to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[8][10][11] The concentration of these formazan crystals, which can be dissolved and quantified by measuring the absorbance, is directly proportional to the number of viable cells.[9] This application note provides a detailed protocol for determining the effective concentration of this compound in cancer cell lines using the MTT assay.

Quantitative Data Summary

The following table summarizes the reported effective concentrations of this compound from in vitro studies. This data serves as a reference for designing dose-response experiments.

Cell LineTreatment DurationParameterEffective ConcentrationReference
COLO-320DM120 hoursGI500.449 µM[3][12]
COLO-320DM & SW403Not SpecifiedInhibition of GrowthEffective[1][4][6]
RKO (APC-wild type)Not SpecifiedInhibition of GrowthNot Effective[1][4][6]
Colorectal Cancer Cells with short APC mutations12 hoursAntiproliferative Effect0.01 - 10 µM[3]

Signaling Pathway of this compound

RK287107_Signaling_Pathway RK287107 This compound Tankyrase Tankyrase (1/2) RK287107->Tankyrase Axin Axin Tankyrase->Axin Promotes Degradation (via PARylation) bCatenin_destruction β-catenin Destruction Complex Axin->bCatenin_destruction Stabilizes bCatenin β-catenin bCatenin_destruction->bCatenin Promotes Degradation TCF_LEF TCF/LEF bCatenin->TCF_LEF Activates TargetGenes Target Gene Expression (e.g., MYC, AXIN2) TCF_LEF->TargetGenes Induces Proliferation Cell Proliferation TargetGenes->Proliferation Promotes MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate (24h, 37°C, 5% CO₂) Seed_Cells->Incubate_24h Prepare_Dilutions Prepare this compound Serial Dilutions Incubate_24h->Prepare_Dilutions Treat_Cells Treat Cells with this compound Incubate_24h->Treat_Cells Prepare_Dilutions->Treat_Cells Incubate_Treatment Incubate (e.g., 120h) Treat_Cells->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Crystals (DMSO) Incubate_MTT->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze_Data Data Analysis (Calculate % Viability, GI50) Read_Absorbance->Analyze_Data End End Analyze_Data->End

References

Application Notes and Protocols for TCF/LEF Reporter Assay with RK-287107

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wnt/β-catenin signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, and cell fate decisions.[1][2][3] Dysregulation of this pathway is a hallmark of various cancers, particularly colorectal cancer, often due to mutations in components like the Adenomatous Polyposis Coli (APC) gene.[4][5] The transcriptional activity of the Wnt/β-catenin pathway is mediated by the T-cell factor/lymphoid enhancer factor (TCF/LEF) family of transcription factors.[1][3] TCF/LEF reporter assays are a fundamental tool for quantifying the activity of this pathway by measuring the expression of a reporter gene, typically luciferase, under the control of TCF/LEF response elements.[3][6][7]

RK-287107 is a potent and specific small molecule inhibitor of tankyrase-1 and tankyrase-2, enzymes that play a key role in the degradation of Axin, a negative regulator of β-catenin.[4][8][9][10] By inhibiting tankyrase, this compound leads to the stabilization of Axin, which in turn promotes the degradation of β-catenin, thereby downregulating Wnt/β-catenin signaling.[4][8][11] This makes this compound a valuable tool for studying Wnt-dependent processes and a potential therapeutic agent for cancers with aberrant Wnt pathway activation.[4][12]

These application notes provide a detailed protocol for utilizing the TCF/LEF reporter assay to evaluate the inhibitory activity of this compound on the Wnt/β-catenin signaling pathway.

Wnt/β-catenin Signaling Pathway and the Role of this compound

The canonical Wnt signaling pathway is activated when a Wnt ligand binds to its receptor complex, consisting of a Frizzled (FZD) protein and a low-density lipoprotein receptor-related protein 5 or 6 (LRP5/6).[1][2] This binding event leads to the recruitment of the Dishevelled (DVL) protein and the inhibition of the β-catenin destruction complex. This complex, composed of Axin, APC, glycogen (B147801) synthase kinase 3β (GSK3β), and casein kinase 1α (CK1α), normally phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation.[1][13]

In the presence of a Wnt signal, the destruction complex is inactivated, allowing β-catenin to accumulate in the cytoplasm and translocate to the nucleus.[2] In the nucleus, β-catenin binds to TCF/LEF transcription factors, converting them from repressors to activators of Wnt target gene transcription.[13]

This compound intervenes in this pathway by inhibiting tankyrase. Tankyrase poly(ADP-ribosyl)ates (PARylates) Axin, marking it for degradation.[4] By inhibiting tankyrase, this compound prevents Axin degradation, leading to the stabilization of the destruction complex and subsequent downregulation of β-catenin levels and TCF/LEF reporter activity.[4][8][11]

Wnt_Pathway cluster_off Wnt OFF cluster_on Wnt ON cluster_inhibitor This compound Action Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1α) beta_catenin_off β-catenin Destruction_Complex->beta_catenin_off Phosphorylation Proteasome Proteasome beta_catenin_off->Proteasome Degradation TCF_LEF_off TCF/LEF Target_Genes_off Target Genes OFF TCF_LEF_off->Target_Genes_off Repression Wnt Wnt Frizzled_LRP Frizzled/LRP5/6 Wnt->Frizzled_LRP DVL DVL Frizzled_LRP->DVL Destruction_Complex_inactive Destruction Complex (Inactive) DVL->Destruction_Complex_inactive Inhibition beta_catenin_on β-catenin beta_catenin_nuc β-catenin beta_catenin_on->beta_catenin_nuc Nuclear Translocation TCF_LEF_on TCF/LEF beta_catenin_nuc->TCF_LEF_on Target_Genes_on Target Genes ON TCF_LEF_on->Target_Genes_on Activation RK287107 This compound Tankyrase Tankyrase RK287107->Tankyrase Axin Axin Tankyrase->Axin PARylation & Degradation Destruction_Complex_stabilized Destruction Complex (Stabilized) Axin->Destruction_Complex_stabilized

Caption: Wnt/β-catenin signaling pathway and the inhibitory mechanism of this compound.

Quantitative Data for this compound

The following tables summarize the reported in vitro activity of this compound.

TargetIC50 (nM)Reference
Tankyrase-114.3[8][9]
Tankyrase-210.6[8][9]
Cell LineAssayGI50 (µM)Reference
COLO-320DMGrowth Inhibition0.449[9][12]

Experimental Protocol: TCF/LEF Reporter Assay

This protocol outlines the steps for a dual-luciferase TCF/LEF reporter assay to measure the effect of this compound on Wnt/β-catenin signaling.

Materials
  • Cell Line: HEK293T cells or a colorectal cancer cell line with an APC mutation (e.g., COLO-320DM).

  • Reporter Plasmids:

    • TCF/LEF Firefly Luciferase reporter vector (e.g., pGL4.49[luc2P/TCF-LEF RE/Hygro]).[6][14]

    • Constitutively expressing Renilla Luciferase vector for normalization (e.g., pRL-TK).

  • Transfection Reagent: Lipofectamine 2000 or a similar reagent.

  • Cell Culture Medium: DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Wnt Pathway Agonist: Recombinant Wnt3a protein or Wnt3a-conditioned medium.

  • Test Compound: this compound (dissolved in DMSO).

  • Assay Reagents: Dual-Luciferase® Reporter Assay System.

  • Equipment:

    • 96-well white, clear-bottom tissue culture plates.

    • Luminometer.

    • Standard cell culture equipment (incubator, biosafety cabinet, etc.).

Experimental Workflow

TCF_LEF_Workflow cluster_day1 Day 1 cluster_day2 Day 2 cluster_day3 Day 3 cluster_day4 Day 4 Seed_Cells Seed cells into a 96-well plate Transfect Co-transfect with TCF/LEF Firefly Luciferase and Renilla Luciferase plasmids Seed_Cells->Transfect Treat Treat cells with Wnt3a and varying concentrations of this compound Transfect->Treat Lyse_and_Read Lyse cells and measure Firefly and Renilla luciferase activity Treat->Lyse_and_Read

Caption: Experimental workflow for the TCF/LEF reporter assay.

Detailed Procedure

Day 1: Cell Seeding

  • Culture cells to approximately 80-90% confluency.

  • Trypsinize and resuspend the cells in fresh growth medium.

  • Seed the cells into a 96-well white, clear-bottom plate at a density of 3 x 104 cells per well in 100 µL of medium.[15]

  • Incubate overnight at 37°C in a 5% CO2 incubator.

Day 2: Transfection

  • Prepare the transfection complexes according to the manufacturer's protocol. For each well, a common ratio is 10:1 of TCF/LEF Firefly Luciferase reporter to Renilla Luciferase normalization vector.

  • Add the transfection complex to the cells.

  • Incubate for 16-24 hours at 37°C in a 5% CO2 incubator.[3]

Day 3: Treatment

  • Prepare serial dilutions of this compound in serum-free medium. A suggested concentration range is 0.01 µM to 10 µM.[9]

  • Prepare the Wnt3a agonist solution in serum-free medium.

  • Aspirate the medium from the cells and replace it with 90 µL of serum-free medium.

  • Add 10 µL of the this compound dilutions to the appropriate wells. Include a vehicle control (DMSO) with a final concentration not exceeding 0.1%.

  • Add 10 µL of the Wnt3a agonist to all wells except for the unstimulated control wells.

  • Incubate for 16-24 hours at 37°C in a 5% CO2 incubator.

Day 4: Luciferase Assay

  • Equilibrate the Dual-Luciferase® Reporter Assay reagents to room temperature.

  • Aspirate the medium from the wells.

  • Lyse the cells by adding 20 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle rocking.

  • Measure the Firefly luciferase activity according to the manufacturer's instructions using a luminometer.

  • Add the Stop & Glo® Reagent to quench the Firefly luciferase signal and activate the Renilla luciferase.

  • Measure the Renilla luciferase activity.

Data Analysis
  • For each well, calculate the ratio of Firefly luciferase activity to Renilla luciferase activity to normalize for transfection efficiency and cell number.

  • Subtract the background luminescence from the normalized values.

  • The fold induction of TCF/LEF reporter activity is determined by comparing the normalized luciferase activity of the treated samples to the unstimulated control.

  • Plot the normalized luciferase activity against the log concentration of this compound to generate a dose-response curve and determine the IC50 value.

Expected Results and Interpretation

Treatment with Wnt3a should lead to a significant increase in TCF/LEF reporter activity compared to the unstimulated control. The addition of this compound is expected to cause a dose-dependent decrease in Wnt3a-induced TCF/LEF reporter activity.[4][11] The IC50 value obtained from the dose-response curve will quantify the potency of this compound in inhibiting the Wnt/β-catenin signaling pathway in the chosen cell line. These results will be consistent with this compound's mechanism of action as a tankyrase inhibitor, leading to the stabilization of the β-catenin destruction complex and subsequent downregulation of Wnt target gene expression.[4][10]

Conclusion

The TCF/LEF reporter assay is a robust and reliable method for quantifying the activity of the Wnt/β-catenin signaling pathway. When used in conjunction with this compound, this assay provides a powerful tool for researchers to investigate the role of tankyrase in Wnt signaling and to characterize the inhibitory potential of this compound. The detailed protocol and data presented here serve as a comprehensive guide for the successful implementation of this assay in a research or drug development setting.

References

Application Notes and Protocols: Preparation of RK-287107 Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation, storage, and handling of a stock solution of RK-287107 in dimethyl sulfoxide (B87167) (DMSO). This compound is a potent and specific inhibitor of tankyrase-1 and tankyrase-2, with IC50 values of 14.3 nM and 10.6 nM, respectively[1][2][3][4]. Accurate preparation of the stock solution is critical for ensuring reproducible results in downstream experiments. This protocol includes information on the chemical properties of this compound, a step-by-step guide to solubilization, and recommendations for long-term storage to maintain compound integrity.

Chemical Properties and Data

A summary of the key chemical properties of this compound is presented in the table below for easy reference. This data is essential for accurate calculations and preparation of the stock solution.

PropertyValueReference
Molecular Weight 416.46 g/mol [1][2][5]
Molecular Formula C22H26F2N4O2[1][4][5]
Appearance White to off-white solid[1]
CAS Number 2171386-10-8[1][4][5][6]
Solubility in DMSO ≥ 83 mg/mL (approx. 199.29 mM)[2], up to 125 mg/mL (approx. 300.15 mM)[1][5][1][2][5]

Experimental Protocol: Preparation of this compound Stock Solution

This protocol outlines the procedure for preparing a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for most in vitro cell-based assays.

Materials:
  • This compound powder

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Calibrated micropipettes

  • Vortex mixer

  • Ultrasonic bath (optional, but recommended)[1][4][5]

Procedure:
  • Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.

  • Weighing: Tare a clean, dry microcentrifuge tube or amber vial on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.165 mg of this compound.

  • Solvent Addition: Using a calibrated micropipette, add the calculated volume of DMSO to the vial containing the this compound powder. It is crucial to use fresh, anhydrous DMSO as it is hygroscopic and absorbed moisture can affect solubility[1][2].

  • Dissolution:

    • Cap the vial securely and vortex thoroughly for 1-2 minutes to facilitate dissolution.

    • For complete dissolution, sonication in an ultrasonic water bath for 5-10 minutes is recommended[1][4][5]. Visually inspect the solution to ensure there are no visible particles. The solution should be clear.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes[2].

    • Store the aliquots protected from light[1][5][6].

    • For long-term storage (up to 6 months), store the aliquots at -80°C[1][5][6].

    • For short-term storage (up to 1 month), aliquots can be stored at -20°C[1][2][5][6].

Stock Solution Preparation Calculator:

To assist in preparing stock solutions of different concentrations, the following table provides the required mass of this compound for various volumes and concentrations.

Desired ConcentrationVolumeMass of this compound Required
1 mM1 mL0.4165 mg
5 mM1 mL2.0825 mg
10 mM 1 mL 4.165 mg
50 mM1 mL20.825 mg
1 mM5 mL2.0825 mg
5 mM5 mL10.4125 mg
10 mM5 mL20.825 mg
50 mM5 mL104.125 mg

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the Wnt/β-catenin signaling pathway targeted by this compound and the experimental workflow for preparing the stock solution.

Wnt_Signaling_Pathway Wnt/β-catenin Signaling Pathway and Inhibition by this compound cluster_0 In the absence of Wnt cluster_1 In the presence of Wnt Destruction_Complex Destruction Complex (APC, Axin, GSK3β) β-catenin β-catenin Destruction_Complex->β-catenin Phosphorylation Proteasomal_Degradation Proteasomal Degradation β-catenin->Proteasomal_Degradation Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled Tankyrase Tankyrase Dishevelled->Tankyrase Tankyrase->Destruction_Complex Inhibition β-catenin_stable β-catenin (stabilized) Nucleus Nucleus β-catenin_stable->Nucleus Translocation Gene_Expression Target Gene Expression (e.g., MYC, AXIN2) Nucleus->Gene_Expression TCF/LEF activation This compound This compound This compound->Tankyrase Inhibition

Caption: Inhibition of Tankyrase by this compound in the Wnt/β-catenin pathway.

Stock_Solution_Workflow Workflow for this compound Stock Solution Preparation Start Start Equilibrate Equilibrate this compound to Room Temperature Start->Equilibrate Weigh Weigh this compound Powder Equilibrate->Weigh Add_DMSO Add Anhydrous DMSO Weigh->Add_DMSO Dissolve Vortex & Sonicate for Complete Dissolution Add_DMSO->Dissolve Aliquot Aliquot into Single-Use Tubes Dissolve->Aliquot Store Store at -80°C (long-term) or -20°C (short-term) Aliquot->Store End End Store->End

Caption: Step-by-step workflow for preparing this compound stock solution.

References

Application Notes and Protocols for RK-287107 Treatment in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RK-287107 is a potent and selective small-molecule inhibitor of tankyrase 1 and 2 (TNKS1/2), enzymes belonging to the poly(ADP-ribose) polymerase (PARP) family.[1][2] Tankyrases play a crucial role in the regulation of the Wnt/β-catenin signaling pathway, which is frequently hyperactivated in various cancers, particularly colorectal cancer.[3][4][5] By inhibiting tankyrase, this compound stabilizes the β-catenin destruction complex, leading to the degradation of β-catenin and subsequent downregulation of Wnt target genes, ultimately inhibiting cancer cell growth.[6][7] These application notes provide detailed protocols for evaluating the efficacy and mechanism of action of this compound in cancer cell lines.

Mechanism of Action: Wnt/β-catenin Signaling Inhibition

In the canonical Wnt signaling pathway, tankyrases PARylate (poly-ADP-ribosylate) Axin, a key scaffold protein in the β-catenin destruction complex.[3] This modification marks Axin for ubiquitination and proteasomal degradation. The loss of Axin destabilizes the destruction complex (comprising APC, GSK3β, and CK1α), allowing β-catenin to accumulate in the cytoplasm, translocate to the nucleus, and activate TCF/LEF-mediated transcription of pro-proliferative target genes like MYC and AXIN2.[4][6]

This compound inhibits the catalytic activity of tankyrases.[1] This prevents the PARylation and subsequent degradation of Axin, leading to its accumulation.[6] The stabilized Axin enhances the assembly and activity of the β-catenin destruction complex, promoting the phosphorylation and degradation of β-catenin.[3] Consequently, the transcription of Wnt target genes is suppressed, leading to reduced cancer cell proliferation.[6]

Wnt_Pathway_RK287107 cluster_off Wnt Pathway 'OFF' State (this compound Treatment) cluster_on Wnt Pathway 'ON' State (Aberrant Activation) RK287107 This compound Tankyrase Tankyrase (TNKS1/2) RK287107->Tankyrase Inhibits Axin Axin Tankyrase->Axin Prevents PARsylation & Degradation DestructionComplex β-catenin Destruction Complex (APC, GSK3β, Axin) Axin->DestructionComplex Stabilizes beta_catenin_cyto β-catenin (Cytoplasm) DestructionComplex->beta_catenin_cyto Phosphorylates for Degradation Proteasome Proteasomal Degradation beta_catenin_cyto->Proteasome TCF_LEF_off TCF/LEF Wnt_Genes_off Wnt Target Genes (e.g., MYC, AXIN2) Transcription OFF TCF_LEF_off->Wnt_Genes_off Tankyrase_on Tankyrase (TNKS1/2) Axin_on Axin Tankyrase_on->Axin_on PARsylates & Promotes Degradation beta_catenin_cyto_on β-catenin (Cytoplasm) beta_catenin_nuc_on β-catenin (Nucleus) beta_catenin_cyto_on->beta_catenin_nuc_on Accumulates & Translocates TCF_LEF_on TCF/LEF beta_catenin_nuc_on->TCF_LEF_on Activates Wnt_Genes_on Wnt Target Genes (e.g., MYC, AXIN2) Transcription ON TCF_LEF_on->Wnt_Genes_on

Caption: Wnt/β-catenin signaling pathway inhibition by this compound.

Data Presentation

In Vitro Efficacy of this compound
Cell LineCancer TypeMutation StatusParameterValueTreatment TimeReference
COLO-320DMColorectal CancerAPC mutantGI₅₀0.449 µM120 h[6]
SW403Colorectal CancerAPC mutant-Sensitive120 h[6]
RKOColorectal CancerAPC wild-type-Insensitive120 h[6]
HCT-116Colorectal CancerCTNNB1 mutant-Insensitive120 h[6]
HCC2998Colorectal CancerAPC wild-type-Insensitive120 h[6]
DLD-1Colorectal CancerAPC mutant-Insensitive120 h[6]
Tankyrase Inhibition by this compound
TargetIC₅₀Reference
Tankyrase-114.3 nM[1]
Tankyrase-210.6 nM[1]

Experimental Protocols

Experimental Workflow Overview

experimental_workflow cluster_assays Cellular & Molecular Assays start Start: Cancer Cell Lines (e.g., COLO-320DM, SW403) cell_culture Cell Culture & Seeding start->cell_culture treatment This compound Treatment (Dose-response & Time-course) cell_culture->treatment mtt Cell Viability Assay (MTT) treatment->mtt western Western Blot Analysis (Axin2, β-catenin) treatment->western tcf_lef TCF/LEF Reporter Assay treatment->tcf_lef data_analysis Data Analysis (GI₅₀, Protein Levels, Reporter Activity) mtt->data_analysis western->data_analysis tcf_lef->data_analysis conclusion Conclusion: Efficacy & Mechanism of Action data_analysis->conclusion

Caption: General workflow for evaluating this compound in cancer cell lines.
Protocol 1: Cell Viability (MTT) Assay

This protocol determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., COLO-320DM, SW403, RKO)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO₂.

  • Treatment: Prepare serial dilutions of this compound in complete growth medium. A suggested concentration range is 0.01 to 10 µM. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for 120 hours at 37°C and 5% CO₂.[1]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of growth inhibition (GI) relative to the vehicle control and determine the GI₅₀ value.

Protocol 2: Western Blot Analysis for Wnt Pathway Proteins

This protocol is used to detect changes in the protein levels of key Wnt signaling components following this compound treatment.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Axin2, anti-active-β-catenin, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL substrate and imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with various concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) for 16-24 hours.

  • Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin). Expect to see an accumulation of Axin2 and a decrease in active β-catenin levels.[6]

Protocol 3: TCF/LEF Reporter Assay

This assay measures the transcriptional activity of the Wnt/β-catenin pathway.

Materials:

  • HEK293T cells (or other suitable cell line)

  • TCF/LEF luciferase reporter plasmid (e.g., TOPFlash)

  • Renilla luciferase control plasmid (for normalization)

  • Transfection reagent

  • 24-well plates

  • This compound

  • Wnt3a conditioned medium (optional, for stimulating the pathway)

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Transfection: Co-transfect cells in a 24-well plate with the TCF/LEF firefly luciferase reporter plasmid and the Renilla luciferase control plasmid.

  • Treatment: After 24 hours, treat the cells with a dose-range of this compound (e.g., 0.01 µM to 10 µM). If the cell line has low endogenous Wnt signaling, stimulate with Wnt3a conditioned medium.

  • Incubation: Incubate for an additional 24-48 hours.

  • Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold change in reporter activity relative to the vehicle-treated control. This compound is expected to suppress TCF/LEF reporter activity in a dose-dependent manner.[6]

Conclusion

This compound is a valuable tool for studying the role of the Wnt/β-catenin pathway in cancer. The protocols outlined above provide a framework for researchers to investigate the anti-proliferative effects and the mechanism of action of this compound in various cancer cell lines. Careful optimization of cell densities, treatment times, and drug concentrations will be necessary for each specific cell line and experimental setup.

References

Application Notes and Protocols: Western Blot Analysis of Axin2 Following RK-287107 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RK-287107 is a potent and specific inhibitor of tankyrase, an enzyme that plays a crucial role in the Wnt/β-catenin signaling pathway.[1][2][3] Tankyrase poly(ADP-ribosyl)ates (PARylates) Axin, a key component of the β-catenin destruction complex. This post-translational modification leads to the ubiquitination and subsequent degradation of Axin, resulting in the stabilization and nuclear translocation of β-catenin, and the activation of Wnt target genes.[1][2] In many cancers, particularly colorectal cancer, aberrant activation of the Wnt/β-catenin pathway is a critical driver of tumorigenesis.[4][5]

This compound, by inhibiting tankyrase, prevents the degradation of Axin, leading to its accumulation.[1][2] This stabilization of Axin, including its homolog Axin2, enhances the degradation of β-catenin, thereby downregulating Wnt/β-catenin signaling.[1][2] The accumulation of Axin2 is a direct pharmacodynamic biomarker of this compound activity.[1][2]

These application notes provide a detailed protocol for the analysis of Axin2 protein levels by Western blot in cell lines treated with this compound.

Signaling Pathway

The diagram below illustrates the canonical Wnt/β-catenin signaling pathway and the mechanism of action of this compound. In the absence of a Wnt signal, the destruction complex, composed of APC, Axin, GSK3β, and CK1, phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Tankyrase contributes to the degradation of Axin. This compound inhibits tankyrase, leading to the stabilization and accumulation of Axin2, which in turn enhances the degradation of β-catenin and inhibits the transcription of Wnt target genes.

Wnt_Pathway cluster_off Wnt OFF cluster_on Wnt ON / this compound Treatment cluster_nucleus Destruction_Complex Destruction Complex (APC, Axin2, GSK3β, CK1) beta_catenin_off β-catenin Destruction_Complex->beta_catenin_off Phosphorylation Proteasome Proteasome beta_catenin_off->Proteasome Ubiquitination & Degradation Tankyrase_off Tankyrase Axin2_degradation Axin2 Degradation Tankyrase_off->Axin2_degradation Axin2_degradation->Destruction_Complex RK287107 This compound Tankyrase_on Tankyrase RK287107->Tankyrase_on Inhibition Axin2_accumulation Axin2 Accumulation Tankyrase_on->Axin2_accumulation Degradation Blocked beta_catenin_on β-catenin Axin2_accumulation->beta_catenin_on Enhanced Degradation TCF_LEF TCF/LEF Wnt_Target_Genes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->Wnt_Target_Genes Transcription Blocked Nucleus Nucleus

Caption: Wnt/β-catenin signaling and this compound mechanism.

Experimental Workflow

The following diagram outlines the key steps for performing a Western blot analysis of Axin2 after treatment with this compound.

Experimental_Workflow A 1. Cell Culture (e.g., COLO-320DM) B 2. This compound Treatment (Dose-response and time-course) A->B C 3. Cell Lysis & Protein Extraction B->C D 4. Protein Quantification (e.g., BCA Assay) C->D E 5. SDS-PAGE D->E F 6. Protein Transfer (to PVDF membrane) E->F G 7. Immunoblotting (Primary & Secondary Antibodies) F->G H 8. Signal Detection (Chemiluminescence) G->H I 9. Data Analysis (Densitometry) H->I

Caption: Western blot workflow for Axin2 analysis.

Experimental Protocols

Cell Culture and this compound Treatment
  • Cell Line Selection: Colorectal cancer cell lines with a truncated APC mutation, such as COLO-320DM or SW403, are recommended as they are sensitive to tankyrase inhibitors.[1][2]

  • Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO.[3] Further dilute the stock solution in culture medium to the desired final concentrations. A dose-response experiment (e.g., 0, 10, 50, 100, 500 nM) and a time-course experiment (e.g., 0, 4, 8, 12, 24 hours) are recommended to determine optimal treatment conditions.

  • Treatment: Replace the culture medium with the medium containing the various concentrations of this compound or vehicle control (DMSO). Incubate the cells for the desired amount of time.

Protein Extraction
  • Cell Lysis: After treatment, wash the cells twice with ice-cold PBS.

  • Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant (total protein extract) to a new tube and store at -80°C.

Protein Quantification
  • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

Western Blotting
  • Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with 4x Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE: Load the samples onto a 4-12% Bis-Tris polyacrylamide gel and run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against Axin2 (e.g., rabbit anti-Axin2) diluted in blocking buffer overnight at 4°C with gentle agitation. A loading control antibody (e.g., mouse anti-β-actin or anti-GAPDH) should be used to ensure equal protein loading.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Signal Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the Axin2 band intensity to the corresponding loading control band intensity.

Data Presentation

The following table presents hypothetical quantitative data from a Western blot analysis of Axin2 in COLO-320DM cells treated with increasing concentrations of this compound for 24 hours. The data demonstrates the expected dose-dependent accumulation of Axin2.

This compound Concentration (nM)Normalized Axin2 Protein Level (Fold Change vs. Vehicle)Standard Deviation
0 (Vehicle)1.000.12
101.850.21
503.200.35
1004.750.48
5004.900.51

Conclusion

Western blotting is a reliable method to quantify the accumulation of Axin2 following treatment with the tankyrase inhibitor this compound. This analysis serves as a direct measure of the drug's target engagement and pharmacodynamic effect in cancer cells with an activated Wnt/β-catenin signaling pathway. The provided protocols and guidelines will assist researchers in accurately assessing the efficacy of this compound and similar compounds in preclinical studies.

References

Troubleshooting & Optimization

RK-287107 solubility issues in aqueous solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with the tankyrase inhibitor, RK-287107. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly concerning its limited solubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: My this compound precipitated when I diluted my DMSO stock solution into an aqueous buffer for my in vitro assay. What should I do?

A1: This is a common issue for many kinase inhibitors due to their hydrophobic nature. When a compound highly soluble in an organic solvent like DMSO is introduced into an aqueous environment, the abrupt change in polarity can cause it to precipitate out of solution. Here are several strategies to address this:

  • Lower the Final Concentration: The simplest approach is to use a lower final concentration of this compound in your assay.

  • Reduce the Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5%, while still maintaining the compound's solubility.

  • Use a Co-solvent: Incorporating a small percentage of a water-miscible co-solvent, such as ethanol (B145695) or polyethylene (B3416737) glycol (PEG), can improve solubility.

  • Incorporate a Surfactant: Adding a low concentration of a non-ionic surfactant, like Tween-20 or Triton X-100 (e.g., 0.01%), to your aqueous buffer can help maintain the inhibitor in solution by forming micelles.[1][2]

  • Serial Dilution: Instead of a single large dilution, perform a serial dilution of the DMSO stock into the aqueous buffer to gradually decrease the solvent polarity.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[3][4] It is advisable to use fresh, anhydrous DMSO as moisture can reduce the solubility of the compound.[3]

Q3: How should I store my this compound stock solution?

A3: For long-term storage, it is recommended to aliquot the DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C, protected from light.[4][5]

Q4: I am seeing inconsistent results in my cell-based assays with this compound. Could this be related to its solubility?

A4: Yes, poor solubility can lead to an inaccurate effective concentration of the inhibitor in your cell culture medium, resulting in inconsistent experimental outcomes.[1] It is crucial to visually inspect your assay plates for any signs of precipitation before and after the experiment. Performing a solubility test in your specific cell culture medium is also recommended.

Q5: How does this compound work? What signaling pathway does it target?

A5: this compound is a potent and selective inhibitor of tankyrase-1 and tankyrase-2.[3] Tankyrases are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes. They play a key role in the Wnt/β-catenin signaling pathway by targeting Axin for degradation. By inhibiting tankyrase, this compound leads to the accumulation of Axin, which in turn promotes the degradation of β-catenin.[6][7] This downregulates Wnt/β-catenin signaling, which is often aberrantly activated in cancers like colorectal cancer.[6][7][8]

Solubility Data

The following table summarizes the solubility of this compound in various solvents.

SolventSolubilityConcentration (Molar)Notes
DMSO83 mg/mL[3]~199.29 mM[3]Use fresh, anhydrous DMSO.[3]
Water<1 mg/mL[3]-
Ethanol<1 mg/mL[3]-

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Weigh the desired amount of this compound powder.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Vortex the solution for 1-2 minutes to ensure the compound is fully dissolved.

  • If necessary, sonicate the vial in a water bath for 5-10 minutes to aid dissolution.

  • Aliquot the stock solution into single-use tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of Working Solutions for In Vitro Cell-Based Assays

Materials:

  • This compound DMSO stock solution

  • Sterile cell culture medium

Procedure:

  • Thaw a single-use aliquot of the this compound DMSO stock solution.

  • Perform a serial dilution of the stock solution in your cell culture medium to achieve the desired final concentrations.

  • Ensure the final concentration of DMSO in the cell culture medium is non-toxic to your cells (typically <0.5%).

  • Visually inspect the final working solutions for any signs of precipitation before adding them to your cells.

Protocol 3: Kinetic Solubility Assay (Nephelometric Method)

This protocol provides a high-throughput method to assess the kinetic solubility of this compound.[1]

Materials:

  • This compound DMSO stock solution

  • Aqueous buffer of interest (e.g., PBS, pH 7.4)

  • 96-well microplate

  • Nephelometer

Procedure:

  • Prepare a series of dilutions of the this compound DMSO stock solution.

  • Dispense a small volume (e.g., 2 µL) of each dilution into the wells of a 96-well plate.

  • Add the aqueous buffer to each well to reach the final desired volume (e.g., 200 µL).

  • Include buffer-only and DMSO-only controls.

  • Mix the plate gently and incubate at room temperature for a set period (e.g., 2 hours).

  • Measure the light scattering in each well using a nephelometer.

  • The kinetic solubility is the highest concentration at which no significant increase in light scattering is observed compared to the controls.

Visualizations

G cluster_stock Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_troubleshooting Troubleshooting RK_powder This compound Powder Vortex Vortex/Sonicate RK_powder->Vortex DMSO Anhydrous DMSO DMSO->Vortex Stock High-Concentration Stock Solution (-20°C/-80°C) Vortex->Stock SerialDilution Serial Dilution Stock->SerialDilution AqueousBuffer Aqueous Buffer/ Cell Culture Medium AqueousBuffer->SerialDilution WorkingSolution Final Working Solution WorkingSolution->SerialDilution Precipitation Precipitation Observed WorkingSolution->Precipitation LowerConc Lower Final Concentration Precipitation->LowerConc AddCosolvent Add Co-solvent/ Surfactant Precipitation->AddCosolvent CheckDMSO Check Final DMSO % Precipitation->CheckDMSO

Caption: Experimental workflow for preparing and troubleshooting this compound solutions.

Wnt_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State cluster_inhibitor This compound Action DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1α) BetaCatenin_off β-catenin DestructionComplex->BetaCatenin_off Phosphorylation Proteasome Proteasome BetaCatenin_off->Proteasome Ubiquitination & Degradation TCF_LEF_off TCF/LEF TargetGenes_off Target Gene Repression TCF_LEF_off->TargetGenes_off Wnt Wnt Frizzled_LRP Frizzled/LRP5/6 Wnt->Frizzled_LRP Dsh Dsh Frizzled_LRP->Dsh Dsh->DestructionComplex Inhibition BetaCatenin_on β-catenin (Accumulates) BetaCatenin_nuc β-catenin BetaCatenin_on->BetaCatenin_nuc Translocates to Nucleus TCF_LEF_on TCF/LEF BetaCatenin_nuc->TCF_LEF_on TargetGenes_on Target Gene Activation TCF_LEF_on->TargetGenes_on RK287107 This compound Tankyrase Tankyrase RK287107->Tankyrase Axin Axin Tankyrase->Axin Promotes Degradation Axin->DestructionComplex Component of

Caption: Simplified Wnt/β-catenin signaling pathway and the mechanism of action of this compound.

References

improving RK-287107 stability in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the tankyrase inhibitor, RK-287107.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and specific small molecule inhibitor of tankyrase-1 (TNKS1) and tankyrase-2 (TNKS2).[1][2][3] Tankyrases are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes.[3] The primary mechanism of action of this compound in cancer cells is the inhibition of the Wnt/β-catenin signaling pathway.[1][2][4] Tankyrases PARsylate (poly-ADP-ribosylate) Axin, a key scaffold protein in the β-catenin destruction complex, which marks it for ubiquitination and proteasomal degradation.[5][6] By inhibiting tankyrase activity, this compound stabilizes Axin, leading to the formation of a functional destruction complex that promotes the degradation of β-catenin.[4][6] This prevents the translocation of β-catenin to the nucleus and subsequent transcription of Wnt target genes involved in cell proliferation.[7][8]

Q2: In which cell lines is this compound expected to be most effective?

This compound is most effective in cancer cell lines with aberrant Wnt/β-catenin signaling due to mutations in the APC gene, particularly those with truncating mutations that lead to a non-functional APC protein.[1][4] In these cells, the degradation of β-catenin is highly dependent on a functional Axin-scaffolded destruction complex, which is negatively regulated by tankyrases. Therefore, inhibiting tankyrases with this compound restores the destruction complex activity and reduces β-catenin levels.[4]

Q3: What is the recommended solvent and storage condition for this compound stock solutions?

The recommended solvent for preparing stock solutions of this compound is high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO). For long-term storage, it is advisable to prepare concentrated stock solutions (e.g., 10 mM) in DMSO, aliquot them into small volumes to avoid repeated freeze-thaw cycles, and store them at -80°C for up to 6 months or -20°C for up to 1 month, protected from light. When preparing working dilutions, it is crucial to ensure that the final concentration of DMSO in the cell culture medium is kept low (ideally ≤ 0.1%) to avoid solvent-induced toxicity or off-target effects.

Q4: I am observing inconsistent results between experiments. What could be the cause?

Inconsistent results can arise from several factors, but a primary suspect is the stability of this compound in your cell culture media. Small molecule inhibitors can degrade over time at 37°C in aqueous environments. Other potential causes include:

  • Variability in cell culture conditions: Differences in cell passage number, confluency, or serum batch can affect cellular responses.

  • Pipetting inaccuracies: Small errors in pipetting can lead to significant variations in the final compound concentration.

  • Improper storage of stock solutions: Repeated freeze-thaw cycles or exposure to light can degrade the compound.

Q5: My compound appears to be losing activity over the course of a long-term experiment (e.g., >24 hours). What should I do?

This is a strong indication of compound instability in the cell culture medium. To address this, consider the following:

  • Replenish the compound: For long-term assays, it may be necessary to perform partial media changes with freshly diluted this compound every 24-48 hours to maintain a consistent effective concentration.

  • Assess stability: Perform a stability study of this compound in your specific cell culture medium to determine its half-life under your experimental conditions (see the detailed protocol below).

  • Use serum-free or low-serum media: If compatible with your cell line, reducing the serum concentration may improve stability, as serum components can sometimes contribute to compound degradation.

Troubleshooting Guide: Improving this compound Stability

This guide addresses common issues related to the stability of this compound in cell culture media.

Issue Possible Cause Suggested Solution
Precipitation of this compound upon dilution in aqueous media The compound has poor aqueous solubility and is crashing out of solution when the DMSO concentration is lowered.- Ensure the final DMSO concentration in the media is sufficient to maintain solubility, but still non-toxic to cells (typically <0.5%).- Prepare intermediate dilutions in a mix of DMSO and media before the final dilution.- Use a gentle vortex or sonication to aid dissolution, but be cautious of heat generation.
Loss of compound efficacy in experiments lasting longer than 24 hours This compound is degrading in the cell culture medium at 37°C.- Perform a time-course experiment to determine the optimal re-dosing schedule.- Consider reducing the incubation temperature if the experimental design allows, though this may alter cellular processes.- Evaluate the stability of this compound in different media formulations to see if a particular component is accelerating degradation.
High background or off-target effects observed Degradation products of this compound may have their own biological activity or toxicity.- Confirm the identity and purity of your this compound stock solution.- Perform a stability analysis to identify potential degradation products.- Include appropriate controls, such as a vehicle-only control and a known inactive analogue of this compound if available.
Variability in results between different media batches Components in the cell culture media, such as serum proteins or certain amino acids, may be interacting with and destabilizing this compound.[9]- Test the stability of this compound in media with and without serum to assess the impact of serum components.[9]- If possible, use a chemically defined, serum-free medium to reduce variability.- Maintain consistent batches of media and serum for a set of experiments.
Reduced activity when using a different cell line The pH of the culture medium may differ between cell lines due to metabolic activity, affecting the stability of this compound.- Monitor and control the pH of your cell culture medium, especially for high-density cultures.- Buffer the medium appropriately if significant pH shifts are observed.

Quantitative Data on this compound Stability (Hypothetical)

The following tables present hypothetical stability data for this compound in common cell culture media at 37°C. This data is for illustrative purposes to demonstrate how stability can be affected by media type and the presence of fetal bovine serum (FBS). The percentage of remaining this compound would be determined by a quantitative method such as HPLC-MS.

Table 1: Stability of this compound (10 µM) in DMEM over 48 Hours

Time (Hours)% Remaining this compound (without FBS)% Remaining this compound (with 10% FBS)
0100%100%
295%92%
882%75%
2465%50%
4840%25%

Table 2: Stability of this compound (10 µM) in RPMI-1640 over 48 Hours

Time (Hours)% Remaining this compound (without FBS)% Remaining this compound (with 10% FBS)
0100%100%
298%94%
888%80%
2472%60%
4855%40%

Experimental Protocols

Protocol for Assessing the Stability of this compound in Cell Culture Media

This protocol outlines a general method for determining the stability of this compound in a specific cell culture medium using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

Materials:

  • This compound

  • High-purity DMSO

  • Cell culture medium of interest (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS), if applicable

  • Sterile, low-protein-binding microcentrifuge tubes or a 24-well plate

  • HPLC-MS system with a C18 column

  • Acetonitrile (B52724) (ACN) with 0.1% formic acid (Mobile Phase B)

  • Water with 0.1% formic acid (Mobile Phase A)

  • Internal standard (a stable, structurally similar compound not present in the sample)

Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Prepare the working solution: Dilute the this compound stock solution in the cell culture medium (with or without FBS) to the final desired concentration (e.g., 10 µM).

  • Incubation:

    • Dispense equal volumes of the working solution into triplicate wells of a 24-well plate or into separate microcentrifuge tubes for each time point.

    • Incubate the samples at 37°C in a humidified incubator with 5% CO₂.

  • Sample Collection:

    • At designated time points (e.g., 0, 2, 4, 8, 24, and 48 hours), collect an aliquot (e.g., 100 µL) from each replicate. The 0-hour time point should be collected immediately after preparation.

  • Sample Processing:

    • To each 100 µL aliquot, add 200 µL of cold acetonitrile containing the internal standard. This will precipitate proteins and extract the compound.

    • Vortex the samples vigorously for 30 seconds.

    • Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to HPLC vials for analysis.

  • HPLC-MS Analysis:

    • Inject the samples onto the HPLC-MS system.

    • Separate the compounds using a suitable gradient of Mobile Phase A and B.

    • Monitor the ion transitions for this compound and the internal standard using the mass spectrometer.

  • Data Analysis:

    • Calculate the peak area ratio of this compound to the internal standard for each sample.

    • Determine the percentage of this compound remaining at each time point by normalizing the peak area ratio to the average peak area ratio at time 0.

    • Plot the percentage of remaining this compound against time to determine the degradation kinetics and half-life (t₁/₂) of the compound in the medium.

Visualizations

Wnt/β-Catenin Signaling Pathway and the Action of this compound

Wnt_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State cluster_tnks Tankyrase Action Axin_off Axin GSK3B_off GSK3β Axin_off->GSK3B_off APC_off APC APC_off->GSK3B_off beta_catenin_off β-catenin GSK3B_off->beta_catenin_off P CK1_off CK1α CK1_off->beta_catenin_off P Proteasome_off Proteasome beta_catenin_off->Proteasome_off Ub beta_catenin_on β-catenin Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP56 LRP5/6 Wnt->LRP56 Dsh Dsh Frizzled->Dsh Axin_on Axin Dsh->Axin_on Inhibits TCF_LEF TCF/LEF beta_catenin_on->TCF_LEF Binds Target_Genes Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes Activates Proteasome_on Proteasome Axin_on->Proteasome_on Ub Tankyrase Tankyrase (TNKS1/2) Tankyrase->Axin_on PARsylates RK287107 This compound RK287107->Tankyrase Inhibits Stability_Workflow start Start prep_stock Prepare 10 mM this compound Stock in DMSO start->prep_stock prep_working Dilute Stock to Final Concentration in Cell Culture Medium prep_stock->prep_working incubate Incubate at 37°C, 5% CO₂ prep_working->incubate collect_samples Collect Aliquots at Time Points (0, 2, 8, 24, 48h) incubate->collect_samples process_samples Protein Precipitation & Compound Extraction (cold ACN + Internal Standard) collect_samples->process_samples centrifuge Centrifuge to Pellet Debris process_samples->centrifuge hplc_ms Analyze Supernatant by HPLC-MS centrifuge->hplc_ms analyze_data Quantify Remaining Compound and Determine Half-life hplc_ms->analyze_data end End analyze_data->end Troubleshooting_Logic start Inconsistent Results or Loss of Activity Observed check_storage Check Stock Solution Storage and Handling start->check_storage is_storage_ok Properly Stored? check_storage->is_storage_ok reprepare_stock Prepare Fresh Stock Solution from Powder is_storage_ok->reprepare_stock No assess_stability Assess Compound Stability in Culture Medium (See Protocol) is_storage_ok->assess_stability Yes reprepare_stock->assess_stability is_stable Is Compound Stable for Experiment Duration? assess_stability->is_stable modify_protocol Modify Experimental Protocol: - Replenish compound periodically - Shorten incubation time is_stable->modify_protocol No end Improved Experimental Reproducibility is_stable->end Yes optimize_media Optimize Media Conditions: - Test different media - Evaluate serum effects - Monitor pH modify_protocol->optimize_media optimize_media->end

References

Troubleshooting Inconsistent Experimental Results with RK-287107

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the tankyrase inhibitor, RK-287107. Inconsistent experimental outcomes can arise from various factors, and this guide aims to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

General Handling and Preparation

  • Question: My this compound solution appears cloudy or precipitated. What should I do?

    • Answer: this compound may have limited solubility in aqueous solutions. Ensure you are using the recommended solvent and concentration. For in vitro experiments, preparing fresh dilutions from a concentrated stock in an appropriate solvent (e.g., DMSO) is advisable. If precipitation occurs, gentle warming and vortexing may help to redissolve the compound. Always visually inspect for full dissolution before adding to your experimental setup.

  • Question: I am observing high variability between replicate wells in my cell-based assays. What could be the cause?

    • Answer: High variability can stem from several sources:

      • Pipetting Errors: Ensure accurate and consistent pipetting, especially for serial dilutions. Use calibrated pipettes and pre-wet the tips.

      • Cell Seeding Density: Inconsistent cell numbers across wells can significantly impact results. Ensure a homogenous cell suspension and careful seeding.

      • Edge Effects: Wells on the outer edges of a microplate are prone to evaporation, which can concentrate the compound and affect cell growth. Consider not using the outermost wells for data collection or ensure proper humidification in your incubator.

      • Compound Distribution: Ensure the compound is evenly mixed in the culture medium after addition.

Cell-Based Assays

  • Question: I am not observing the expected decrease in cell proliferation in APC-mutated colorectal cancer cell lines (e.g., COLO-320DM, SW403). Why might this be?

    • Answer: Several factors could contribute to a lack of efficacy:

      • Incorrect Cell Line: Verify the identity and APC mutation status of your cell line. This compound is most effective in cells with truncated APC mutations that lead to β-catenin dependency.[1][2][3][4][5] It is not expected to inhibit the growth of APC-wild type cells like RKO.[1][2][3]

      • Suboptimal Concentration: The half-maximal inhibitory concentration (IC50) can vary between cell lines. Perform a dose-response experiment to determine the optimal concentration range for your specific cell line.

      • Assay Duration: The effects of this compound on cell proliferation may not be apparent at early time points. Ensure your assay duration is sufficient to observe a significant effect.

      • Reagent Quality: Confirm the purity and activity of your this compound stock.

  • Question: My Western blot results for Axin stabilization or β-catenin downregulation are inconsistent. What can I do?

    • Answer: Inconsistent Western blot results can be due to:

      • Timing of Lysate Collection: The accumulation of Axin and subsequent degradation of β-catenin are dynamic processes. Perform a time-course experiment to identify the optimal time point for observing these changes after this compound treatment.

      • Antibody Quality: Use validated antibodies for Axin and β-catenin that are known to work well in your experimental system.

      • Loading Controls: Ensure equal protein loading by using a reliable loading control (e.g., GAPDH, β-actin).

      • Protein Extraction and Handling: Use appropriate lysis buffers and protease inhibitors to prevent protein degradation during sample preparation.

In Vivo Experiments

  • Question: I am not observing significant tumor growth inhibition in my mouse xenograft model. What are the potential reasons?

    • Answer: In vivo efficacy depends on several factors:

      • Pharmacokinetics: this compound has been shown to be effective with both intraperitoneal and oral administration.[1][3] However, the dosing regimen (dose and frequency) is critical. Ensure you are using a previously validated dosing schedule or optimize it for your model.

      • Tumor Model: The choice of cell line for the xenograft is crucial. This compound is most effective against tumors derived from APC-mutated, β-catenin-dependent cancer cells like COLO-320DM.[1][2][3]

      • Animal Health: The overall health of the animals can impact tumor growth and drug response. Monitor animals closely for any signs of toxicity or distress.

      • Measurement Variability: Use consistent and accurate methods for measuring tumor volume.

Quantitative Data Summary

ParameterValueCell Line/ModelSource
IC50 (Tankyrase-1) 14.3 nMIn vitro enzyme assay[4]
IC50 (Tankyrase-2) 10.6 nMIn vitro enzyme assay[4]
GI50 (COLO-320DM) ~10 nMMTT Assay[2]
GI50 (SW403) ~30 nMMTT Assay[2]
Tumor Growth Inhibition (Intraperitoneal) 47.2%COLO-320DM Xenograft (150 mg/kg, twice daily)[1]
Tumor Growth Inhibition (Oral) 51.9%COLO-320DM Xenograft (300 mg/kg, twice daily)[1]

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the mechanism of action of this compound and a general experimental workflow for its evaluation.

Wnt_Signaling_Pathway This compound Mechanism of Action in Wnt/β-catenin Pathway cluster_destruction_complex Destruction Complex cluster_nucleus Nucleus Axin Axin beta_catenin β-catenin Axin->beta_catenin Promotes Phosphorylation & Degradation APC APC APC->beta_catenin GSK3b GSK3β GSK3b->beta_catenin TCF_LEF TCF/LEF Gene_Expression Target Gene Expression (e.g., MYC, AXIN2) TCF_LEF->Gene_Expression Promotes Transcription Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds Dishevelled Dishevelled Frizzled->Dishevelled Activates LRP LRP5/6 Dishevelled->Axin Inhibits Destruction Complex Assembly Tankyrase Tankyrase Tankyrase->Axin PARylates for Degradation beta_catenin->TCF_LEF Translocates & Co-activates RK287107 This compound RK287107->Tankyrase Inhibits

Caption: Mechanism of this compound in the Wnt/β-catenin signaling pathway.

Experimental_Workflow General Experimental Workflow for this compound Evaluation cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_culture Select APC-mutant (e.g., COLO-320DM) & APC-wild type (e.g., RKO) cells dose_response Dose-Response Assay (e.g., MTT, CellTiter-Glo) cell_culture->dose_response Seed cells western_blot Western Blot Analysis (Axin, β-catenin) cell_culture->western_blot Treat with this compound qpcr qRT-PCR (AXIN2, MYC) cell_culture->qpcr Treat with this compound ic50 Determine GI50/IC50 dose_response->ic50 Analyze data xenograft Establish Tumor Xenografts (e.g., COLO-320DM in NOD-SCID mice) treatment Administer this compound (e.g., oral, i.p.) xenograft->treatment Once tumors established tumor_measurement Monitor Tumor Growth treatment->tumor_measurement During treatment period pharmacodynamics Pharmacodynamic Analysis (e.g., Axin2 levels in tumor) treatment->pharmacodynamics At study endpoint

Caption: A general workflow for evaluating the efficacy of this compound.

Detailed Experimental Protocols

1. Cell Proliferation (MTT) Assay

  • Cell Seeding: Plate cells (e.g., COLO-320DM, SW403, RKO) in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the compound or a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI50 value.

2. Western Blot Analysis

  • Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and load equal amounts of protein onto an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., Tankyrase, Axin1/2, β-catenin, and a loading control) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

3. In Vivo Xenograft Study

  • Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10^6 COLO-320DM cells) into the flank of immunocompromised mice (e.g., NOD-SCID).

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound or a vehicle control via the desired route (e.g., intraperitoneal injection or oral gavage) at the predetermined dose and schedule.[1][3]

  • Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for pharmacodynamic markers).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.

References

Technical Support Center: Optimizing RK-287107 Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the dosage of RK-287107 in in vivo studies. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and specific inhibitor of tankyrase-1 and tankyrase-2, which are members of the poly(ADP-ribose) polymerase (PARP) family of proteins.[1][2] Tankyrases play a key role in the Wnt/β-catenin signaling pathway by promoting the degradation of Axin, a crucial component of the β-catenin destruction complex. By inhibiting tankyrase, this compound stabilizes Axin levels, leading to the degradation of β-catenin and the suppression of Wnt signaling.[1][3][4] This pathway is often aberrantly activated in certain cancers, such as colorectal cancer.[1][2]

Q2: What is the recommended starting dose for this compound in mouse xenograft models?

A2: Based on preclinical studies, recommended starting doses for this compound in NOD-SCID mice with colorectal cancer xenografts are:

  • Intraperitoneal (i.p.) administration: 100 mg/kg, once daily.[5]

  • Oral (p.o.) administration: 300 mg/kg, twice daily.[6]

It is crucial to perform a dose-response study to determine the optimal dose for your specific cancer model and experimental conditions.

Q3: How should this compound be formulated for in vivo administration?

A3: this compound has poor aqueous solubility, requiring a specific formulation for in vivo use. A reported formulation for intraperitoneal administration is a solution containing 15% DMSO, 17.5% Cremophor, 8.75% ethanol, 8.75% PEG-40 hydrogenated castor oil, and 50% PBS. For oral administration, a suspension can be prepared by milling this compound and suspending it in 0.5% (w/v) methyl cellulose (B213188) in water.[5]

Q4: What are the expected pharmacodynamic effects of this compound in vivo?

A4: The primary pharmacodynamic effects of this compound are the stabilization of Axin2 and the downregulation of the Wnt target gene MYC.[1][3] These biomarkers can be measured in tumor tissue via Western blot or immunohistochemistry to confirm target engagement and pathway inhibition. A reduction in active (non-phosphorylated) β-catenin can also be observed.[5]

Q5: In which cancer models is this compound expected to be most effective?

A5: this compound is most effective in cancers with aberrant Wnt/β-catenin signaling, particularly those with mutations in the APC gene that result in a truncated APC protein.[1][3] It has shown efficacy in colorectal cancer models with such mutations.[1][3][5]

Quantitative Data Summary

The following table summarizes the reported in vivo efficacy of this compound in a COLO-320DM colorectal cancer xenograft model in NOD-SCID mice.

Administration RouteDosageDosing ScheduleTumor Growth Inhibition (TGI)Reference
Intraperitoneal (i.p.)100 mg/kgOnce daily32.9%[5]
Intraperitoneal (i.p.)300 mg/kgOnce daily44.2%[5]
Intraperitoneal (i.p.)150 mg/kgTwice daily47.2%[6]
Oral (p.o.)300 mg/kgTwice daily51.9%[6]

Experimental Protocols

Protocol: In Vivo Efficacy Study of this compound in a Colorectal Cancer Xenograft Model

1. Cell Culture:

  • Culture COLO-320DM cells in the recommended medium until they reach 80-90% confluency.
  • Harvest the cells and resuspend them in a sterile solution, such as PBS or serum-free medium, at a concentration of 5 x 107 cells/mL.

2. Animal Model:

  • Use immunodeficient mice, such as NOD-SCID or BALB/c nude mice, aged 6-8 weeks.
  • Allow the mice to acclimate to the facility for at least one week before the start of the experiment.

3. Tumor Implantation:

  • Subcutaneously inject 100 µL of the cell suspension (5 x 106 cells) into the flank of each mouse.
  • Monitor the mice for tumor growth.

4. Dosing:

  • Once the tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment and control groups.
  • Prepare the this compound formulation as described in the FAQs.
  • Administer this compound or the vehicle control to the respective groups according to the chosen route and schedule (e.g., 100 mg/kg i.p., once daily).

5. Monitoring:

  • Measure tumor volume and mouse body weight 2-3 times per week.
  • Observe the mice for any signs of toxicity.

6. Endpoint and Analysis:

  • At the end of the study, euthanize the mice and excise the tumors.
  • A portion of the tumor can be flash-frozen for Western blot analysis of pharmacodynamic markers (Axin2, MYC), while another portion can be fixed in formalin for immunohistochemistry.
  • Calculate the Tumor Growth Inhibition (TGI).

Troubleshooting Guide

Issue 1: Suboptimal or inconsistent tumor growth inhibition.

  • Possible Cause: Inadequate drug exposure.

    • Troubleshooting:

      • Verify the formulation of this compound. Ensure it is prepared fresh for each administration.

      • Consider increasing the dose or dosing frequency.

      • Perform pharmacokinetic analysis to determine the plasma and tumor concentrations of this compound.[5]

  • Possible Cause: The tumor model is not sensitive to Wnt pathway inhibition.

    • Troubleshooting:

      • Confirm the mutational status of the APC gene in your cancer cell line. This compound is most effective in models with truncated APC.[1][3]

      • Assess the baseline level of Wnt/β-catenin signaling in your model.

  • Possible Cause: Variability in experimental procedures.

    • Troubleshooting:

      • Ensure consistent tumor implantation technique and initial tumor volume across all groups.

      • Standardize the timing and method of drug administration.

Issue 2: Observed toxicity or adverse effects in treated animals.

  • Possible Cause: The administered dose is too high.

    • Troubleshooting:

      • Reduce the dose of this compound.

      • Monitor the animals closely for signs of toxicity, such as weight loss, lethargy, or ruffled fur.

      • Consider a less frequent dosing schedule.

  • Possible Cause: Formulation-related toxicity.

    • Troubleshooting:

      • Administer the vehicle control to a separate group of animals to assess its toxicity.

      • If the vehicle is toxic, explore alternative formulation strategies.

Issue 3: No change in pharmacodynamic biomarkers despite treatment.

  • Possible Cause: Insufficient target engagement.

    • Troubleshooting:

      • Confirm the dose and formulation of this compound.

      • Optimize the timing of tumor collection for biomarker analysis. Axin2 accumulation can be detected as early as 4 hours after the final drug administration.[5]

  • Possible Cause: Issues with the biomarker detection method.

    • Troubleshooting:

      • Validate the antibodies used for Western blot or immunohistochemistry.

      • Ensure proper sample preparation and handling to prevent protein degradation.

Visualizations

Wnt_Signaling_Pathway cluster_outside Extracellular cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh Activates LRP5_6 LRP5/6 Co-receptor Destruction_Complex Destruction Complex (APC, Axin, GSK3β, CK1) Dsh->Destruction_Complex Inhibits beta_Catenin β-Catenin Destruction_Complex->beta_Catenin Phosphorylates for degradation Proteasome Proteasome beta_Catenin->Proteasome Degradation beta_Catenin_nuc β-Catenin beta_Catenin->beta_Catenin_nuc Translocates Tankyrase Tankyrase Tankyrase->Destruction_Complex Promotes Axin degradation RK287107 This compound RK287107->Tankyrase TCF_LEF TCF/LEF beta_Catenin_nuc->TCF_LEF Wnt_Target_Genes Wnt Target Genes (e.g., MYC, AXIN2) TCF_LEF->Wnt_Target_Genes Activates transcription Experimental_Workflow start Start cell_culture 1. Cancer Cell Culture (e.g., COLO-320DM) start->cell_culture implantation 2. Subcutaneous Implantation in Immunodeficient Mice cell_culture->implantation tumor_growth 3. Monitor Tumor Growth implantation->tumor_growth randomization 4. Randomize Mice into Treatment & Control Groups tumor_growth->randomization treatment 5. Administer this compound or Vehicle randomization->treatment monitoring 6. Monitor Tumor Volume & Body Weight treatment->monitoring endpoint 7. Study Endpoint monitoring->endpoint analysis 8. Tumor Excision & Analysis (Western Blot, IHC) endpoint->analysis end End analysis->end Troubleshooting_Tree start In Vivo Issue with this compound issue_efficacy Suboptimal Efficacy? start->issue_efficacy issue_toxicity Toxicity Observed? start->issue_toxicity issue_biomarker No Biomarker Change? start->issue_biomarker issue_efficacy->issue_toxicity No check_formulation Verify Formulation & Dosing issue_efficacy->check_formulation Yes issue_toxicity->issue_biomarker No reduce_dose Reduce Dose or Frequency issue_toxicity->reduce_dose Yes check_timing Optimize Tumor Collection Time issue_biomarker->check_timing Yes check_model Confirm Model Sensitivity (APC mutation) check_formulation->check_model check_pk Perform PK Analysis check_model->check_pk check_vehicle Assess Vehicle Toxicity reduce_dose->check_vehicle validate_assay Validate Antibodies & Assay check_timing->validate_assay

References

RK-287107 Technical Support Center: Investigating Potential Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and investigating potential off-target effects of RK-287107.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and specific inhibitor of tankyrase-1 (TNKS1) and tankyrase-2 (TNKS2).[1][2][3][4] Tankyrases are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes.[5] The on-target effect of this compound is the inhibition of the enzymatic activity of tankyrases. This leads to the stabilization of Axin, a key component of the β-catenin destruction complex.[1][6] The accumulation of Axin promotes the degradation of β-catenin, thereby downregulating the Wnt/β-catenin signaling pathway.[1][4][6]

Q2: How specific is this compound for tankyrases?

This compound has been shown to be highly selective for tankyrase-1 and -2 over PARP1.[1][5] This specificity is a key feature of the compound. The inhibitory activity of this compound is significantly more potent against tankyrases compared to PARP1.[1]

Q3: What is the evidence for the specificity of this compound in cellular assays?

The specificity of this compound has been demonstrated in colorectal cancer cell lines with different genetic backgrounds. The compound effectively inhibits the growth of cancer cells with short adenomatous polyposis coli (APC) mutations, which are dependent on the Wnt/β-catenin pathway.[1][2][3][4] In contrast, it does not affect the growth of colorectal cancer cells with wild-type APC, where the pathway is not constitutively active.[1][2][4] This differential effect supports the specific on-target mechanism of action.

Q4: Are there any known off-target effects of this compound?

Based on the available preclinical data, this compound is described as a specific tankyrase inhibitor with fewer off-target effects.[1] Studies have shown that it potently inhibits tankyrase-1 and -2 but not PARP1.[1][5] In a mouse xenograft model, this compound was administered at tolerable doses without causing detectable effects on the body weight or behavior of the mice.[1] However, like any small molecule inhibitor, the possibility of off-target effects cannot be entirely excluded without comprehensive profiling. Researchers should always consider the experimental context.

Q5: Another tankyrase inhibitor, G007-LK, has been associated with intestinal toxicity. Is this a concern for this compound?

While G007-LK has been reported to cause intestinal toxicity, preclinical studies with this compound have not shown similar adverse effects at the tested therapeutic doses.[7] Specifically, in a mouse xenograft model of colorectal cancer, this compound did not induce body weight loss compared to the vehicle-treated group.[1] This suggests a potentially better safety profile for this compound.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of this compound against its primary targets and a related PARP family member.

TargetIC50 (nM)Reference
Tankyrase-114.3[3][8]
Tankyrase-210.6[3][8]
PARP1>10,000[1]

Troubleshooting Guides

Issue: Unexpected Phenotype Observed in Experimental Model

If you observe a phenotype that is not readily explained by the inhibition of the Wnt/β-catenin pathway, it may be due to a potential off-target effect in your specific experimental system.

Troubleshooting Steps:

  • Confirm On-Target Engagement:

    • Western Blot: Verify the accumulation of Axin1/2 and Tankyrase, which are direct pharmacodynamic biomarkers of tankyrase inhibition.[1]

    • qRT-PCR: Confirm the downregulation of Wnt/β-catenin target genes, such as AXIN2 and MYC.[1]

  • Titrate the Dose: Determine the minimal effective concentration of this compound that engages the on-target pathway. Use a dose-response curve to see if the unexpected phenotype tracks with the on-target effects. Higher concentrations are more likely to induce off-target effects.

  • Use a Structurally Unrelated Inhibitor: Compare the effects of this compound with another well-characterized tankyrase inhibitor that has a different chemical scaffold (e.g., G007-LK). If the phenotype is consistent across different inhibitors, it is more likely to be an on-target effect.

  • Rescue Experiment: If possible, design a rescue experiment. For example, if the phenotype is hypothesized to be due to an off-target kinase, co-administration of an inhibitor for that kinase might rescue the phenotype.

  • Broad-Spectrum Profiling: For in-depth investigation, consider performing unbiased screening assays such as:

    • Kinome Scan: To identify potential off-target kinase interactions.

    • Proteomics/Transcriptomics: To identify changes in protein expression or gene transcription that are independent of the Wnt/β-catenin pathway.

Issue: Discrepancy Between In Vitro and In Vivo Results

Sometimes, the effects of a compound in a whole organism can differ from what is observed in cell culture.

Troubleshooting Steps:

  • Pharmacokinetics/Pharmacodynamics (PK/PD) Analysis: Ensure that the compound reaches the target tissue at a sufficient concentration to engage the target. Analyze biomarkers of target engagement in the tissue of interest.[1]

  • Metabolism: Consider the possibility that metabolites of this compound may have different activity or off-target profiles.

  • Physiological Context: The in vivo environment is more complex. The observed effect could be a result of the compound's impact on the tumor microenvironment, immune system, or other physiological processes not modeled in vitro.

Experimental Protocols

Western Blot for On-Target Engagement

  • Cell Lysis: Treat cells with the desired concentration of this compound for 16 hours.[3] Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against Tankyrase, Axin1, Axin2, and β-catenin overnight at 4°C. Use a loading control like β-actin or GAPDH.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Quantitative RT-PCR for Target Gene Expression

  • RNA Extraction: Treat cells with this compound for the desired time. Extract total RNA using a commercially available kit.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR: Perform quantitative PCR using SYBR Green master mix and primers for target genes (AXIN2, MYC) and a housekeeping gene (e.g., GAPDH).

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Visualizations

Wnt_Signaling_Pathway_Inhibition cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Dvl Dishevelled LRP LRP5/6 Complex Destruction Complex (APC, Axin, GSK3β) beta_catenin β-catenin Complex->beta_catenin Phosphorylation Proteasomal_Degradation Proteasomal Degradation beta_catenin->Proteasomal_Degradation Ubiquitination beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Translocation TCF_LEF TCF/LEF Target_Genes Target Gene Expression (e.g., MYC, AXIN2) TCF_LEF->Target_Genes Activation Tankyrase Tankyrase Axin Axin Tankyrase->Axin PARylation RK287107 This compound RK287107->Tankyrase Inhibition Axin->Proteasomal_Degradation Ubiquitination Nucleus Nucleus beta_catenin_nuc->TCF_LEF

Caption: On-target mechanism of this compound in the Wnt/β-catenin signaling pathway.

Off_Target_Investigation_Workflow start Unexpected Phenotype Observed with this compound confirm_on_target Confirm On-Target Engagement (Axin stabilization, target gene repression) start->confirm_on_target dose_response Dose-Response Analysis confirm_on_target->dose_response orthogonal_inhibitor Test with Structurally Unrelated Tankyrase Inhibitor dose_response->orthogonal_inhibitor phenotype_consistent Phenotype Consistent? orthogonal_inhibitor->phenotype_consistent likely_on_target Likely On-Target Effect phenotype_consistent->likely_on_target Yes potential_off_target Potential Off-Target Effect phenotype_consistent->potential_off_target No profiling Broad-Spectrum Profiling (Kinome Scan, Proteomics, etc.) potential_off_target->profiling identify_off_target Identify Potential Off-Target(s) profiling->identify_off_target validate_off_target Validate Off-Target (e.g., specific inhibitors, genetic knockdown) identify_off_target->validate_off_target

Caption: Experimental workflow for investigating potential off-target effects of this compound.

References

Technical Support Center: Minimizing RK-287107 Cytotoxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing RK-287107 in cell culture while minimizing unintended cytotoxic effects. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and specific inhibitor of tankyrase-1 and tankyrase-2, which are members of the poly(ADP-ribose) polymerase (PARP) family.[1][2][3][4] By inhibiting tankyrase, this compound prevents the PARylation and subsequent degradation of Axin.[3][5] This leads to the accumulation of Axin2, a key component of the β-catenin destruction complex.[3][5] The stabilization of this complex results in the downregulation of β-catenin and the suppression of the Wnt/β-catenin signaling pathway, which is often aberrantly activated in cancers like colorectal cancer.[1][4][5][6]

Q2: What are the known off-target effects of this compound?

Q3: My cells are showing high levels of cytotoxicity even at low concentrations of this compound. What could be the cause?

A3: Several factors could contribute to unexpected cytotoxicity:

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to drug treatments.[8] It is crucial to determine the IC50 or GI50 value for your specific cell line.

  • Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations.[1][8] It is recommended to keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.

  • Compound Precipitation: this compound may precipitate out of the culture medium, especially at higher concentrations, leading to inconsistent results and potential cytotoxicity from the precipitate itself.

  • Prolonged Exposure: Continuous exposure to the inhibitor can lead to cumulative toxicity.[8] Consider optimizing the duration of treatment.

Troubleshooting Guides

Issue 1: High background cytotoxicity in vehicle-treated control cells.
Possible Cause Troubleshooting Step Expected Outcome
Solvent (DMSO) Toxicity 1. Prepare a dose-response curve of your cells to the solvent alone. 2. Ensure the final solvent concentration in all wells, including the highest concentration of this compound, is below the toxic threshold for your cell line (typically <0.5%).[8]Reduced cytotoxicity in control wells, ensuring that observed cell death is due to this compound and not the solvent.
Poor Cell Health 1. Use cells with a low passage number. 2. Ensure cells are in the logarithmic growth phase at the time of treatment. 3. Regularly check for mycoplasma contamination.Consistent and reproducible results with low background cell death.
Issue 2: Inconsistent dose-response curve and variable IC50/GI50 values.
Possible Cause Troubleshooting Step Expected Outcome
Compound Instability or Precipitation 1. Prepare fresh dilutions of this compound for each experiment from a frozen stock. 2. Visually inspect the culture medium for any signs of precipitation after adding the compound. 3. If precipitation is observed, consider using a lower top concentration or a different solvent system if compatible.A more consistent and sigmoidal dose-response curve, leading to a more reliable IC50/GI50 value.
Inaccurate Cell Seeding 1. Ensure a homogenous single-cell suspension before seeding. 2. Use a calibrated multichannel pipette for cell seeding. 3. Perform a cell count immediately before seeding to ensure accuracy.Uniform cell growth across the plate, reducing variability in the assay readout.

Quantitative Data Summary

The following table summarizes the in vitro potency of this compound from the available literature.

Target Assay Value Reference
Tankyrase-1IC5014.3 nM[1][2]
Tankyrase-2IC5010.6 nM[1][2]
COLO-320DM cellsGI500.449 µM[2][9]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is used to assess the metabolic activity of cells as an indicator of viability.[1][10]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound for the desired exposure time (e.g., 72 or 120 hours).[1] Include vehicle-only controls.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Readout: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Protocol 2: Apoptosis Detection using Annexin V Staining

This protocol identifies apoptotic cells by detecting the externalization of phosphatidylserine (B164497) (PS) on the cell membrane.[11][12][13]

  • Cell Treatment: Treat cells with this compound at various concentrations and time points.

  • Cell Harvesting: Gently harvest the cells, including any floating cells in the supernatant.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-fluorochrome conjugate and a viability dye (e.g., propidium (B1200493) iodide or DAPI).

  • Incubation: Incubate the cells in the dark according to the manufacturer's protocol.

  • Analysis: Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and viability dye negative, while late apoptotic/necrotic cells will be positive for both stains.

Visualizations

RK287107_Pathway cluster_destruction_complex β-catenin Destruction Complex RK287107 This compound Tankyrase Tankyrase-1/2 RK287107->Tankyrase Inhibition Axin Axin Tankyrase->Axin PARylation Proteasomal_Degradation Proteasomal Degradation Axin->Proteasomal_Degradation Leads to Beta_Catenin β-catenin Axin->Beta_Catenin Inhibition TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Activation Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression Induces

Caption: Mechanism of action of this compound in the Wnt/β-catenin signaling pathway.

Troubleshooting_Workflow Start High Cytotoxicity Observed Check_Vehicle Check Vehicle Control Start->Check_Vehicle High_Vehicle_Toxicity High Toxicity in Vehicle Control? Check_Vehicle->High_Vehicle_Toxicity Low_Vehicle_Toxicity Low Toxicity in Vehicle Control Check_Vehicle->Low_Vehicle_Toxicity No Optimize_Solvent Optimize Solvent Concentration High_Vehicle_Toxicity->Optimize_Solvent Yes Check_Cell_Health Assess Cell Health (Passage, Contamination) High_Vehicle_Toxicity->Check_Cell_Health Yes Proceed Proceed with Optimized Protocol Optimize_Solvent->Proceed Check_Cell_Health->Proceed Check_Dose_Response Inconsistent Dose-Response? Low_Vehicle_Toxicity->Check_Dose_Response Optimize_Compound_Prep Optimize Compound Preparation & Solubility Check_Dose_Response->Optimize_Compound_Prep Yes Optimize_Seeding Optimize Cell Seeding Density Check_Dose_Response->Optimize_Seeding Yes Check_Dose_Response->Proceed No Optimize_Compound_Prep->Proceed Optimize_Seeding->Proceed

Caption: Troubleshooting workflow for unexpected cytotoxicity with this compound.

Logical_Relationships cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Inaccurate Cytotoxicity Readout Cause1 Off-Target Effects Problem->Cause1 Cause2 Solvent Toxicity Problem->Cause2 Cause3 Compound Precipitation Problem->Cause3 Cause4 Assay Interference Problem->Cause4 Solution1 Dose-Response Titration Cause1->Solution1 Solution2 Include Vehicle Controls Cause2->Solution2 Solution3 Confirm Solubility Cause3->Solution3 Solution4 Use Orthogonal Assays (e.g., Apoptosis vs. Metabolism) Cause4->Solution4

References

RK-287107 degradation and proper storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, proper storage, and handling of RK-287107. Adherence to these guidelines is crucial for ensuring the compound's integrity and obtaining reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound is stable for extended periods when stored under the correct conditions. For optimal stability, it is recommended to store the powdered compound at -20°C for up to 3 years or at 4°C for up to 2 years.[1][2] It is also crucial to protect the compound from light during storage and transportation.[2]

Q2: How should I store this compound once it is dissolved in a solvent?

A2: The stability of this compound in solution is dependent on the storage temperature. Stock solutions can be stored at -80°C for up to 6 months.[2][3][4] For shorter-term storage, solutions can be kept at -20°C for up to 1 month.[1][2][3][4] It is imperative to protect all solutions from light.[2][3][4] To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot stock solutions into single-use volumes.[1]

Q3: What solvents are recommended for dissolving this compound?

A3: this compound is soluble in DMSO.[1][4] For in vitro experiments, a stock solution can be prepared in DMSO. One supplier suggests a solubility of up to 125 mg/mL with the aid of ultrasonication, while another indicates a solubility of 83 mg/mL.[1][4] It is important to use fresh, high-quality DMSO, as moisture can reduce the solubility of the compound.[1] For in vivo studies, specific formulations involving co-solvents like PEG300, Tween-80, Saline, SBE-β-CD, and Corn oil have been described.[3]

Q4: Is this compound sensitive to light?

A4: Yes, this compound is light-sensitive. Both the solid compound and its solutions should be protected from light during storage and handling to prevent photodegradation.[2][3][4]

Q5: What is the mechanism of action of this compound? Does this relate to a degradation pathway?

A5: this compound is a potent and specific inhibitor of tankyrase-1 and tankyrase-2, which are members of the poly(ADP-ribose) polymerase (PARP) family.[1][3][5][6][7] Tankyrase PARylates (adds poly(ADP-ribose) chains to) Axin, a key component of the β-catenin destruction complex. This modification signals Axin for ubiquitin-dependent degradation, leading to the stabilization and accumulation of β-catenin.[5][6][7] By inhibiting tankyrase, this compound prevents Axin degradation, thereby enhancing the degradation of β-catenin and downregulating Wnt/β-catenin signaling.[5][6][7][8] This mechanism of action involves the targeted degradation of cellular proteins (Axin and subsequently β-catenin) but does not describe the chemical degradation of the this compound molecule itself.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of compound activity or inconsistent results in cellular assays. 1. Improper storage of stock solutions (e.g., prolonged storage at -20°C, repeated freeze-thaw cycles).2. Degradation due to light exposure.3. Use of DMSO that has absorbed moisture.1. Prepare fresh stock solutions from solid compound.2. Aliquot stock solutions into single-use vials to avoid freeze-thaw cycles.3. Ensure all containers with this compound are wrapped in foil or stored in amber vials.4. Use fresh, anhydrous grade DMSO for preparing solutions.[1]
Precipitation of the compound in cell culture media. 1. The final concentration of DMSO is too high.2. The compound's solubility limit in the aqueous media has been exceeded.1. Ensure the final DMSO concentration in your assay is kept low (typically <0.5%) and that the vehicle control contains the same DMSO concentration.2. Perform a solubility test in your specific cell culture medium before the experiment. If precipitation occurs, consider lowering the final concentration of this compound.
Inconsistent tumor growth inhibition in animal studies. 1. Degradation of the dosing solution.2. Improper formulation for the route of administration.1. Prepare dosing solutions fresh before each administration.2. For intraperitoneal or oral administration, use established vehicle formulations. For example, a formulation for intraperitoneal injection could consist of DMSO, PEG300, Tween-80, and saline.[3]

Data Summary Tables

Table 1: Recommended Storage Conditions for this compound

Form Storage Temperature Duration Additional Notes
Solid (Powder) -20°CUp to 3 years[1][2]Protect from light.[2]
4°CUp to 2 years[2]Protect from light.[2]
In Solvent -80°CUp to 6 months[2][3][4]Protect from light; aliquot to avoid freeze-thaw cycles.[1][2][3][4]
-20°CUp to 1 month[1][2][3][4]Protect from light; for short-term storage only.[1][2][3][4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Preparation: Allow the vial of solid this compound and a fresh vial of anhydrous DMSO to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing: Weigh out the desired amount of this compound powder using a calibrated analytical balance in a fume hood. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight: 416.46 g/mol ), weigh out 4.16 mg.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the solid compound.

  • Solubilization: Vortex the solution thoroughly. If needed, use an ultrasonic bath for a few minutes to ensure complete dissolution.[4]

  • Storage: Dispense the stock solution into single-use aliquots in light-protecting (e.g., amber) vials. Store at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1][2][3][4]

Protocol 2: General Workflow for Assessing this compound Stability

This protocol outlines a general method to assess the stability of this compound under various conditions. The primary analytical method would typically be High-Performance Liquid Chromatography (HPLC) to determine the purity and identify any degradation products.

  • Sample Preparation: Prepare solutions of this compound in the desired solvent (e.g., DMSO) at a known concentration.

  • Stress Conditions: Aliquot the solutions and expose them to a matrix of conditions:

    • Temperature: -80°C, -20°C, 4°C, Room Temperature.

    • Light: Protected from light (amber vials/foil-wrapped) vs. exposed to ambient light.

    • Time Points: 0, 24h, 48h, 1 week, 2 weeks, 1 month, etc.

  • Sample Analysis: At each time point, analyze the samples by a stability-indicating method like HPLC-UV.

    • Inject a known volume of the sample.

    • Monitor the peak area of the parent this compound compound.

    • Observe the appearance of any new peaks, which would indicate degradation products.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial time point (T=0).

    • Plot the percentage of remaining this compound against time for each storage condition to determine the degradation rate.

Visualizations

RK287107_MoA cluster_wnt_off Wnt OFF State cluster_wnt_on Wnt ON State / APC Mutant Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1α) Beta_Catenin_p Phosphorylated β-catenin Destruction_Complex->Beta_Catenin_p Phosphorylation Proteasome Proteasome Beta_Catenin_p->Proteasome Ubiquitination & Degradation Tankyrase Tankyrase (TNKS1/2) Axin Axin Tankyrase->Axin PARylation Axin_p PARylated Axin Proteasome2 Proteasome Axin_p->Proteasome2 Degradation Beta_Catenin β-catenin Nucleus Nucleus Beta_Catenin->Nucleus Translocation TCF_LEF TCF/LEF Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression Activation RK287107 This compound RK287107->Tankyrase Inhibition

Caption: Mechanism of action of this compound in the Wnt/β-catenin signaling pathway.

Stability_Workflow cluster_conditions Storage Conditions start Prepare this compound Solution in Desired Solvent aliquot Aliquot Samples for Different Conditions start->aliquot Temp Temperature (-80°C, -20°C, 4°C, RT) aliquot->Temp Light Light Exposure (Protected vs. Exposed) aliquot->Light Time Time Points (T=0, 24h, 1wk, etc.) aliquot->Time analysis Analyze by HPLC at Each Time Point Temp->analysis Light->analysis Time->analysis data Calculate % Remaining vs. Time analysis->data report Determine Degradation Rate and Optimal Storage data->report

Caption: Experimental workflow for assessing the stability of this compound.

References

Technical Support Center: RK-28710E07 Dissolution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with RK-287107.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my this compound not dissolving in DMSO?

There are several potential reasons why this compound may not be fully dissolving in DMSO. These can range from the quality of the solvent to the specific handling procedures. Below are the most common causes and their solutions:

  • DMSO Quality: The purity and water content of DMSO are critical for proper dissolution. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air. Contamination with water can significantly decrease the solubility of many compounds, including this compound.[1]

    • Troubleshooting: Always use fresh, anhydrous, research-grade DMSO. Store it in a tightly sealed container in a dry environment. Avoid frequent opening of the stock bottle. Aliquoting the DMSO into smaller, single-use vials upon receipt can help maintain its quality.

  • Compound Characteristics: While this compound is known to be soluble in DMSO, high lipophilicity and strong intermolecular forces within the compound's crystal lattice can sometimes make dissolution challenging.[2]

    • Troubleshooting: Ensure that you are not exceeding the known solubility limit of this compound in DMSO, which is approximately 83 mg/mL.[1] If you are working with concentrations approaching this limit, dissolution may be slower.

  • Insufficient Mixing or Energy Input: The compound may require more than simple swirling to fully dissolve.

    • Troubleshooting: After adding the DMSO, ensure the solution is thoroughly mixed by vortexing for at least 1-2 minutes.[2] If particles are still visible, sonication in a water bath for 5-10 minutes can provide the necessary energy to break up the crystal lattice and facilitate dissolution.[2]

  • Temperature: Dissolution can be temperature-dependent.

    • Troubleshooting: Gentle warming of the solution can increase the kinetic energy of both the solvent and solute molecules, often improving solubility.[2] Use a water bath or heat block set to 37-40°C for 10-15 minutes.[2] Avoid excessive heat, as it could potentially degrade the compound.

Q2: What are the consequences of incomplete dissolution for my experiments?

Incomplete dissolution can have significant negative impacts on your experimental results:

  • Inaccurate Concentration: The actual concentration of your stock solution will be lower than calculated, leading to an underestimation of the compound's potency (e.g., IC50 values).[2]

  • Inconsistent Data: Undissolved particles can lead to variability between experiments and unreliable data.[2]

  • Assay Interference: In plate-based assays, particulate matter can cause light scattering or be mistaken for cellular debris, interfering with the readout.[2]

Q3: Are there any known stability issues for this compound in DMSO?

Once dissolved, this compound is generally stable in DMSO. For storage, it is recommended to keep the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[3] It is also advised to protect the product from light during storage and transportation.[3]

Quantitative Data Summary

ParameterValueSource
Solubility in DMSO 83 mg/mL (199.29 mM)Selleck Chemicals[1]
Storage (in solvent) -80°C for 6 monthsInvivoChem[3]
-20°C for 1 monthInvivoChem[3]

Experimental Protocol: Standard Dissolution of this compound in DMSO

This protocol outlines the standard procedure for dissolving this compound in DMSO to prepare a stock solution.

  • Preparation:

    • Allow the vial of this compound powder to equilibrate to room temperature before opening to minimize moisture condensation.

    • Use a sterile, clear vial (e.g., glass or polypropylene) for preparing the stock solution.

  • Reconstitution:

    • Weigh the desired amount of this compound powder and add it to the vial.

    • Add the calculated volume of fresh, anhydrous, research-grade DMSO to achieve the desired concentration.

  • Dissolution:

    • Vortex the vial vigorously for 1-2 minutes to thoroughly mix the compound and solvent.[2]

    • Visually inspect the solution against a light source to check for any undissolved particles.

  • Troubleshooting (if undissolved particles remain):

    • Sonication: Place the vial in a sonicating water bath for 5-10 minutes.[2] After sonication, visually inspect the solution again.

    • Gentle Heating: If sonication is not sufficient, warm the solution in a water bath or on a heat block at 37-40°C for 10-15 minutes.[2] Swirl the vial occasionally during heating.

    • Allow the solution to cool to room temperature and perform a final visual inspection to ensure complete dissolution.

  • Storage:

    • Once the this compound is fully dissolved, the stock solution can be aliquoted into smaller, light-protected vials for storage to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C as recommended.[3]

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting this compound dissolution issues.

G start Start: this compound powder + Anhydrous DMSO vortex Vortex for 1-2 minutes start->vortex check1 Is the solution clear? vortex->check1 sonicate Sonicate for 5-10 minutes check1->sonicate No success Dissolution Successful! Store at -20°C or -80°C check1->success Yes check2 Is the solution clear? sonicate->check2 heat Warm to 37-40°C for 10-15 minutes check2->heat No check2->success Yes check3 Is the solution clear? heat->check3 check3->success Yes fail Consult Technical Support. Consider alternative solvents or lower concentration. check3->fail No

Caption: Troubleshooting workflow for dissolving this compound in DMSO.

References

preventing RK-287107 precipitation in media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of RK-287107 in experimental media.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating when I add it to my cell culture medium?

A1: this compound, like many small molecule inhibitors, is hydrophobic and has low solubility in aqueous solutions such as cell culture media. It is typically dissolved in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) at a high concentration to create a stock solution. When this concentrated stock is added directly to the aqueous medium, the abrupt change in solvent properties can cause the compound to "crash out" or precipitate.[1][2]

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: The recommended solvent for this compound is fresh, anhydrous DMSO.[3] It is highly soluble in DMSO, allowing for the preparation of concentrated stock solutions.[3]

Q3: How should I store my this compound stock solution to prevent degradation and precipitation?

A3: this compound stock solutions in DMSO should be stored at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[4] The compound should be protected from light.[5] DMSO is hygroscopic (absorbs moisture), so it's crucial to use anhydrous DMSO and minimize exposure to air to prevent the introduction of water, which can reduce solubility.[3]

Q4: Can the final concentration of DMSO in my cell culture affect my experiment?

A4: Yes, high concentrations of DMSO can be toxic to cells.[6] It is generally recommended to keep the final concentration of DMSO in the culture medium below 0.5%, and ideally below 0.1%, to minimize cytotoxic effects.[6] Always include a vehicle control (media with the same final DMSO concentration without the inhibitor) in your experiments to account for any effects of the solvent.[1]

Q5: Does the presence of serum in the culture medium affect this compound solubility?

A5: Serum proteins can sometimes help to solubilize hydrophobic compounds.[1] However, the exact effect of serum on this compound solubility is not extensively documented. It is advisable to perform a solubility test in your specific medium, both with and without serum, to determine the optimal conditions.

Troubleshooting Guide for Preventing this compound Precipitation

This guide provides a step-by-step approach to troubleshoot and prevent the precipitation of this compound in your experimental media.

Initial Observation: Precipitate Forms Immediately Upon Addition to Media
Potential Cause Troubleshooting Strategy
Rapid Solvent Exchange: Adding a concentrated DMSO stock directly to a large volume of aqueous media causes a rapid shift in solvent polarity, leading to precipitation.1. Stepwise Dilution: Instead of adding the DMSO stock directly to the final media volume, first, create an intermediate dilution in a small volume of pre-warmed (37°C) complete culture medium. Gently vortex or swirl the intermediate dilution and then add it to the final volume of media.[1] 2. Slow Addition and Mixing: Add the this compound stock solution dropwise to the pre-warmed media while continuously and gently vortexing or swirling to ensure rapid dispersal.[1]
Concentration Exceeds Aqueous Solubility: The final concentration of this compound in the media is higher than its solubility limit in that specific aqueous environment.1. Lower the Final Concentration: If experimentally feasible, reduce the final working concentration of this compound. 2. Prepare a Higher Concentration Stock: By using a more concentrated stock solution, a smaller volume of DMSO is added to the media, which can sometimes help maintain solubility. However, this must be balanced with the risk of the stock itself being unstable.
Low Media Temperature: Adding the compound to cold media can decrease its solubility.Pre-warm the Media: Always warm your cell culture media to 37°C before adding the this compound stock solution.[1]
Initial Observation: Precipitate Forms Over Time in the Incubator
Potential Cause Troubleshooting Strategy
Compound Instability at 37°C: this compound may have limited stability in aqueous media at 37°C over extended periods.1. Replenish Media: For long-term experiments, consider replacing the media with freshly prepared this compound at regular intervals (e.g., every 24-48 hours). 2. Assess Stability: Check the manufacturer's data sheet for information on the compound's stability in aqueous solutions.
pH Shift in Media: Changes in the pH of the culture medium due to cellular metabolism can affect the solubility and stability of the compound.Use Buffered Media: Ensure your culture medium is well-buffered (e.g., with HEPES) to maintain a stable pH.[1]
Interaction with Media Components: Components in the media may interact with this compound over time, leading to precipitation.Test Different Media Formulations: If possible, test the solubility of this compound in different types of cell culture media to identify a more suitable formulation.

Data Presentation

Table 1: Solubility of this compound

SolventSolubilityReference
DMSO83 mg/mL (199.29 mM)[3]
Water<1 mg/mL[3]
Ethanol<1 mg/mL[3]

Note: The solubility in specific cell culture media with or without serum has not been quantitatively reported and should be determined empirically.

Table 2: Recommended Final DMSO Concentrations in Cell Culture

DMSO ConcentrationGeneral ToleranceReference
< 0.1%Generally safe for most cell lines, including sensitive primary cells.[6]
0.1% - 0.5%Tolerated by many robust cell lines.[6]
> 0.5%May be cytotoxic and induce off-target effects.[6]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes or glass vials

  • Procedure:

    • Bring the this compound powder and anhydrous DMSO to room temperature.

    • Under sterile conditions, add the appropriate volume of DMSO to the vial of this compound powder to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

    • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary.

    • Aliquot the stock solution into single-use, light-protected tubes.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of this compound Working Solution in Cell Culture Media
  • Materials:

    • This compound stock solution (in DMSO)

    • Complete cell culture medium (with or without serum, as required)

    • Sterile conical tubes

  • Procedure:

    • Pre-warm the complete cell culture medium to 37°C.

    • Thaw an aliquot of the this compound DMSO stock solution at room temperature.

    • Stepwise Dilution: a. In a sterile tube, add a small volume of the pre-warmed medium (e.g., 100-200 µL). b. Add the required volume of the this compound stock solution to this small volume of medium to create an intermediate dilution. c. Gently vortex or swirl the intermediate dilution immediately. d. Transfer the intermediate dilution to the final volume of pre-warmed media.

    • Final Mixing: Gently invert or swirl the final working solution to ensure it is thoroughly mixed.

    • Visually inspect the solution for any signs of precipitation before adding it to your cells.

Mandatory Visualizations

G cluster_0 cluster_1 Troubleshooting Steps cluster_2 Observe Precipitation Observe Precipitation Lower Final Concentration Lower Final Concentration Observe Precipitation->Lower Final Concentration High Conc. Stepwise Dilution Stepwise Dilution Observe Precipitation->Stepwise Dilution Rapid Dilution Pre-warm Media Pre-warm Media Observe Precipitation->Pre-warm Media Cold Media Optimize DMSO % Optimize DMSO % Lower Final Concentration->Optimize DMSO % Clear Solution Clear Solution Stepwise Dilution->Clear Solution Pre-warm Media->Clear Solution Optimize DMSO %->Clear Solution

Caption: Troubleshooting workflow for this compound precipitation.

Wnt_Pathway cluster_nucleus Inside Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP5_6 LRP5/6 Wnt->LRP5_6 Dishevelled Dishevelled Frizzled->Dishevelled Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1) Dishevelled->Destruction_Complex inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin phosphorylates for degradation Proteasome Proteasome Beta_Catenin->Proteasome Nucleus Nucleus Beta_Catenin->Nucleus Beta_Catenin_Nuc β-catenin TCF_LEF TCF/LEF Target_Genes Target Gene Expression TCF_LEF->Target_Genes Tankyrase Tankyrase Tankyrase->Destruction_Complex destabilizes Axin RK287107 This compound RK287107->Tankyrase inhibits Beta_Catenin_Nuc->TCF_LEF activates

Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.

References

interpreting unexpected results from RK-287107 treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the tankyrase inhibitor, RK-287107. The information is designed to help interpret unexpected results and provide guidance on experimental best practices.

Frequently Asked Questions (FAQs)

Q1: What is the expected outcome of this compound treatment in sensitive cancer cell lines?

This compound is a potent and specific inhibitor of tankyrase-1 and tankyrase-2.[1][2] In sensitive colorectal cancer cell lines, particularly those with truncating mutations in the Adenomatous Polyposis Coli (APC) gene, treatment with this compound is expected to inhibit the Wnt/β-catenin signaling pathway.[3][4] This leads to the stabilization of Axin proteins, subsequent degradation of β-catenin, and downregulation of Wnt target genes like AXIN2 and MYC.[3] Ultimately, this should result in the inhibition of cancer cell proliferation.[3]

Q2: I am not observing the expected anti-proliferative effect of this compound in my cell line, which is reported to be sensitive. What could be the reason?

Several factors could contribute to a lack of efficacy. Consider the following troubleshooting steps:

  • Confirm Cell Line Authenticity and APC Mutation Status: Verify the identity of your cell line through short tandem repeat (STR) profiling. Confirm the presence of a short, truncating APC mutation, as this is a key predictor of sensitivity to tankyrase inhibitors. Cell lines with wild-type APC or certain CTNNB1 (β-catenin) mutations may be resistant.

  • Assess Compound Integrity: Ensure the proper storage and handling of this compound to prevent degradation. Prepare fresh dilutions for each experiment from a trusted stock.

  • Optimize Assay Conditions: The anti-proliferative effects of this compound are typically observed after prolonged exposure. Ensure your cell viability assay (e.g., MTT, CellTiter-Glo) is conducted over a sufficient duration, typically 72-120 hours.[1] Also, ensure the cell seeding density is appropriate to allow for measurable proliferation in the control group.

  • Check for Contamination: Mycoplasma or other microbial contamination can affect cellular metabolism and drug response. Regularly test your cell cultures for contamination.

Q3: My western blot results show inconsistent changes in Wnt/β-catenin pathway proteins after this compound treatment. What should I do?

Inconsistent western blot data can be due to several technical variables. Here are some suggestions:

  • Optimize Antibody Performance: Ensure your primary antibodies for key proteins like Axin1/2, β-catenin, and phosphorylated β-catenin are validated for specificity and are used at the optimal dilution.

  • Use Appropriate Controls: Include both positive and negative control cell lines in your experiment. A sensitive cell line (e.g., COLO-320DM) should show clear changes in pathway markers, while a resistant cell line (e.g., RKO) should not.[5]

  • Standardize Lysis and Loading: Use a consistent lysis buffer and ensure equal protein loading across all lanes. Use a reliable loading control, such as GAPDH or β-actin, to normalize your data.

  • Time Course Experiment: The dynamics of protein expression can vary. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal time point for observing the desired changes in protein levels.

Q4: I am observing cell death at concentrations of this compound that are much lower than the reported GI50 values, suggesting off-target toxicity. How can I investigate this?

While this compound is reported to be a specific tankyrase inhibitor, off-target effects are a possibility with any small molecule inhibitor.[5] Here’s how you can approach this:

  • Use a Structurally Different Tankyrase Inhibitor: Compare the effects of this compound with another well-characterized tankyrase inhibitor (e.g., G007-LK or XAV939). If the phenotype is consistent across different inhibitors, it is more likely to be an on-target effect.

  • Rescue Experiment: If possible, perform a rescue experiment by overexpressing a drug-resistant mutant of tankyrase. If the overexpression of the mutant rescues the phenotype, it strongly suggests the effect is on-target.

  • Assess General Cellular Health: Use assays that measure general cytotoxicity, such as LDH release or Annexin V/PI staining, to distinguish between targeted anti-proliferative effects and non-specific toxicity.

  • Consider Other Tankyrase Functions: Remember that tankyrases have roles beyond Wnt/β-catenin signaling, including in telomere maintenance and mitotic spindle formation. The observed phenotype could be an on-target effect related to one of these other functions.

Quantitative Data Summary

The following tables summarize the reported in vitro and in vivo efficacy of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

Target/Cell LineAssay TypeIC50/GI50 (nM)Reference
Tankyrase-1Enzymatic Assay14.3[2]
Tankyrase-2Enzymatic Assay10.6[2]
COLO-320DMGrowth Inhibition449[2]

Table 2: In Vivo Anti-Tumor Efficacy of this compound in COLO-320DM Xenograft Model

Dose and Administration RouteDosing ScheduleTumor Growth Inhibition (TGI)Reference
100 mg/kg, i.p.Once daily, 5 days on/2 days off for 2 weeks32.9%[2]
300 mg/kg, i.p.Once daily, 5 days on/2 days off for 2 weeks44.2%[2]
150 mg/kg, i.p.Twice daily47.2%
300 mg/kg, oralTwice daily51.9%

Experimental Protocols

1. Cell Viability (MTT) Assay

This protocol is for assessing the anti-proliferative effect of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment. Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the compound or vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 72-120 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the medium and add DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 value.

2. Western Blot Analysis of Wnt/β-catenin Pathway Proteins

This protocol is for detecting changes in key signaling proteins.

  • Cell Treatment and Lysis: Treat cells with this compound or vehicle control for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against Axin1/2, β-catenin, or a loading control overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

3. In Vivo Xenograft Tumor Model

This protocol describes a subcutaneous xenograft model using COLO-320DM cells.

  • Cell Preparation: Harvest COLO-320DM cells and resuspend them in a 1:1 mixture of Matrigel and HBSS.

  • Tumor Implantation: Subcutaneously inject the cell suspension into the flank of immunodeficient mice (e.g., NOD-SCID).

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers.

  • Treatment Initiation: When tumors reach a predetermined size, randomize the mice into treatment and control groups.

  • Compound Administration: Administer this compound or vehicle control via the desired route (e.g., intraperitoneal injection or oral gavage) according to the planned dosing schedule.

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, calculate the tumor growth inhibition (TGI).

Visual Guides

Wnt_Signaling_Pathway cluster_off Wnt OFF cluster_on Wnt ON cluster_drug This compound Action Axin Axin beta_catenin_p p-β-catenin Axin->beta_catenin_p Phosphorylation APC APC APC->beta_catenin_p GSK3b GSK3β GSK3b->beta_catenin_p CK1 CK1α CK1->beta_catenin_p Proteasome Proteasome beta_catenin_p->Proteasome Degradation Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP LRP5/6 Wnt->LRP Dvl Dvl Frizzled->Dvl LRP->Dvl Dvl->Axin Inhibition beta_catenin_free β-catenin TCF_LEF TCF/LEF beta_catenin_free->TCF_LEF Nuclear Translocation Target_Genes Target Genes (AXIN2, MYC) TCF_LEF->Target_Genes Transcription RK287107 This compound Tankyrase Tankyrase RK287107->Tankyrase Inhibition Tankyrase->Axin PARylation & Degradation Troubleshooting_Workflow start Unexpected Result with this compound q1 Is the cell line appropriate? start->q1 a1_yes Proceed to next check q1->a1_yes Yes a1_no Verify cell line identity and APC mutation status. q1->a1_no No q2 Is the compound active? a1_yes->q2 a2_yes Proceed to next check q2->a2_yes Yes a2_no Check storage, handling, and preparation of this compound. q2->a2_no No q3 Are assay conditions optimal? a2_yes->q3 a3_yes Consider off-target effects or alternative mechanisms. q3->a3_yes Yes a3_no Optimize assay duration, cell density, and controls. q3->a3_no No Drug_Sensitivity_Logic start Cancer Cell Line apc_status APC Gene Status start->apc_status short_mutation Short Truncating Mutation apc_status->short_mutation Mutated wild_type Wild-Type or Long Mutation apc_status->wild_type Not Mutated sensitive Sensitive to this compound short_mutation->sensitive resistant Resistant to this compound wild_type->resistant

References

Validation & Comparative

A Head-to-Head Comparison of Tankyrase Inhibitors RK-287107 and G007-LK in Colorectal Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the tankyrase inhibitors RK-287107 and G007-LK, focusing on their performance in colorectal cancer (CRC) cell models. This analysis is supported by experimental data on their biochemical potency, cellular activity, and impact on the Wnt/β-catenin signaling pathway.

Aberrant activation of the Wnt/β-catenin signaling pathway is a critical driver in the majority of colorectal cancers, often initiated by mutations in the Adenomatous Polyposis Coli (APC) gene. This has led to the development of targeted therapies aimed at key regulators of this pathway. Tankyrase 1 and 2 (TNKS1/2) have emerged as promising targets due to their role in promoting the degradation of Axin, a crucial component of the β-catenin destruction complex.[1] By inhibiting tankyrase, compounds can stabilize Axin levels, leading to the suppression of oncogenic Wnt/β-catenin signaling.[1]

This guide focuses on two prominent tankyrase inhibitors, this compound and G007-LK, providing a detailed comparison of their efficacy and mechanism of action in preclinical CRC models.

Quantitative Data Summary

The following tables summarize the biochemical potency and cellular activity of this compound and G007-LK based on available preclinical data.

Table 1: In Vitro Potency Against Tankyrase Enzymes

CompoundTarget(s)IC50 (TNKS1)IC50 (TNKS2)Reference(s)
This compound TNKS1/214.3 nM10.6 nM[2]
G007-LK TNKS1/2~57.2 nM~84.8 nM[3][4]

*Calculated based on the report that this compound is four- and eight-fold more potent against TNKS1 and TNKS2, respectively, than G007-LK.[3][4]

Table 2: Anti-proliferative Activity in Colorectal Cancer Cell Lines

CompoundCell LineAPC StatusGI50Reference(s)
This compound COLO-320DMMutant (short truncation)0.449 µM[5]
G007-LK COLO-320DMMutant (short truncation)0.434 µM[5]
This compound SW403Mutant (short truncation)Sensitive[3][5]
G007-LK SW403Mutant (short truncation)Sensitive[5]
This compound RKOWild-typeInsensitive[3][5]
G007-LK RKOWild-typeInsensitive[5]

Mechanism of Action: Wnt/β-catenin Signaling Pathway

Both this compound and G007-LK exert their anti-cancer effects by inhibiting tankyrase, which leads to the stabilization of the β-catenin destruction complex. This complex, composed of Axin, APC, GSK3β, and CK1, facilitates the phosphorylation and subsequent degradation of β-catenin. In APC-mutant CRC cells, this degradation process is impaired, leading to β-catenin accumulation, nuclear translocation, and activation of TCF/LEF target genes that drive cell proliferation.

By inhibiting tankyrase, this compound and G007-LK prevent the PARsylation-dependent degradation of Axin.[5] The resulting accumulation of Axin enhances the activity of the destruction complex, leading to decreased β-catenin levels and suppression of Wnt target gene expression, such as MYC.[3] this compound has been shown to be more potent than G007-LK in causing the accumulation of Axin2 and downregulating β-catenin.[3][4]

Wnt_Pathway_Inhibition cluster_destruction_complex β-catenin Destruction Complex cluster_nucleus Nucleus Axin Axin b_catenin β-catenin Axin->b_catenin Phosphorylation APC APC APC->b_catenin GSK3b GSK3β GSK3b->b_catenin CK1 CK1 CK1->b_catenin TCF_LEF TCF/LEF Target_Genes Target Genes (e.g., MYC) TCF_LEF->Target_Genes Transcription Proliferation Cell Proliferation Target_Genes->Proliferation b_catenin->TCF_LEF Activation Degradation Ub-Proteasomal Degradation b_catenin->Degradation Tankyrase Tankyrase Tankyrase->Axin PARsylation & Degradation RK_287107 This compound RK_287107->Tankyrase G007_LK G007-LK G007_LK->Tankyrase

Caption: Inhibition of the Wnt/β-catenin signaling pathway by this compound and G007-LK.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Cell Viability (MTT) Assay

This protocol is used to assess the anti-proliferative effects of this compound and G007-LK on colorectal cancer cells.

  • Cell Seeding: Seed colorectal cancer cells (e.g., COLO-320DM, SW403, RKO) in 96-well plates at a density of 1,000 to 100,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of this compound or G007-LK (e.g., 0.01 µM to 10 µM) in triplicate for 120 hours.[6] Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well.

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the 50% growth inhibition (GI50) values from the dose-response curves.

Western Blot Analysis

This protocol is used to detect changes in protein levels of key signaling molecules like Axin2 and β-catenin.

  • Cell Lysis: Treat colorectal cancer cells with this compound or G007-LK for the desired time (e.g., 16 hours).[2] Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Axin2, β-catenin, or a loading control (e.g., β-actin, GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

TCF/LEF Reporter Assay

This assay measures the transcriptional activity of the Wnt/β-catenin pathway.

  • Co-transfection: Co-transfect cells (e.g., HEK293T or COLO-320DM) with a TCF/LEF firefly luciferase reporter vector and a constitutively expressing Renilla luciferase vector (for normalization) in a 96-well plate.

  • Compound Treatment: After 24 hours, treat the transfected cells with various concentrations of this compound or G007-LK.

  • Cell Lysis: After a further 24-48 hours, lyse the cells using a passive lysis buffer.

  • Luciferase Activity Measurement: Measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative TCF/LEF reporter activity.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Experimental Assays cluster_analysis Data Analysis A Seed CRC Cells B Treat with this compound or G007-LK A->B C MTT Assay B->C D Western Blot B->D E TCF/LEF Reporter Assay B->E F Cell Viability (GI50) C->F G Protein Expression D->G H Transcriptional Activity E->H

Caption: General experimental workflow for comparing this compound and G007-LK.

Conclusion

Both this compound and G007-LK are effective inhibitors of the Wnt/β-catenin signaling pathway in APC-mutant colorectal cancer cells. The available data indicates that this compound is a more potent inhibitor of tankyrase 1 and 2 than G007-LK.[3][4] This increased potency translates to a more pronounced effect on the accumulation of Axin2 and the downregulation of β-catenin.[3] While both compounds show similar GI50 values in the COLO-320DM cell line, the superior biochemical potency of this compound may offer a therapeutic advantage.[5] Both inhibitors demonstrate selectivity for APC-mutant cells, with minimal effect on APC wild-type cells, highlighting their potential as targeted therapies.[3][5] Further in vivo studies are necessary to fully elucidate the comparative therapeutic potential of these two compounds.

References

A Head-to-Head Comparison of Tankyrase Inhibitors: RK-287107 vs. XAV939

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapy, particularly for malignancies driven by aberrant Wnt/β-catenin signaling, tankyrase inhibitors have emerged as a promising class of therapeutic agents. Among these, RK-287107 and XAV939 are two notable small molecules that have garnered significant attention from the research community. This guide provides a detailed, data-driven comparison of these two inhibitors to aid researchers, scientists, and drug development professionals in their ongoing efforts to understand and target the Wnt pathway.

Mechanism of Action: Targeting the β-catenin Destruction Complex

Both this compound and XAV939 exert their effects by inhibiting the enzymatic activity of tankyrase 1 (TNKS1) and tankyrase 2 (TNKS2). These enzymes are members of the poly(ADP-ribose) polymerase (PARP) family and play a critical role in the regulation of the Wnt/β-catenin signaling pathway.[1][2][3] Tankyrases PARsylate (poly-ADP-ribosylate) Axin, a key scaffolding protein in the β-catenin destruction complex.[4][5][6] This post-translational modification marks Axin for ubiquitination and subsequent degradation by the proteasome.[3][5][7]

The degradation of Axin leads to the disassembly of the destruction complex, resulting in the stabilization and accumulation of β-catenin in the cytoplasm.[5] This stabilized β-catenin then translocates to the nucleus, where it complexes with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes, many of which are implicated in cell proliferation and tumorigenesis.[4]

By inhibiting tankyrase activity, both this compound and XAV939 prevent the PARsylation and subsequent degradation of Axin.[4] This leads to the stabilization and accumulation of Axin, thereby promoting the assembly and activity of the β-catenin destruction complex.[7][8][9] The active destruction complex then phosphorylates β-catenin, marking it for proteasomal degradation and ultimately suppressing Wnt/β-catenin signaling.[8][9]

Quantitative Comparison of Inhibitory Activity

A direct comparison of the in vitro potency of this compound and XAV939 reveals that both are highly potent inhibitors of tankyrase enzymes. However, there are subtle differences in their IC50 values against the two isoforms.

InhibitorTarget(s)IC50 (TNKS1)IC50 (TNKS2)Key Cellular Effects
This compound TNKS1/214.3 nM[4][10][11]10.6 nM[4][10][11]Downregulates β-catenin, suppresses TCF/LEF reporter activity, and inhibits the growth of APC-mutated colorectal cancer cells.[4][5][12]
XAV939 TNKS1/211 nM[8][13]4 nM[8][14]Stimulates β-catenin degradation, stabilizes Axin, and inhibits the proliferation of β-catenin-dependent colorectal cancer cells.

Signaling Pathway and Experimental Workflow Visualizations

To visually represent the mechanism of action and a typical experimental workflow for evaluating these inhibitors, the following diagrams have been generated using the DOT language.

Wnt_Signaling_Pathway cluster_off Wnt OFF cluster_on Wnt ON / Tankyrase Active cluster_inhibited Tankyrase Inhibition β-catenin_d β-catenin Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1) β-catenin_d->Destruction_Complex Phosphorylation Proteasome Proteasome Destruction_Complex->Proteasome Ubiquitination & Degradation Wnt Wnt Frizzled Frizzled/LRP Wnt->Frizzled Tankyrase Tankyrase Frizzled->Tankyrase Axin_d Axin Tankyrase->Axin_d PARsylation Proteasome_on Proteasome_on Axin_d->Proteasome_on Degradation β-catenin_s β-catenin Nucleus Nucleus β-catenin_s->Nucleus TCF/LEF TCF/LEF Target_Genes Target Gene Expression TCF/LEF->Target_Genes Inhibitor This compound or XAV939 Tankyrase_i Tankyrase Inhibitor->Tankyrase_i Axin_s Axin (Stabilized) Tankyrase_i->Axin_s Inhibition of PARsylation Destruction_Complex_a Active Destruction Complex Axin_s->Destruction_Complex_a β-catenin_deg β-catenin Degradation Destruction_Complex_a->β-catenin_deg

Caption: Wnt/β-catenin signaling pathway and the mechanism of tankyrase inhibitors.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays cluster_data_analysis Data Analysis & Comparison Cell_Seeding Seed Cancer Cells (e.g., COLO-320DM) Inhibitor_Treatment Treat with this compound or XAV939 (various concentrations) Cell_Seeding->Inhibitor_Treatment Incubation Incubate for a defined period (e.g., 24-72 hours) Inhibitor_Treatment->Incubation Cell_Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Incubation->Cell_Viability Western_Blot Western Blot Analysis (Axin, β-catenin, Tankyrase) Incubation->Western_Blot Reporter_Assay TCF/LEF Reporter Assay (Luciferase-based) Incubation->Reporter_Assay qRT_PCR qRT-PCR (Wnt target genes, e.g., AXIN2, MYC) Incubation->qRT_PCR IC50_Determination Determine IC50/GI50 values Cell_Viability->IC50_Determination Protein_Quantification Quantify protein levels Western_Blot->Protein_Quantification Gene_Expression_Analysis Analyze gene expression changes Reporter_Assay->Gene_Expression_Analysis qRT_PCR->Gene_Expression_Analysis Comparative_Analysis Compare efficacy of inhibitors IC50_Determination->Comparative_Analysis Protein_Quantification->Comparative_Analysis Gene_Expression_Analysis->Comparative_Analysis

Caption: A typical experimental workflow for comparing tankyrase inhibitors.

Detailed Experimental Protocols

In Vitro Tankyrase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and XAV939 against TNKS1 and TNKS2.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human TNKS1 and TNKS2 enzymes and a generic PARP substrate (e.g., histone) are used.

  • Reaction Mixture: The assay is typically performed in a 96- or 384-well plate. Each well contains the respective tankyrase enzyme, the substrate, NAD+ (the substrate for the PARP reaction), and varying concentrations of the inhibitor (this compound or XAV939) or DMSO as a vehicle control.

  • Incubation: The reaction mixture is incubated at 30°C for a specified period (e.g., 30-60 minutes) to allow for the PARsylation reaction to occur.

  • Detection: The level of PARsylation is quantified. This can be achieved through various methods, such as an ELISA-based assay using an anti-PAR antibody or by detecting the consumption of NAD+.

  • Data Analysis: The percentage of inhibition for each inhibitor concentration is calculated relative to the DMSO control. The IC50 value is then determined by fitting the data to a dose-response curve.

Cellular Assays

1. Cell Viability/Proliferation Assay (MTT or CellTiter-Glo®)

Objective: To assess the effect of this compound and XAV939 on the proliferation of cancer cell lines.

Methodology:

  • Cell Seeding: Cancer cells (e.g., COLO-320DM, a colorectal cancer cell line with an APC mutation) are seeded in 96-well plates and allowed to adhere overnight.

  • Inhibitor Treatment: The cells are treated with a serial dilution of this compound or XAV939 for a specified duration (e.g., 72-120 hours).

  • MTT Assay:

    • MTT reagent is added to each well and incubated for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

    • The formazan crystals are solubilized with a solubilization solution (e.g., DMSO or a specialized buffer).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a plate reader.

  • CellTiter-Glo® Assay:

    • CellTiter-Glo® reagent is added to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells).

    • The luminescence is measured using a luminometer.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The 50% growth inhibition (GI50) or IC50 values are then determined.

2. Western Blot Analysis

Objective: To examine the effect of this compound and XAV939 on the protein levels of key components of the Wnt/β-catenin pathway.

Methodology:

  • Cell Lysis: Cells treated with the inhibitors are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.[1][2]

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.[1][2]

  • SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.[1]

  • Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated with primary antibodies against Axin1, Axin2, β-catenin, Tankyrase 1/2, and a loading control (e.g., GAPDH or β-actin).[1] Following incubation with a corresponding secondary antibody, the protein bands are visualized using a chemiluminescence detection system.

  • Analysis: The band intensities are quantified to determine the relative changes in protein expression.

3. TCF/LEF Reporter Assay

Objective: To measure the transcriptional activity of the Wnt/β-catenin pathway.

Methodology:

  • Transfection: Cells are co-transfected with a TCF/LEF-responsive luciferase reporter plasmid (e.g., TOPflash) and a control plasmid with a mutated TCF/LEF binding site (e.g., FOPflash), along with a Renilla luciferase plasmid for normalization.[15][16]

  • Inhibitor Treatment: After transfection, the cells are treated with this compound or XAV939.

  • Luciferase Assay: Following treatment, the cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.

  • Data Analysis: The TOPflash luciferase activity is normalized to the Renilla luciferase activity. The fold change in reporter activity is calculated relative to the vehicle-treated control.

Selectivity and In Vivo Potential

A key distinguishing factor between tankyrase inhibitors can be their selectivity against other PARP family members. While XAV939 is a potent tankyrase inhibitor, it has been shown to also inhibit PARP1 and PARP2, albeit at higher concentrations.[17] In contrast, this compound is reported to be highly selective for tankyrases over PARP1.[4][18] This high selectivity can be advantageous in a research setting to specifically probe the function of tankyrases and may translate to a better safety profile in a clinical context.

Furthermore, while XAV939 has been widely used as a tool compound for in vitro studies, its pharmacokinetic properties have been suggested to be suboptimal for in vivo experiments.[4] this compound, on the other hand, has demonstrated efficacy in suppressing tumor growth in mouse xenograft models following both intraperitoneal and oral administration, suggesting it has more favorable pharmacokinetic properties for in vivo applications.[4][5][12]

Conclusion

Both this compound and XAV939 are potent and valuable tools for investigating the role of tankyrases and the Wnt/β-catenin signaling pathway in cancer and other diseases. XAV939 has been instrumental as a foundational tool compound in the field. This compound represents a newer generation of tankyrase inhibitors with high potency and selectivity, and has demonstrated promising in vivo activity. The choice between these inhibitors will ultimately depend on the specific experimental needs, with this compound offering potential advantages in terms of selectivity and in vivo applicability. The experimental protocols provided herein offer a robust framework for the comparative evaluation of these and other tankyrase inhibitors.

References

A Head-to-Head Comparison of RK-287107 and Olaparib in the Inhibition of Wnt Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, evidence-based comparison of RK-287107 and olaparib (B1684210), with a specific focus on their mechanisms and efficacy in inhibiting the canonical Wnt signaling pathway. This document is intended to be a valuable resource for researchers in oncology and drug discovery, offering a clear summary of the available preclinical data.

Introduction to Wnt Signaling and Its Role in Cancer

The Wnt signaling pathway is a crucial regulator of cell proliferation, differentiation, and migration during embryonic development and adult tissue homeostasis. Aberrant activation of this pathway, most commonly through mutations in genes such as APC or β-catenin, is a well-established driver of tumorigenesis in a variety of cancers, particularly colorectal cancer. In the canonical Wnt pathway, the stabilization and nuclear translocation of β-catenin lead to the activation of T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors and the subsequent expression of genes that promote cancer cell growth and survival. Consequently, the development of small molecule inhibitors of this pathway is an area of intense research.

This compound: A Direct and Potent Inhibitor of the Wnt Signaling Pathway

This compound is a novel and specific small molecule inhibitor of tankyrase 1 and 2 (TNKS1/2).[1][2][3][4][5] Tankyrases are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes that play a critical role in the Wnt/β-catenin signaling pathway. They PARylate (add poly(ADP-ribose) chains to) Axin, a key component of the β-catenin destruction complex. This post-translational modification targets Axin for ubiquitination and subsequent proteasomal degradation. The loss of Axin destabilizes the destruction complex, leading to the accumulation of β-catenin and activation of Wnt signaling.

By inhibiting tankyrase activity, this compound prevents the degradation of Axin, thereby stabilizing the destruction complex and promoting the degradation of β-catenin.[1][4][5] This leads to a potent and direct inhibition of the Wnt signaling pathway.

Olaparib: A PARP Inhibitor with Indirect Links to Wnt Signaling

Olaparib is a well-established clinical agent and a potent inhibitor of PARP1 and PARP2.[6][7][8] Its primary mechanism of action is the inhibition of DNA single-strand break repair, which leads to the accumulation of DNA double-strand breaks. In cancer cells with pre-existing defects in homologous recombination repair (HRR), such as those with BRCA1/2 mutations, this accumulation of DNA damage results in synthetic lethality and cell death.

Olaparib's effect on the Wnt signaling pathway is not its primary anti-cancer mechanism. However, emerging research suggests a complex interplay between PARP inhibition and Wnt signaling. Some studies have shown that activation of the Wnt pathway can confer resistance to PARP inhibitors like olaparib.[9][10] Conversely, inhibition of Wnt signaling has been shown to create a "BRCA-like" state, potentially sensitizing tumors to olaparib.[11] Importantly, direct comparative studies have demonstrated that olaparib has a negligible direct inhibitory effect on the Wnt/β-catenin signaling pathway.[1]

Quantitative Comparison of Inhibitory Activity

The following tables summarize the available quantitative data comparing the inhibitory activities of this compound and olaparib.

Table 1: In Vitro Enzyme Inhibition

CompoundTargetIC50 (nM)
This compound Tankyrase-114.3[2][3]
Tankyrase-210.6[2][3]
Olaparib PARP15
PARP21

Table 2: Wnt Signaling Inhibition in Cellular Assays

CompoundAssayCell LineEffect
This compound TCF/LEF Reporter AssayCOLO-320DMDose-dependent inhibition[1]
TCF/LEF Reporter AssayHEK293T (Wnt3A stimulated)Potent inhibition[1]
Olaparib TCF/LEF Reporter AssayCOLO-320DMNo effect[1]
TCF/LEF Reporter AssayHEK293T (Wnt3A stimulated)Marginal inhibition[1]

Table 3: Anti-proliferative Activity in Cancer Cell Lines

CompoundCell LineGenetic BackgroundGI50 (µM)
This compound COLO-320DMAPC mutant (Wnt-dependent)0.449[3][5][12]
SW403APC mutant (Wnt-dependent)0.531
RKOAPC wild-type (Wnt-independent)>10[1]
Olaparib COLO-320DMAPC mutant (Wnt-dependent)>10[1]
RKOAPC wild-type (Wnt-independent)~10 (marginal effect)[1]

Signaling Pathway and Experimental Workflow Diagrams

Wnt_Signaling_Inhibition cluster_extracellular Extracellular Space cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled DVL Dishevelled (DVL) Frizzled->DVL LRP5_6 LRP5/6 Co-receptor LRP5_6->DVL Axin Axin DVL->Axin inhibition GSK3b GSK3β Beta_Catenin β-catenin GSK3b->Beta_Catenin phosphorylation CK1 CK1 CK1->Beta_Catenin phosphorylation APC APC APC->Beta_Catenin Axin->Beta_Catenin phosphorylation Proteasome Proteasome Beta_Catenin->Proteasome degradation Beta_Catenin_Nuc β-catenin Beta_Catenin->Beta_Catenin_Nuc Tankyrase Tankyrase Tankyrase->Axin PARylation -> degradation RK287107 This compound RK287107->Tankyrase TCF_LEF TCF/LEF Beta_Catenin_Nuc->TCF_LEF Wnt_Target_Genes Wnt Target Genes (e.g., MYC, AXIN2) TCF_LEF->Wnt_Target_Genes transcription

Caption: Wnt signaling pathway and the mechanism of this compound inhibition.

Experimental_Workflow cluster_setup Experiment Setup cluster_assays Cellular Assays cluster_analysis Data Analysis start Seed Cancer Cells (e.g., COLO-320DM, HEK293T) treatment Treat with this compound or Olaparib (Dose-response) start->treatment tcf_lef TCF/LEF Reporter Assay (Luciferase measurement) treatment->tcf_lef western Western Blotting (Axin, β-catenin levels) treatment->western mtt MTT Cell Viability Assay (Absorbance measurement) treatment->mtt data_analysis Quantitative Analysis (IC50, GI50 calculation) tcf_lef->data_analysis western->data_analysis mtt->data_analysis conclusion Compare Efficacy and Mechanism data_analysis->conclusion

Caption: A typical experimental workflow for comparing Wnt signaling inhibitors.

Detailed Experimental Protocols

TCF/LEF Reporter Assay

This assay measures the transcriptional activity of the TCF/LEF family of transcription factors, which are the downstream effectors of the canonical Wnt signaling pathway.

  • Cell Seeding: Seed HEK293T or other suitable cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect cells with a TCF/LEF-responsive firefly luciferase reporter plasmid (e.g., TOPFlash) and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency) using a suitable transfection reagent. A negative control reporter with mutated TCF/LEF binding sites (e.g., FOPFlash) should be used in parallel.

  • Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound, olaparib, or a vehicle control (e.g., DMSO). For Wnt pathway activation, cells can be treated with Wnt3A-conditioned medium.

  • Lysis: After 16-24 hours of treatment, wash the cells with PBS and lyse them using a passive lysis buffer.

  • Luciferase Measurement: Measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The fold change in reporter activity relative to the vehicle control is then calculated to determine the effect of the compounds on Wnt signaling.

Western Blotting for Axin and β-catenin

This method is used to detect changes in the protein levels of key Wnt signaling components.

  • Cell Culture and Treatment: Plate cells and treat with this compound, olaparib, or vehicle control for a specified period (e.g., 16 hours).

  • Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against Axin1, active (non-phosphorylated) β-catenin, total β-catenin, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

MTT Cell Viability Assay

This colorimetric assay is used to assess the effect of the compounds on cell proliferation and viability.

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • Treatment: After 24 hours, treat the cells with a range of concentrations of this compound, olaparib, or vehicle control.

  • MTT Addition: After 72-120 hours of incubation, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.[1][6][9][13]

  • Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[1][6]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The GI50 (concentration for 50% growth inhibition) can be determined from the dose-response curve.

Conclusion

The available preclinical evidence clearly demonstrates that this compound is a potent and direct inhibitor of the canonical Wnt signaling pathway, acting through the specific inhibition of tankyrase 1 and 2. In stark contrast, olaparib, a PARP1/2 inhibitor, does not directly inhibit Wnt signaling. While there are indirect connections between PARP inhibition and the Wnt pathway, particularly in the context of therapeutic resistance, olaparib's primary mechanism of action is distinct. For researchers specifically aiming to modulate the Wnt/β-catenin pathway, this compound represents a targeted and effective tool, whereas olaparib is not a suitable direct inhibitor. This guide provides the foundational data and methodologies for further investigation into the roles of these compounds in Wnt-driven cancers.

References

Navigating the Landscape of Tankyrase Inhibition: A Comparative Guide to Alternatives for RK-287107

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the complexities of Wnt/β-catenin pathway modulation, the potent and specific Tankyrase inhibitor RK-287107 serves as a critical reference compound. This guide provides an objective comparison of this compound with other notable Tankyrase inhibitors, supported by experimental data to inform inhibitor selection and future research directions.

Tankyrase 1 (TNKS1) and 2 (TNKS2) are key enzymes in the poly(ADP-ribose) polymerase (PARP) family that regulate the Wnt/β-catenin signaling pathway. By marking the destruction complex component Axin for degradation, Tankyrases lead to the stabilization and nuclear accumulation of β-catenin, a hallmark of various cancers, particularly colorectal cancer (CRC). Inhibiting Tankyrase activity stabilizes Axin, promotes β-catenin degradation, and ultimately suppresses tumor growth, making these enzymes an attractive therapeutic target.

Comparative Performance of Tankyrase Inhibitors

The following tables summarize the in vitro enzymatic and cellular activities of this compound and several alternative Tankyrase inhibitors. Lower IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) values indicate higher potency.

Table 1: Biochemical Inhibitory Activity (IC50, nM)

InhibitorTNKS1 IC50 (nM)TNKS2 IC50 (nM)Selectivity Notes
This compound 14.3[1]10.6[1]Reported to be 4- and 8-fold more potent against TNKS1 and TNKS2, respectively, than G007-LK.[2][3][4]
G007-LK 33-46[1][5][6][7]25-26[1][5][6][7]Highly selective over PARP1/2 (IC50 >10 µM).[5]
XAV939 5-11[1][8][9][10]2-4[1][8][9][10]The first-in-class Tankyrase inhibitor; also inhibits PARP1/2 at higher concentrations.
NVP-TNKS656 Not specified6[11][12][13][14]>300-fold selectivity against PARP1 and PARP2.[11][13]
OM-153 13[15][16]2[15][16]Highly potent with a Wnt reporter IC50 of 0.63 nM.[15][16][17][18]
STP1002 (Basroparib) 29.94[19]3.68[19]Selective inhibitor with IC50 >10 µM for PARP1.[19] Has entered clinical trials.[17]

Table 2: Cellular Activity in Colorectal Cancer (CRC) Cell Lines

InhibitorCell LineGenotypeCellular Activity (GI50/IC50)
This compound COLO-320DMAPC mutant (short)0.449 µM (GI50)[4]
G007-LK COLO-320DMAPC mutant (short)0.434 µM (GI50)[4]
OM-153 COLO-320DMAPC mutant (short)10 nM (GI50)[15][16]
XAV939 DLD-1APC mutantInhibits proliferation
NVP-TNKS656 --Blocks Wnt/β-Catenin pathway in PI3K/AKT inhibitor-resistant cells.[11]
STP1002 (Basroparib) APC-mutant CRC linesAPC mutantExerts antitumor activity by stabilizing AXINs.[20]

Signaling Pathway and Experimental Design

Understanding the mechanism of action is crucial for interpreting inhibitor performance. Tankyrase inhibitors block the degradation of Axin, a key scaffold protein in the β-catenin destruction complex.

Wnt_Pathway cluster_off Wnt OFF cluster_on Wnt OFF + TNKS Inhibitor TNKS_off Tankyrase (TNKS1/2) Axin_off Axin TNKS_off->Axin_off PARsylation Proteasome_off Proteasome Axin_off->Proteasome_off Ubiquitination & Degradation DestructionComplex_off Destruction Complex APC_off APC GSK3_off GSK3β CK1_off CK1 BetaCatenin_off β-catenin BetaCatenin_off->Proteasome_off Phosphorylation & Degradation Inhibitor Tankyrase Inhibitor (e.g., this compound) TNKS_on Tankyrase (TNKS1/2) Inhibitor->TNKS_on Inhibition Axin_on Axin (Stabilized) DestructionComplex_on Active Destruction Complex APC_on APC GSK3_on GSK3β CK1_on CK1 BetaCatenin_on β-catenin Proteasome_on Proteasome BetaCatenin_on->Proteasome_on Phosphorylation & Degradation

Wnt/β-catenin signaling and the mechanism of Tankyrase inhibitors.

A typical workflow for evaluating a novel Tankyrase inhibitor involves a multi-step process, from initial biochemical validation to cellular and in vivo efficacy studies.

Workflow A Step 1: Biochemical Assay B Step 2: Cellular Target Engagement A->B Determine IC50 C Step 3: Wnt Pathway Reporter Assay B->C Confirm Axin Stabilization D Step 4: Cell Viability/Proliferation Assay C->D Measure Pathway Inhibition E Step 5: In Vivo Xenograft Model D->E Assess Antitumor Effect

General experimental workflow for evaluating Tankyrase inhibitors.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of inhibitor potency and mechanism of action.

In Vitro Tankyrase Enzymatic Assay (Chemiluminescent)

This assay directly measures the ability of an inhibitor to block the catalytic poly(ADP-ribosyl)ation (PARsylation) activity of Tankyrase.

  • Principle: Recombinant Tankyrase enzyme utilizes biotinylated-NAD+ as a substrate to PARsylate histone proteins coated on a 96-well plate. The incorporated biotin (B1667282) is then detected using streptavidin-horseradish peroxidase (HRP) and a chemiluminescent substrate. The light signal is inversely proportional to the inhibitor's activity.

  • Protocol:

    • Coating: Coat a 96-well white plate with histone proteins and block non-specific binding.

    • Inhibitor Preparation: Prepare serial dilutions of the test inhibitor (e.g., this compound) in the assay buffer.

    • Enzyme Reaction: Add recombinant human TNKS1 or TNKS2 enzyme to the wells, followed by the inhibitor dilutions. Initiate the reaction by adding a mixture containing NAD+ and biotinylated-NAD+.[21] Incubate for 1 hour at room temperature.

    • Detection: Stop the reaction and wash the plate. Add streptavidin-HRP conjugate and incubate for 30 minutes.[22] After a final wash, add a chemiluminescent HRP substrate.

    • Data Analysis: Measure luminescence using a plate reader. Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation after inhibitor treatment.[23][24]

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product.[23][25] The amount of formazan is proportional to the number of viable cells and is quantified by measuring absorbance.

  • Protocol:

    • Cell Seeding: Plate cancer cells (e.g., COLO-320DM) in a 96-well plate and allow them to adhere overnight.[24][26]

    • Compound Treatment: Treat the cells with serial dilutions of the Tankyrase inhibitor or a vehicle control (e.g., DMSO). Incubate for a specified period, typically 72 hours.[24][27]

    • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C to allow formazan crystals to form.[24][25][28]

    • Solubilization: Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[27]

    • Data Analysis: Read the absorbance at 570 nm using a microplate reader.[27] Calculate the GI50 value by plotting the percentage of cell growth inhibition against the logarithm of the inhibitor concentration.

Western Blot for Axin Stabilization

This assay provides direct evidence of the inhibitor's on-target effect within the cell by measuring the protein levels of Axin.

  • Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate sample. Tankyrase inhibition prevents Axin degradation, leading to its accumulation, which can be visualized as an increase in the corresponding band intensity on the blot.

  • Protocol:

    • Cell Treatment & Lysis: Treat cultured cells (e.g., SW480) with the Tankyrase inhibitor at various concentrations. Lyse the cells in a suitable buffer containing protease inhibitors.[21]

    • Protein Quantification: Determine the total protein concentration of the lysates.

    • Electrophoresis and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.[29]

    • Immunoblotting: Block the membrane and incubate with a primary antibody specific for Axin1 or Axin2. A loading control antibody (e.g., GAPDH) should be used to ensure equal protein loading.

    • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[29]

    • Data Analysis: Quantify the band intensities to determine the relative increase in Axin levels compared to the vehicle-treated control.

References

A Tale of Two PARPs: A Head-to-Head Comparison of RK-287107 and Conventional PARP Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, inhibitors of the poly(ADP-ribose) polymerase (PARP) superfamily have carved out a significant niche. However, not all PARP inhibitors are created equal. This guide provides a detailed, data-supported comparison between RK-287107, a novel and specific inhibitor of tankyrase 1 and 2, and the established class of PARP1/2 inhibitors, including Olaparib (B1684210), Niraparib, Rucaparib, and Talazoparib. While all these molecules target members of the PARP family, their mechanisms of action, cellular targets, and therapeutic applications are fundamentally distinct.

Executive Summary: A Divergence in Targeting Strategy

The core difference lies in the specific PARP family members targeted. Conventional PARP inhibitors primarily target PARP1 and PARP2, enzymes crucial for DNA single-strand break repair. Their clinical efficacy is rooted in the concept of synthetic lethality in cancers with homologous recombination deficiencies (HRD), such as those with BRCA1/2 mutations.

In stark contrast, This compound is a potent and selective inhibitor of tankyrase 1 (TNKS1/PARP5a) and tankyrase 2 (TNKS2/PARP5b) .[1][2] These enzymes are key regulators of the Wnt/β-catenin signaling pathway, which is frequently dysregulated in various cancers, notably colorectal cancer.[3][4] this compound exerts its anti-tumor effects by inhibiting tankyrase-mediated PARsylation of Axin, a negative regulator of β-catenin. This leads to Axin stabilization, subsequent degradation of β-catenin, and downregulation of Wnt target genes that drive tumor proliferation.[5][6] Importantly, this compound shows no significant inhibitory activity against PARP1.[5]

This guide will dissect these differences through quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.

Data Presentation: Quantitative Comparison of Inhibitor Potency and Efficacy

The following tables summarize the key quantitative data for this compound and the leading PARP1/2 inhibitors, providing a clear comparison of their biochemical potency and cellular activity.

Table 1: Biochemical Potency (IC50) of PARP Inhibitors Against Their Respective Targets

InhibitorTarget(s)IC50 (nM)Citation(s)
This compound Tankyrase-114.3[1][2]
Tankyrase-210.6[1][2]
PARP1>20,000[5]
Olaparib PARP11-19[7]
PARP21-251[7]
Niraparib PARP12-35[7]
PARP22-15.3[7]
Rucaparib PARP10.8-3.2[7]
PARP228.2[7]
Talazoparib PARP11.2 (Ki)[8]
PARP20.87 (Ki)[8]

Table 2: Cellular Activity of this compound in Colorectal Cancer Cell Lines

Cell LineAPC StatusGI50 (µM)Citation(s)
COLO-320DMMutated (short)0.449[1][2]
SW403Mutated (short)N/A (sensitive)[5][6]
RKOWild-typeN/A (not sensitive)[5]
HCT-116Wild-typeN/A (not sensitive)[2]

Table 3: Comparative PARP Trapping Potency of PARP1/2 Inhibitors

PARP trapping, the stabilization of the PARP-DNA complex, is a key mechanism of cytotoxicity for PARP1/2 inhibitors and is considered more potent than catalytic inhibition alone.[9][10]

InhibitorRelative PARP Trapping PotencyCitation(s)
Talazoparib Most Potent (+++++)[7][11][12]
Niraparib High (++++)[11][13]
Olaparib Moderate (+++)[9][11][13]
Rucaparib Moderate (+++)[11]

Signaling Pathways and Mechanisms of Action

The distinct targets of this compound and conventional PARP inhibitors result in the modulation of separate signaling pathways.

This compound and the Wnt/β-catenin Pathway

This compound inhibits tankyrase, preventing the PARsylation-dependent degradation of Axin. This stabilizes the β-catenin destruction complex, leading to the phosphorylation and subsequent degradation of β-catenin, thereby inhibiting the transcription of Wnt target genes.[14][15]

Wnt_Pathway cluster_outside Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled DestructionComplex β-catenin Destruction Complex (Axin, APC, GSK3β) Frizzled->DestructionComplex Inhibits LRP56 LRP5/6 beta_catenin β-catenin DestructionComplex->beta_catenin Phosphorylates for degradation Proteasome Proteasome beta_catenin->Proteasome beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Translocation Tankyrase Tankyrase (TNKS1/2) Tankyrase->DestructionComplex PARsylates Axin, leads to degradation RK287107 This compound RK287107->Tankyrase TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Wnt_Target_Genes Wnt Target Genes (e.g., MYC, AXIN2) TCF_LEF->Wnt_Target_Genes Activates Transcription

Caption: Wnt/β-catenin signaling pathway and the action of this compound.
PARP1/2 Inhibitors and DNA Damage Repair

PARP1/2 inhibitors block the catalytic activity of PARP1 and PARP2, which are essential for repairing DNA single-strand breaks (SSBs). In HR-deficient cells, these unrepaired SSBs are converted to toxic double-strand breaks (DSBs) during replication, leading to cell death (synthetic lethality). The trapping of PARP enzymes on DNA further enhances this cytotoxic effect.[16][17][18]

DDR_Pathway cluster_dna DNA Damage & Repair cluster_repair DSB Repair & Cell Fate SSB Single-Strand Break (SSB) PARP1_2 PARP1/2 SSB->PARP1_2 Recruits Replication DNA Replication SSB->Replication BER Base Excision Repair (BER) PARP1_2->BER Activates PARP1_2->Replication PARPi PARP1/2 Inhibitors (Olaparib, etc.) PARPi->PARP1_2 Inhibits & Traps DSB Double-Strand Break (DSB) Replication->DSB Creates at unrepaired SSB HR_proficient HR Proficient Cell DSB->HR_proficient HR_deficient HR Deficient Cell (e.g., BRCA1/2 mutant) DSB->HR_deficient HRR Homologous Recombination Repair (HRR) HR_proficient->HRR HR_deficient->HRR Defective Cell_Death Cell Death (Synthetic Lethality) HR_deficient->Cell_Death Cell_Survival Cell Survival HRR->Cell_Survival

Caption: DNA damage repair pathway and the mechanism of PARP1/2 inhibitors.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to generate the comparative data presented in this guide.

In Vitro Tankyrase Enzymatic Assay

This assay quantifies the ability of a compound to inhibit the catalytic activity of tankyrase.

  • Principle: A chemiluminescent or colorimetric ELISA-based assay measures the poly(ADP-ribosyl)ation (PARsylation) of a substrate, typically histones, by recombinant tankyrase enzymes.

  • Protocol Outline:

    • Coating: 96-well plates are coated with histone proteins.

    • Inhibitor Incubation: Serial dilutions of the test compound (e.g., this compound) are added to the wells along with the recombinant tankyrase enzyme (TNKS1 or TNKS2).

    • Reaction Initiation: The enzymatic reaction is initiated by adding a mixture containing NAD+ and biotinylated NAD+.

    • Detection: After incubation, the incorporated biotinylated ADP-ribose is detected using streptavidin-horseradish peroxidase (HRP) and a chemiluminescent or colorimetric substrate.

    • Data Analysis: The signal is measured using a plate reader. The IC50 value is calculated by plotting the percent inhibition against the log of the inhibitor concentration.[5][6][18]

Cell Proliferation (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.

  • Protocol Outline:

    • Cell Seeding: Cells (e.g., COLO-320DM, RKO) are seeded in 96-well plates and allowed to adhere.

    • Treatment: Cells are treated with various concentrations of the inhibitor (e.g., this compound) for a specified period (e.g., 72-120 hours).

    • MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours to allow formazan crystal formation.

    • Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

    • Data Analysis: The absorbance is read at ~570 nm using a microplate reader. The GI50 (concentration for 50% growth inhibition) is determined from the dose-response curve.[1][3]

PARP Trapping Assay (Cell-Based)

This assay quantifies the amount of PARP enzyme bound to chromatin within a cell after treatment with an inhibitor.

  • Principle: PARP inhibitors can stabilize the PARP1-DNA complex, "trapping" it on the chromatin. This trapped PARP can be quantified by isolating the chromatin-bound protein fraction and performing a Western blot.

  • Protocol Outline:

    • Cell Treatment: Cells are treated with varying concentrations of a PARP inhibitor. A DNA-damaging agent (e.g., MMS) may be co-administered to enhance the signal.

    • Chromatin Fractionation: Cells are lysed, and subcellular fractionation is performed to separate the chromatin-bound proteins from other cellular components.

    • Western Blotting: The protein concentration of the chromatin fractions is normalized. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against PARP1 and a loading control (e.g., Histone H3).

    • Data Analysis: Band intensities are quantified using densitometry. The amount of trapped PARP1 is determined relative to the loading control and compared across different inhibitor treatments.[9][15][19]

In Vivo Xenograft Models

Animal models are used to assess the anti-tumor efficacy of inhibitors in a living system.

  • Principle: Human cancer cells or patient-derived tumor tissue is implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.

  • Protocol Outline (Example: Colorectal Cancer Model for this compound):

    • Cell Implantation: COLO-320DM cells are suspended in a suitable medium (e.g., Matrigel) and subcutaneously injected into immunodeficient mice (e.g., NOD-SCID).[5][6]

    • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

    • Treatment: Mice are randomized into treatment and control groups. This compound is administered via intraperitoneal (i.p.) or oral (p.o.) route at specified doses and schedules (e.g., 100 mg/kg, once daily, 5 days on/2 days off).[1]

    • Monitoring: Tumor volume is measured regularly with calipers. Animal weight and general health are also monitored.

    • Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the tumor volumes in the treated groups to the control group.[1]

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the preclinical comparison of novel PARP superfamily inhibitors.

Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Biochem Biochemical Assay (Enzymatic Activity - IC50) Cell_Prolif Cell-Based Assays (Proliferation - GI50) Biochem->Cell_Prolif Mech_Action Mechanism of Action Assays (Western Blot, Reporter Assay) Cell_Prolif->Mech_Action Trapping PARP Trapping Assay (for PARP1/2 inhibitors) Mech_Action->Trapping Xenograft Establish Xenograft Model (e.g., Colorectal, Ovarian) Trapping->Xenograft Promising Candidate Efficacy Efficacy Study (Tumor Growth Inhibition) Xenograft->Efficacy PD_Analysis Pharmacodynamic Analysis (Biomarker modulation in tumors) Efficacy->PD_Analysis Lead_Opt Lead Optimization PD_Analysis->Lead_Opt IND IND-Enabling Studies PD_Analysis->IND Start Compound Synthesis & Initial Screening Start->Biochem Lead_Opt->Biochem Iterative Improvement

Caption: General experimental workflow for preclinical inhibitor comparison.

Conclusion

The comparison between this compound and conventional PARP1/2 inhibitors highlights a critical paradigm in drug development: targeting different members of the same enzyme superfamily can lead to vastly different therapeutic strategies.

  • This compound represents a targeted approach for cancers driven by aberrant Wnt/β-catenin signaling, such as those with APC mutations. Its efficacy is independent of the DNA damage repair pathways exploited by other PARP inhibitors.

  • Olaparib, Niraparib, Rucaparib, and Talazoparib are established agents whose efficacy is predicated on inducing synthetic lethality in HR-deficient tumors. Their potency is often correlated with their ability to trap PARP1/2 on DNA, a mechanism not relevant to this compound.

For researchers and drug developers, understanding these fundamental differences is paramount. The choice of inhibitor, the design of preclinical experiments, and the selection of patient populations for clinical trials must be guided by the specific molecular context of the cancer being targeted. This compound offers a promising therapeutic avenue for Wnt-driven cancers, while PARP1/2 inhibitors continue to be a cornerstone in the treatment of HR-deficient malignancies. This guide provides the foundational data and methodologies to inform such critical decisions in the advancement of targeted cancer therapies.

References

Comparative Analysis of RK-287107 Cross-Reactivity with Other Kinases

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the kinase selectivity of the potent tankyrase inhibitor, RK-287107. While a comprehensive kinome-wide cross-reactivity profile for this compound is not publicly available, this document synthesizes the existing data on its selectivity and compares it with related compounds to offer insights into its potential off-target effects.

This compound is a highly potent and specific inhibitor of tankyrase-1 (TNKS1) and tankyrase-2 (TNKS2), key enzymes in the Wnt/β-catenin signaling pathway.[1] These enzymes are members of the poly(ADP-ribose) polymerase (PARP) family.[2] Understanding the selectivity of this compound is crucial for its development as a therapeutic agent, as off-target kinase inhibition can lead to unforeseen side effects.

Selectivity Profile of this compound

Current literature demonstrates that this compound exhibits high selectivity for tankyrase-1 and -2 over another well-characterized member of the PARP family, PARP1. In vitro enzymatic assays show that this compound has no significant inhibitory effect on PARP1 activity at concentrations up to 20 μmol/L.[1]

Comparison with Other Tankyrase Inhibitors

To provide a broader context for the selectivity of this compound, it is useful to compare it with other well-characterized tankyrase inhibitors. G007-LK is another potent and selective tankyrase inhibitor that has been profiled against a panel of seven other PARP enzymes.[3] This comparison can serve as a surrogate to infer the potential cross-reactivity of a highly optimized tankyrase inhibitor like this compound.

CompoundTargetIC50 (nM)PARP1 InhibitionOther PARP Inhibition
This compound Tankyrase-114.3No inhibition up to 20 µM[1]Data not available
Tankyrase-210.6[1]
G007-LK Tankyrase-146[4][5]No inhibition up to 20 µM[4]Selective over 7 other PARP enzymes[3]
Tankyrase-225[4][5]
XAV939 Tankyrase-111Data not availableData not available
Tankyrase-24

Table 1: Comparison of in vitro potency and selectivity of tankyrase inhibitors. This table summarizes the half-maximal inhibitory concentrations (IC50) of this compound, G007-LK, and XAV939 against tankyrase-1 and -2, as well as their reported activity against PARP1 and other PARP family members.

Signaling Pathway of this compound Inhibition

This compound exerts its therapeutic effect by modulating the Wnt/β-catenin signaling pathway. In many cancers, this pathway is aberrantly activated. Tankyrases contribute to this by marking Axin, a key component of the β-catenin destruction complex, for degradation. By inhibiting tankyrases, this compound stabilizes Axin, leading to the degradation of β-catenin and subsequent downregulation of Wnt target genes.

Wnt_Pathway cluster_nucleus Nucleus Axin Axin b_catenin β-catenin Axin->b_catenin phosphorylates APC APC GSK3b GSK3β GSK3b->b_catenin phosphorylates CK1 CK1 CK1->b_catenin phosphorylates TCF_LEF TCF/LEF Wnt_Target_Genes Wnt Target Genes TCF_LEF->Wnt_Target_Genes promotes transcription Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds Frizzled->Axin recruits b_catenin->TCF_LEF activates Proteasome Proteasome b_catenin->Proteasome degraded Tankyrase Tankyrase (TNKS1/2) Tankyrase->Axin PARylates for degradation RK287107 This compound RK287107->Tankyrase inhibits

Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are summaries of key experimental protocols used to characterize the selectivity and mechanism of action of tankyrase inhibitors like this compound.

In Vitro Tankyrase Inhibition Assay

This assay directly measures the enzymatic activity of tankyrase and its inhibition by a test compound.

  • Recombinant Enzyme: Purified recombinant human tankyrase-1 or tankyrase-2 is used.

  • Reaction Mixture: The enzyme is incubated with the test compound (e.g., this compound) at various concentrations in an assay buffer.

  • Substrate Addition: The reaction is initiated by adding the substrates, NAD+ (the source of ADP-ribose) and a biotinylated peptide.

  • Detection: The extent of poly(ADP-ribosyl)ation (PARsylation) of the substrate is quantified. This is often done using an ELISA-based method where the biotinylated and PARsylated product is captured and detected using a streptavidin-HRP conjugate and a chemiluminescent substrate.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

experimental_workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay reagents Recombinant Tankyrase + Substrates (NAD+, Peptide) incubation Incubation reagents->incubation inhibitor This compound (Varying Conc.) inhibitor->incubation detection Chemiluminescent Detection of PARsylation incubation->detection ic50 IC50 Calculation detection->ic50 cells Cancer Cell Line (e.g., COLO-320DM) treatment Treat with this compound cells->treatment lysis Cell Lysis treatment->lysis western_blot Western Blot for Axin & β-catenin lysis->western_blot quantification Protein Level Quantification western_blot->quantification

Caption: General experimental workflow for assessing tankyrase inhibitor activity.

Western Blot Analysis for Axin Stabilization

This cellular assay confirms the mechanism of action of the tankyrase inhibitor in a biological context.

  • Cell Culture: A suitable cancer cell line with an active Wnt/β-catenin pathway (e.g., COLO-320DM) is cultured.

  • Treatment: Cells are treated with the tankyrase inhibitor at various concentrations and for different durations.

  • Cell Lysis: The cells are lysed to release the cellular proteins.

  • Protein Quantification: The total protein concentration in the lysates is determined.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.

  • Immunoblotting: The membrane is incubated with primary antibodies specific for Axin, β-catenin, and a loading control (e.g., GAPDH).

  • Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.

  • Analysis: The intensity of the protein bands is quantified to determine the relative changes in Axin and β-catenin levels following treatment with the inhibitor. An increase in Axin levels and a decrease in β-catenin levels are indicative of effective tankyrase inhibition.

References

A Comparative Review of Tankyrase Inhibitors in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of leading tankyrase inhibitors, providing researchers, scientists, and drug development professionals with a comprehensive guide to their performance, supported by experimental data and detailed methodologies.

Tankyrase 1 and 2 (TNKS1/2) have emerged as significant therapeutic targets in oncology, primarily due to their critical role in modulating the Wnt/β-catenin signaling pathway.[1] Aberrant Wnt signaling is a key driver in various cancers, particularly colorectal cancer.[2] Tankyrases, members of the poly(ADP-ribose) polymerase (PARP) family, promote the degradation of Axin, a crucial component of the β-catenin destruction complex.[1][3] Inhibition of tankyrase activity leads to the stabilization of Axin, which in turn enhances the degradation of β-catenin, thereby suppressing Wnt-driven tumor growth.[4] This guide offers a comparative overview of prominent tankyrase inhibitors, presenting their biochemical potency, cellular activity, and the experimental frameworks used for their evaluation.

Quantitative Comparison of Tankyrase Inhibitors

The efficacy of various tankyrase inhibitors has been quantified through in vitro biochemical assays and cellular functional assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The following table summarizes the IC50 values for several well-characterized tankyrase inhibitors against TNKS1 and TNKS2 enzymes and their activity in cellular Wnt signaling reporter assays. Lower IC50 values are indicative of higher potency.

InhibitorTarget(s)IC50 (TNKS1)IC50 (TNKS2)Wnt Reporter Assay IC50Reference(s)
G007-LKTNKS1/246 nM25 nM50 nM[5][6][7]
XAV939TNKS1/211 nM4 nMNot specified[5][7]
OM-153TNKS1/213 nMNot specifiedNot specified[5]
IWR-1TNKS1/2131 nMNot specifiedNot specified[5][7]
WIKI4TNKS1/226 nMLow nM rangeNot specified[7]
NVP-TNKS656TNKS1/2Not specifiedNot specifiedNot specified[8]
STP1002TNKS1/2Potent, selectivePotent, selectiveNot specified[9]

Note: IC50 values can vary based on the specific assay conditions and cell lines used.

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of tankyrase inhibitors and the process of their evaluation, the following diagrams have been generated using the DOT language.

Wnt_Signaling_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State / Tankyrase Inhibition Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1α) beta_Catenin_p p-β-catenin Destruction_Complex->beta_Catenin_p Phosphorylation Proteasome Proteasome beta_Catenin_p->Proteasome Degradation Tankyrase Tankyrase Axin Axin Tankyrase->Axin PARsylation Axin->Destruction_Complex Wnt Wnt Ligand Frizzled_LRP Frizzled/LRP Receptor Wnt->Frizzled_LRP Dsh Dishevelled Frizzled_LRP->Dsh Axin_stable Stabilized Axin Dsh->Axin_stable Inhibits Degradation Tankyrase_Inhibitor Tankyrase Inhibitor Tankyrase_inh Tankyrase Tankyrase_Inhibitor->Tankyrase_inh Inhibition Tankyrase_inh->Axin_stable PARsylation Blocked beta_Catenin_stable β-catenin Nucleus Nucleus beta_Catenin_stable->Nucleus TCF_LEF TCF/LEF beta_Catenin_stable->TCF_LEF Gene_Transcription Target Gene Transcription TCF_LEF->Gene_Transcription Activation

Wnt/β-catenin signaling pathway and the mechanism of tankyrase inhibitors.

The diagram above illustrates the canonical Wnt/β-catenin signaling pathway. In the "Wnt OFF state," the destruction complex phosphorylates β-catenin, targeting it for proteasomal degradation. Tankyrase contributes to this regulation by PARsylating Axin, leading to its degradation. In the "Wnt ON state," or upon treatment with a tankyrase inhibitor, Axin is stabilized. This leads to the accumulation of β-catenin, which then translocates to the nucleus to activate target gene transcription.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Enzymatic_Assay Biochemical Assay (e.g., PARP activity assay) Inhibitor_Treatment Treat with Tankyrase Inhibitor Cell_Culture Cancer Cell Line Culture (e.g., SW480, DLD-1) Cell_Culture->Inhibitor_Treatment Cell_Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Inhibitor_Treatment->Cell_Viability Reporter_Assay Wnt Reporter Assay (e.g., TOPFlash) Inhibitor_Treatment->Reporter_Assay Western_Blot Western Blot Analysis (Axin, β-catenin levels) Inhibitor_Treatment->Western_Blot Xenograft_Model Xenograft Mouse Model (Subcutaneous implantation) Inhibitor_Treatment->Xenograft_Model Lead Compound Selection Treatment_Group Treatment Group (Inhibitor administration) Xenograft_Model->Treatment_Group Control_Group Control Group (Vehicle administration) Xenograft_Model->Control_Group Tumor_Measurement Tumor Volume Measurement Treatment_Group->Tumor_Measurement Toxicity_Assessment Toxicity Assessment (e.g., body weight, clinical signs) Treatment_Group->Toxicity_Assessment Control_Group->Tumor_Measurement Control_Group->Toxicity_Assessment

General experimental workflow for evaluating tankyrase inhibitors.

This workflow outlines the typical steps for assessing the efficacy of a novel tankyrase inhibitor. The process begins with in vitro studies, including biochemical assays to determine direct enzyme inhibition and cell-based assays to measure the effect on cell viability and Wnt signaling. Promising candidates are then advanced to in vivo evaluation in animal models, such as xenografts, to assess anti-tumor efficacy and potential toxicity.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for the comparative analysis of tankyrase inhibitors.

Western Blot Analysis for Axin and β-catenin Levels

This protocol is used to determine the effect of tankyrase inhibitors on the protein levels of Axin and β-catenin.[5][10]

  • Cell Culture and Treatment: Plate cancer cell lines with aberrant Wnt signaling (e.g., SW480, DLD-1) and treat with various concentrations of the tankyrase inhibitor for a specified duration (e.g., 24 hours).

  • Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.[5]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay to ensure equal loading.[5]

  • SDS-PAGE and Transfer: Separate equal amounts of protein (typically 20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.[5]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for Axin1, Axin2, β-catenin, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[5][10]

    • Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities to determine the relative changes in protein levels.

TCF/LEF Reporter Assay (TOPFlash Assay)

This assay measures the transcriptional activity of the Wnt/β-catenin pathway.[10][11]

  • Cell Transfection: Co-transfect cells (e.g., HEK293T or a relevant cancer cell line) with a TCF/LEF-responsive firefly luciferase reporter plasmid (TOPFlash) and a control plasmid expressing Renilla luciferase for normalization.

  • Inhibitor Treatment: After transfection, treat the cells with a range of concentrations of the tankyrase inhibitor. In cell lines with low endogenous Wnt signaling, stimulation with Wnt3a-conditioned medium may be required.

  • Luciferase Assay: After the treatment period, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity (TOPFlash) to the Renilla luciferase activity. The reduction in the TOP/FOP ratio (TOPFlash vs. a negative control FOPFlash reporter) indicates specific inhibition of Wnt pathway activity.

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This assay assesses the effect of tankyrase inhibitors on cell proliferation and viability.[11]

  • Cell Seeding: Seed cancer cells in 96-well plates at an appropriate density.

  • Treatment: Treat the cells with serial dilutions of the tankyrase inhibitor or a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a defined period (e.g., 48, 72, or 96 hours).

  • Viability Measurement: Add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well and measure the absorbance or luminescence according to the manufacturer's instructions.

  • Data Analysis: Calculate the GI50 (50% growth inhibition) or IC50 values by plotting cell viability against the logarithm of the inhibitor concentration.[9]

Conclusion

The inhibition of tankyrase presents a compelling therapeutic strategy for cancers with a dependency on the Wnt/β-catenin signaling pathway.[1][2] The preclinical data for inhibitors such as G007-LK and OM-153 demonstrate potent and selective activity in suppressing this pathway and inhibiting tumor growth.[5] However, challenges such as on-target toxicity in the gastrointestinal tract have been noted, highlighting the need for a therapeutic window.[9][12] The continued development of novel, highly selective, and potent tankyrase inhibitors, coupled with rigorous preclinical evaluation using the methodologies outlined in this guide, will be crucial for advancing this class of therapeutics into the clinic.

References

Safety Operating Guide

Navigating the Proper Disposal of RK-287107: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the proper disposal of the tankyrase inhibitor RK-287107. In the absence of explicit disposal instructions from the manufacturer in publicly available documentation, this document outlines a conservative and safety-first approach based on general best practices for chemical waste management.

Immediate Safety and Logistical Information

At the forefront of any laboratory procedure is safety. Before handling this compound for disposal, ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All handling of the compound, especially if it is in powdered form, should be conducted in a certified chemical fume hood to prevent inhalation of any dust or aerosols.

Step-by-Step Disposal Protocol for this compound

The disposal of any chemical, particularly a novel research compound like this compound, must be approached with a clear understanding of its properties and potential hazards. The primary goal is to manage waste in a manner that is safe, compliant with regulations, and environmentally responsible.

Step 1: Consult the Safety Data Sheet (SDS) and Institutional Policies

The most critical first step is to obtain and thoroughly review the Safety Data Sheet (SDS) provided by the supplier of this compound. The SDS contains detailed information regarding the compound's physical and chemical properties, hazards, and specific disposal considerations.

Concurrently, you must consult your institution's Environmental Health and Safety (EHS) department.[1] They will provide specific protocols for chemical waste disposal that are compliant with federal, state, and local regulations.[1][2][3] Your EHS department is the ultimate authority on how chemical waste should be managed in your facility.

Step 2: Waste Identification and Segregation

Properly identify and segregate all waste streams associated with this compound.[2][4]

  • Unused Product: Any unwanted or expired this compound should be treated as chemical waste. Do not discard it down the drain or in the regular trash.[2][5][6]

  • Contaminated Materials: All materials that have come into contact with this compound, such as gloves, pipette tips, vials, and bench paper, must be considered contaminated waste.[1]

  • Solutions: All solutions containing this compound must be collected in a designated, sealed, and properly labeled waste container.[1]

Step 3: Use of Appropriate Waste Containers

Collect all waste in containers that are chemically compatible with this compound and any solvents used.[2][6][7]

  • Liquid Waste: Use a chemically resistant container with a secure, screw-on cap. Ensure the container is leak-proof.[1][6]

  • Solid Waste: Collect contaminated lab supplies in a designated, puncture-resistant container or a clearly labeled bag for chemical waste.[1]

  • Empty Containers: Containers that held this compound should be triple-rinsed with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste.[5][6] Subsequent rinses may also need to be collected depending on the toxicity of the compound and institutional policies.

Step 4: Proper Labeling of Waste Containers

Clearly label all waste containers with the words "Hazardous Waste," the full chemical name "this compound," and the names of any other constituents (e.g., solvents) with their approximate percentages.[2][6][7] The date of waste accumulation should also be included.

Step 5: Safe Storage of Chemical Waste

Store waste containers in a designated and well-ventilated "Satellite Accumulation Area" (SAA) at or near the point of generation.[7][8] This area should be known to all laboratory personnel and inspected weekly for any signs of leakage.[7][9] Ensure that incompatible wastes are segregated to prevent dangerous reactions.[6][7]

Step 6: Arrange for Waste Pickup and Disposal

Contact your institution's EHS department to schedule a pickup for the chemical waste.[1] Do not attempt to transport the waste yourself.[5]

Summary of this compound Properties

The following table summarizes the available quantitative data for this compound, which can be useful for waste characterization.

PropertyValueSource
Molecular Formula C₂₂H₂₆F₂N₄O₂InvivoChem
Molecular Weight 416.46 g/mol Selleck Chemicals
Purity >99% (typical)Selleck Chemicals, MedchemExpress
IC₅₀ (Tankyrase-1) 14.3 nMSelleck Chemicals
IC₅₀ (Tankyrase-2) 10.6 nMSelleck Chemicals
Storage (Powder) -20°C for 3 years, 4°C for 2 yearsInvivoChem
Storage (In solvent) -80°C for 6 months, -20°C for 1 monthInvivoChem

Visualizing the Disposal Workflow

The following diagram illustrates the general decision-making process for the disposal of a research chemical like this compound.

Chemical_Disposal_Workflow General Chemical Disposal Workflow start Start: Chemical Waste Generation sds Consult Safety Data Sheet (SDS) start->sds ehs Consult Institutional EHS Policies sds->ehs identify Identify Waste Type: - Unused Product - Contaminated Materials - Solutions ehs->identify segregate Segregate Waste Streams identify->segregate container Select Appropriate & Compatible Waste Container segregate->container label Label Container: - 'Hazardous Waste' - Full Chemical Name(s) - Date container->label store Store in Designated Satellite Accumulation Area (SAA) label->store pickup Arrange for EHS Waste Pickup store->pickup end End: Proper Disposal pickup->end

General Chemical Disposal Workflow

By adhering to these procedures and maintaining open communication with your institution's safety officials, you contribute to a safe and compliant laboratory environment.

References

Essential Safety and Logistical Information for Handling RK-287107

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety protocols, operational guidance, and disposal plans for the potent and specific tankyrase inhibitor, RK-287107. Adherence to these guidelines is essential to ensure personnel safety and maintain experimental integrity.

I. Quantitative Data Summary

The following tables summarize key quantitative data for this compound, facilitating easy reference for experimental planning.

Physicochemical Properties Value
Molecular Formula C₂₂H₂₆F₂N₄O₂
Molecular Weight 416.46 g/mol
CAS Number 2171386-10-8
Biological Activity Value
IC₅₀ (Tankyrase-1) 14.3 nM[1][2][3]
IC₅₀ (Tankyrase-2) 10.6 nM[1][2][3]
GI₅₀ (COLO-320DM cells) 0.449 μM[2][4]
Storage and Stability Conditions
Powder -20°C for 3 years; 4°C for 2 years
In Solvent -80°C for 6 months; -20°C for 1 month[1]
Light Sensitivity Protect from light

II. Personal Protective Equipment (PPE)

A thorough risk assessment should precede any handling of this compound. The following PPE is mandatory to minimize exposure risk.

Activity Required PPE
Weighing and Dispensing (Solid Form) - Full-face powered air-purifying respirator (PAPR) or N95-rated respirator- Chemical-resistant disposable gown with tight cuffs- Double nitrile gloves- Safety goggles
Solution Preparation and Handling - Certified chemical fume hood- Standard laboratory coat- Nitrile gloves- Safety glasses with side shields
In Vivo Administration - Laboratory coat- Nitrile gloves- Safety glasses

III. Operational and Disposal Plans

A. Handling and Experimental Workflow

The following workflow outlines the essential steps for safely handling this compound from receipt to disposal.

G This compound Handling Workflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal A Receipt & Logging B Storage (-20°C or -80°C, protected from light) A->B C Don PPE B->C D Weighing in Containment C->D E Solution Preparation in Fume Hood D->E F In Vitro / In Vivo Application E->F G Decontaminate Surfaces & Equipment F->G H Segregate Waste G->H I Properly Labeled Waste Containers H->I J Dispose via Certified Hazardous Waste Vendor I->J K Doff PPE J->K

Caption: Workflow for safe handling of this compound.

B. Disposal Plan

All materials contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: Collect all disposable items, including gloves, pipette tips, and vials, in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all solutions containing this compound in a sealed, shatter-resistant container. The container must be clearly labeled with "Hazardous Waste" and the full chemical name.

  • Final Disposal: All waste must be disposed of through a certified hazardous waste management service in accordance with institutional and local regulations. Do not discharge to drains or mix with other waste streams.

IV. Experimental Protocols

A. In Vitro Cell Proliferation Assay

This protocol details the methodology for assessing the antiproliferative effects of this compound on colorectal cancer cell lines.[2]

  • Cell Culture: Maintain human colorectal cancer cell lines (e.g., COLO-320DM, SW403) in RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum.

  • Cell Seeding: Plate cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to achieve final concentrations ranging from 0.01 to 10 µM. The final DMSO concentration in the culture medium should not exceed 0.5%.

  • Incubation: Treat the cells with the various concentrations of this compound for 72-120 hours.

  • Viability Assessment: Measure cell viability using a standard method such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.

  • Data Analysis: Calculate the half-maximal growth inhibition (GI₅₀) values from the dose-response curves.

B. In Vivo Mouse Xenograft Model

This protocol outlines the procedure for evaluating the in vivo efficacy of this compound in a mouse xenograft model.[5][6]

  • Cell Preparation: Culture COLO-320DM cells to 80-90% confluency. Harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 2.5 x 10⁷ cells/mL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of 6-week-old female NOD-SCID mice.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate the tumor volume using the formula: (Length x Width²)/2.

  • Treatment Initiation: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and vehicle control groups.

  • Compound Administration: Prepare a formulation of this compound for intraperitoneal (i.p.) or oral administration. A typical i.p. dosing solution consists of 15% DMSO, 17.5% Cremophor EL, and 67.5% PBS. Administer this compound at doses of 100 and 300 mg/kg once daily.[7]

  • Efficacy Evaluation: Continue treatment for a predetermined period (e.g., 2 weeks) and monitor tumor volume and body weight.

  • Pharmacodynamic Analysis: At the end of the study, tumors can be excised for biomarker analysis (e.g., Western blot for Axin2 and MYC).[5]

V. Signaling Pathway and Mechanism of Action

This compound is a potent inhibitor of tankyrase 1 and 2, which are key regulators of the Wnt/β-catenin signaling pathway.

G This compound Mechanism of Action in Wnt/β-catenin Pathway cluster_pathway Wnt/β-catenin Signaling Tankyrase Tankyrase 1/2 Axin Axin Tankyrase->Axin PARylation Degradation Ubiquitination & Proteasomal Degradation Axin->Degradation DestructionComplex Destruction Complex (APC, GSK3β, CK1α) Axin->DestructionComplex Stabilizes BetaCatenin β-catenin Phosphorylation Phosphorylation BetaCatenin->Phosphorylation Nucleus Nucleus BetaCatenin->Nucleus DestructionComplex->BetaCatenin Binds Phosphorylation->Degradation TCF_LEF TCF/LEF Nucleus->TCF_LEF Binds GeneTranscription Target Gene Transcription (e.g., MYC, CCND1) TCF_LEF->GeneTranscription Activates Proliferation Cell Proliferation GeneTranscription->Proliferation RK287107 This compound RK287107->Tankyrase Inhibits

Caption: this compound inhibits Tankyrase, leading to Axin stabilization and subsequent degradation of β-catenin.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.